Product packaging for 5,6-Dichloropyridazin-4-amine(Cat. No.:CAS No. 89180-50-7)

5,6-Dichloropyridazin-4-amine

Cat. No.: B1312375
CAS No.: 89180-50-7
M. Wt: 163.99 g/mol
InChI Key: IECXBOCRHHKNKS-UHFFFAOYSA-N
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Description

5,6-Dichloropyridazin-4-amine is a useful research compound. Its molecular formula is C4H3Cl2N3 and its molecular weight is 163.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2N3 B1312375 5,6-Dichloropyridazin-4-amine CAS No. 89180-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECXBOCRHHKNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423316
Record name 5,6-dichloropyridazin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89180-50-7
Record name 5,6-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5,6-Dichloropyridazin-4-amine (CAS Number: 89180-50-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dichloropyridazin-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental synthesis protocol, and includes relevant safety and handling information.

Core Chemical Information

CAS Number: 89180-50-7[1][2][3]

IUPAC Name: this compound[3]

Synonyms: 4-Amino-5,6-dichloropyridazine, 5-Amino-3,4-dichloropyridazine[1][3][4]

Molecular Formula: C₄H₃Cl₂N₃[1][3]

Appearance: White solid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific isomer is limited, and some values are predicted.

PropertyValueSource
Molecular Weight 163.99 g/mol [1]
Melting Point 150-151 °C[4]
Boiling Point Not available
Solubility Not available
Appearance White solid[1]

Synthesis Protocol

A documented method for the synthesis of 4-amino-5,6-dichloropyridazine is described in U.S. Patent 4,728,355. The procedure involves the reaction of 3,4,5-trichloropyridazine with ammonia in ethanol under heat and pressure. The desired product is isolated from the reaction mixture after separation from the 4-amino-3,5-dichloropyridazine isomer.[4]

Experimental Protocol:

  • A sealed tube is charged with 8.0 grams of 3,4,5-trichloropyridazine in dry ethanol that has been saturated with ammonia gas.

  • The reaction mixture is heated to 120°-130° C for five hours.

  • After cooling, the tube is opened, and the reaction mixture is concentrated under reduced pressure.

  • The resulting residue is dissolved in 20 ml of chloroform and heated under reflux for 20 minutes.

  • The solution is allowed to cool to ambient temperature for several hours, during which a solid precipitate of 4-amino-3,5-dichloropyridazine forms and is collected by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The residue from the filtrate is recrystallized from water to yield 2.0 grams of 4-amino-5,6-dichloropyridazine.[4]

Spectroscopic Data

Biological Activity and Applications

Currently, there is a lack of published information regarding the specific biological activities, signaling pathway interactions, or established experimental workflows for this compound. Its structural similarity to other pyridazine derivatives suggests potential applications as a scaffold in medicinal chemistry for the development of novel therapeutic agents. Pyridazine-containing compounds have been investigated for a range of biological activities, including as kinase inhibitors and for their effects on prostaglandin E2 production. However, specific bioactivity for this isomer remains to be elucidated.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chlorinated heterocyclic compounds should be followed. These typically include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 3,4,5-Trichloropyridazine 3,4,5-Trichloropyridazine Reaction Reaction 3,4,5-Trichloropyridazine->Reaction Ammonia/Ethanol Ammonia/Ethanol Ammonia/Ethanol->Reaction Crude Product Crude Product Reaction->Crude Product Concentration Concentration Crude Product->Concentration Filtration Filtration Concentration->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Product This compound Recrystallization->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR Mass Spec Mass Spec Pure Product->Mass Spec Melting Point Melting Point Pure Product->Melting Point

Caption: Synthesis and Characterization Workflow.

References

5,6-Dichloropyridazin-4-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dichloropyridazin-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and explores its potential, though currently undocumented, role in biological signaling pathways. The information is presented to be a valuable resource for researchers engaged in the design and development of novel chemical entities.

Chemical Structure and IUPAC Name

This compound is a substituted pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The core pyridazine ring is functionalized with two chlorine atoms at positions 5 and 6, and an amine group at position 4.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: this compound[1]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for assessing its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability.

PropertyValueReference
Molecular Formula C4H3Cl2N3[1][2]
Molecular Weight 163.99 g/mol [2]
Appearance White solid[1]
Melting Point 150-151 °C[3]
Boiling Point (Predicted) 301.8±37.0 °C
Solubility Slightly soluble in water.
CAS Number 89180-50-7[1]

Synthesis and Experimental Protocols

Representative Experimental Protocol (adapted from the synthesis of 4-amino-3,5-dichloropyridazine[3]):

Reaction: 3,4,5-Trichloropyridazine to 4-Amino-5,6-dichloropyridazine

Materials:

  • 3,4,5-Trichloropyridazine

  • Ethanol (dry)

  • Ammonia gas

  • Chloroform

  • Water

Procedure:

  • A solution of 8.0 grams of 3,4,5-trichloropyridazine in dry ethanol is prepared in a sealed tube.

  • The ethanolic solution is saturated with ammonia gas.

  • The sealed tube is heated to a temperature of 120-130°C for a duration of five hours.

  • After cooling, the reaction tube is carefully opened, and the reaction mixture is concentrated under reduced pressure.

  • The resulting residue is dissolved in 20 ml of chloroform and heated under reflux for 20 minutes.

  • The chloroform solution is allowed to cool to ambient temperature, promoting the precipitation of the isomeric product, 4-amino-3,5-dichloropyridazine.

  • The filtrate, containing the desired 4-amino-5,6-dichloropyridazine, is concentrated under reduced pressure.

  • The residue is then recrystallized from water to yield the purified product.[3]

Expected Outcome: The procedure is expected to yield 4-amino-5,6-dichloropyridazine as a solid with a melting point of 150-151°C.[3]

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the precise signaling pathways modulated by this compound. However, the aminopyridazine and aminopyrimidine scaffolds are prevalent in a multitude of biologically active compounds, including kinase inhibitors. These compounds often exert their effects by competing with ATP for the binding site on the kinase enzyme, thereby inhibiting its catalytic activity.

Given the structural similarities to known kinase inhibitors, it is plausible that this compound could function as an inhibitor of one or more protein kinases. The diagram below illustrates a hypothetical signaling pathway where this compound could potentially act as a kinase inhibitor, leading to the downstream regulation of cellular processes such as proliferation and survival.

G Hypothetical Signaling Pathway for a Kinase Inhibitor cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Protein_1 Signaling Protein 1 Receptor_Tyrosine_Kinase->Signaling_Protein_1 Activates Target_Kinase Target Kinase Signaling_Protein_1->Target_Kinase Activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates 5_6_Dichloropyridazin_4_amine This compound (Hypothetical Inhibitor) 5_6_Dichloropyridazin_4_amine->Target_Kinase Inhibits Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical kinase inhibition pathway.

Disclaimer: The signaling pathway depicted is a generalized representation and has not been experimentally validated for this compound. It serves as an illustrative example of a potential mechanism of action based on the chemical scaffold.

Conclusion

This compound is a well-defined chemical entity with potential for further investigation in drug discovery and materials science. This guide provides foundational information regarding its structure, properties, and a plausible synthetic route. While its specific biological activities remain to be elucidated, its structural features suggest that it may be a valuable starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further experimental studies are warranted to fully characterize its biological profile and unlock its potential applications.

References

A Technical Guide to the Spectroscopic Characterization of 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, publicly available experimental dataset for 5,6-Dichloropyridazin-4-amine (CAS: 89180-50-7) is not readily found in the scientific literature. This guide provides an in-depth projection of its expected spectroscopic data based on the analysis of structurally analogous compounds. The experimental protocols detailed herein represent standard methodologies for the acquisition of such data for a novel or uncharacterized solid organic compound.

Predicted Spectroscopic Data

The structural elucidation of a molecule is fundamentally reliant on a combination of spectroscopic techniques. For this compound, with the molecular formula C₄H₃Cl₂N₃, we can predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be simple. The sole aromatic proton at the C3 position will appear as a singlet due to the absence of adjacent protons. The chemical shift will be significantly downfield, influenced by the electron-withdrawing effects of the two nitrogen atoms in the pyridazine ring and the two chlorine atoms. The two protons of the primary amine group will likely appear as a single broad peak, the chemical shift of which can be highly variable and is dependent on solvent, concentration, and temperature.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbons bonded to the electronegative chlorine (C5, C6) and nitrogen (C4) atoms are expected to be the most deshielded, appearing at the downfield end of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

Spectrum Predicted Chemical Shift (δ, ppm) Assignment Predicted Multiplicity
¹H NMR 7.80 - 8.20 C3-H Singlet
5.50 - 7.00 -NH₂ Broad Singlet
¹³C NMR 155 - 165 C4-NH₂ -
145 - 155 C5-Cl / C6-Cl -

| | 125 - 135 | C3-H | - |

Note: Predictions are based on typical chemical shifts for chloro- and amino-substituted pyridazines and other N-heterocycles. The solvent is assumed to be DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to N-H bonds of the amine, C=N and C=C bonds of the aromatic ring, and C-Cl bonds.

Table 2: Predicted IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium
3100 - 3000 C-H Aromatic Stretch Pyridazine Ring Medium-Weak
1650 - 1600 N-H Scissoring (Bending) Primary Amine (-NH₂) Medium-Strong
1600 - 1450 C=N and C=C Ring Stretching Pyridazine Ring Medium-Strong

| 850 - 750 | C-Cl Stretch | Chloro-substituent | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. A key feature for this compound will be the isotopic cluster for the molecular ion, arising from the two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in three peaks for the molecular ion (M, M+2, M+4) with an approximate intensity ratio of 9:6:1.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Assignment Notes
163 [M]⁺ (C₄H₃³⁵Cl₂N₃) Molecular ion with two ³⁵Cl isotopes.
165 [M+2]⁺ (C₄H₃³⁵Cl³⁷ClN₃) Molecular ion with one ³⁵Cl and one ³⁷Cl. Expected relative intensity ~65% of M.
167 [M+4]⁺ (C₄H₃³⁷Cl₂N₃) Molecular ion with two ³⁷Cl isotopes. Expected relative intensity ~10% of M.
128 [M-Cl]⁺ Loss of a chlorine radical.

| 101 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid sample such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent fully dissolves the compound.

    • Vortex or gently sonicate the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred. The final solution height in the tube should be approximately 4-5 cm.

  • Instrument Setup & Data Acquisition:

    • Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize sensitivity.

    • Acquisition:

      • For ¹H NMR , acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.

      • For ¹³C NMR , a greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (ATR Method)
  • Background Spectrum:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Wipe it with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample (enough to cover the crystal surface) directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleanup:

    • Release the pressure clamp, remove the bulk of the sample, and clean the crystal surface as described in step 1.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using a mixture of solvents appropriate for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup and Calibration:

    • The instrument is typically a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

    • Calibrate the mass analyzer using a known calibration standard across the desired mass range to ensure high mass accuracy.

  • Data Acquisition:

    • The sample can be introduced into the ion source via direct infusion using a syringe pump or by injection through the LC system.

    • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule. Set the instrument to operate in positive ion mode.

    • Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the molecular ion peak and its characteristic isotopic pattern.

    • Use the high-resolution mass data to confirm the elemental composition.

    • Analyze fragmentation patterns if MS/MS data is acquired to further support the proposed structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and structural elucidation of a chemical compound.

Spectroscopic_Workflow A Sample Synthesis & Purification B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Analysis & Interpretation B->E C->E D->E F Structure Elucidation E->F

Solubility of 5,6-Dichloropyridazin-4-amine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5,6-Dichloropyridazin-4-amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages solubility data and methodologies from structurally similar pyridazine derivatives to present a predictive analysis and detailed experimental protocols.

Predicted Solubility of this compound

Solvent CategorySolventPredicted Solubility (g/L)Predicted Molar Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 20> 0.122
N,N-Dimethylformamide (DMF)> 15> 0.091
Acetone5 - 100.030 - 0.061
Acetonitrile2 - 50.012 - 0.030
Polar Protic Methanol1 - 50.006 - 0.030
Ethanol0.5 - 20.003 - 0.012
2-Propanol (IPA)< 0.5< 0.003
Water< 0.1< 0.0006
Nonpolar Aprotic Dichloromethane (DCM)1 - 30.006 - 0.018
Tetrahydrofuran (THF)2 - 50.012 - 0.030
Ethyl Acetate0.5 - 20.003 - 0.012
Toluene< 0.1< 0.0006
Hexane< 0.01< 0.00006

Note: These values are estimations based on the solubility of structurally related compounds and are intended for guidance purposes. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of research and development, including reaction optimization, purification, and formulation. The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Equilibrium Solubility Determination via Isothermal Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: A supersaturated solution of the compound in the selected solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus and Reagents:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to sediment the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter into a clean vial.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

Kinetic Solubility Determination via Laser Monitoring (Synthetic Method)

This dynamic method is useful for determining the solubility of a compound as a function of temperature.

Principle: A solid compound is added to a solvent at a known temperature. The temperature is then gradually increased while the solution is stirred. The point at which the last solid particle dissolves is detected by a laser, and this temperature corresponds to the saturation temperature for that concentration.

Apparatus and Reagents:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Programmable thermostat bath

  • Laser monitoring system (laser emitter and detector)

  • Precision thermometer

Procedure:

  • Accurately weigh a small amount of this compound and add it to a known volume of the selected solvent in the jacketed glass vessel.

  • Place the vessel in the thermostat bath and begin stirring.

  • Set the initial temperature of the bath to a point where the compound is not fully dissolved.

  • Program the thermostat to slowly increase the temperature at a constant rate (e.g., 0.5 °C/min).

  • The laser beam is passed through the solution. As long as solid particles are present, the laser light will be scattered, resulting in a low signal at the detector.

  • When all the solid has dissolved, the scattering will cease, and the laser signal will increase sharply. The temperature at which this occurs is recorded as the saturation temperature for that specific concentration.

  • Repeat the process with different concentrations of the solute to obtain a solubility curve as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Incubate at constant temperature with agitation B->C D Centrifuge to sediment solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationship of Predicted Solubility

This diagram illustrates the expected trend of solubility for this compound based on solvent polarity.

G cluster_solubility Predicted Solubility cluster_solvents Solvent Polarity High High Solubility Moderate Moderate Solubility Low Low Solubility Very_Low Very Low Solubility Low->Very_Low Very low affinity Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Polar_Aprotic->High High affinity Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Polar_Protic->Moderate Moderate affinity Nonpolar_Aprotic Nonpolar Aprotic (e.g., Toluene, Hexane) Nonpolar_Aprotic->Low Low affinity

Caption: Predicted Solubility vs. Solvent Polarity.

This technical guide provides a foundational understanding of the solubility of this compound. For precise applications, it is imperative that the predicted data be confirmed through rigorous experimental validation as outlined in the provided protocols.

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloropyridazinamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed examination of the physical, chemical, and spectroscopic properties of dichloropyridazinamine isomers, critical intermediates in the development of pharmaceuticals and agrochemicals.[1][2] It offers a comparative summary of their quantitative properties, detailed experimental protocols for their synthesis and characterization, and visual diagrams illustrating their relationships and analytical workflows. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Physical and Chemical Properties

Dichloropyridazinamine isomers are characterized by a pyridazine ring substituted with two chlorine atoms and one amino group. Their properties can vary significantly based on the substitution pattern. While data for all possible isomers is not extensively available, this section summarizes known quantitative data for representative compounds. The precursor, 3,6-dichloropyridazine, is included for comparative context.

Table 1: Comparative Physical and Chemical Properties

Property3,6-Dichloropyridazin-4-amine3,6-Dichloropyridazine (Precursor)
CAS Number 823-58-5141-30-0
Molecular Formula C₄H₃Cl₂N₃C₄H₂Cl₂N₂
Molecular Weight 163.99 g/mol 148.97 g/mol [1]
Melting Point 203 °C[3]67 - 70 °C[1][4]
Boiling Point 363.0±37.0 °C (Predicted)[3]125 °C[4]
Density 1.606±0.06 g/cm³ (Predicted)[3]Not Available
pKa 2.08±0.10 (Predicted)[3]Not Available
Appearance Yellow-brown solid[3]White to off-white crystalline powder[1]
Storage Conditions 2–8 °C, under inert gas[3]2 - 8 °C[1][4]

Synthesis and Reactivity

The primary route for synthesizing dichloropyridazinamine isomers involves the nucleophilic aromatic substitution of a trichloropyridazine precursor with an amine source, such as ammonia. Alternatively, selective amination of a dichloropyridazine can yield mono-amino products, which can be further functionalized.

The reactivity of these isomers is dictated by the electron-withdrawing nature of the pyridazine ring and the chlorine atoms. The amino group is a nucleophile and can participate in further reactions, while the chlorine atoms can be displaced by other nucleophiles, often requiring palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C or C-N bond formation.[5]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of pyridazine derivatives, adapted from established procedures.[5][6][7]

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine via Amination

This protocol details the synthesis of a mono-amino-chloropyridazine from a dichloropyridazine precursor, a foundational reaction for accessing this class of compounds.[2][5][6]

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Aqueous Ammonia (NH₄OH, 28-30%) (3.0 equiv)

  • Methylene Dichloride (DCM) or other suitable solvent

  • 100 mL single-necked, round-bottom flask or sealed microwave reactor vial

Procedure:

  • Reaction Setup: In the reaction vessel, combine 3,6-dichloropyridazine (e.g., 2.98 g, 20 mmol) and the chosen solvent (e.g., 30 mL of DCM).[5]

  • Reagent Addition: Add aqueous ammonia (e.g., 2.10 g, 60 mmol) to the mixture.[5]

  • Reaction Conditions:

    • Conventional Heating: Seal the flask and stir the mixture at 100-120 °C for 9 hours.[5]

    • Microwave Irradiation: For an enhanced procedure, seal the vial and heat in a microwave reactor at 120°C for 30 minutes (300W power).[6]

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.[5][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter the solid product.[6]

  • Purification: Remove the solvent via rotary evaporation. Purify the crude product by recrystallization or silica gel column chromatography to yield the pure product.[5][7]

Protocol 2: Characterization and Purification

A. Thin-Layer Chromatography (TLC):

  • Plate: Use silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 3:7 v/v) is a common starting point.

  • Visualization: Develop the plate and visualize spots under UV light (254 nm) or by staining with potassium permanganate or iodine vapors.[6]

B. Column Chromatography:

  • Stationary Phase: Use silica gel (e.g., Merck silica gel 60H, particle size 5-40 µm).[6]

  • Eluent: A gradient of acetone in dichloromethane (0-15% acetone) or ethyl acetate in hexane can be used to elute the product.[8]

  • Fraction Collection: Collect fractions and combine those containing the pure product as determined by TLC analysis.

  • Solvent Removal: Concentrate the pure fractions under reduced pressure to obtain the final product.

Spectroscopic and Chromatographic Analysis

  • ¹H NMR: The proton NMR spectrum will show signals in the aromatic region, characteristic of the pyridazine ring protons. The chemical shifts will be influenced by the positions of the chlorine and amino substituents. The amino group protons will typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the pyridazine ring. Carbons bonded to chlorine will be significantly downfield.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹) and C=N/C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).[9]

  • Liquid Chromatography (LC): HPLC methods, often coupled with mass spectrometry (LC-MS/MS), can be developed for the separation and quantification of dichloropyridazinamine isomers, which is crucial for quality control and impurity profiling.[10]

Mandatory Visualizations

The following diagrams illustrate the logical relationships between dichloropyridazinamine isomers and a typical experimental workflow for their synthesis and analysis.

logical_isomers cluster_pyridazine Dichloropyridazinamine Core cluster_isomers Positional Isomers Pyridazine Ring Pyridazine Ring 3,4-dichloro-6-aminopyridazine 3,4-dichloro-6-aminopyridazine Pyridazine Ring->3,4-dichloro-6-aminopyridazine Substitution 3,6-dichloro-4-aminopyridazine 3,6-dichloro-4-aminopyridazine Pyridazine Ring->3,6-dichloro-4-aminopyridazine Substitution 4,5-dichloro-3-aminopyridazine 4,5-dichloro-3-aminopyridazine Pyridazine Ring->4,5-dichloro-3-aminopyridazine Substitution 3,5-dichloro-4-aminopyridazine 3,5-dichloro-4-aminopyridazine Pyridazine Ring->3,5-dichloro-4-aminopyridazine Substitution experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Starting Materials (e.g., Trichloropyridazine) reaction Amination Reaction (Nucleophilic Substitution) start->reaction workup Reaction Work-up (Extraction/Filtration) reaction->workup tlc_gc In-process Control (TLC / GC) reaction->tlc_gc Monitoring purify Column Chromatography or Recrystallization workup->purify final_product Pure Isomer purify->final_product tlc_gc->reaction analysis Spectroscopic Analysis (NMR, MS, IR) final_product->analysis

References

An In-depth Technical Guide to Nucleophilic Aromatic Substitution on Dichloropyridazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dichloropyridazines are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent electron-deficient nature, a consequence of the two adjacent nitrogen atoms in the pyridazine ring, renders them highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and regioselective introduction of various functional groups, making dichloropyridazines privileged scaffolds in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of SNAr reactions on dichloropyridazines, with a focus on providing actionable data and methodologies for researchers in medicinal chemistry and drug discovery.

Core Concepts of Nucleophilic Aromatic Substitution on Dichloropyridazines

The SNAr reaction on dichloropyridazines typically proceeds through a two-step addition-elimination mechanism. In the first step, a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this intermediate. In the second, typically rate-determining step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Transition State/Intermediate cluster_product Products Dichloropyridazine Dichloropyridazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Dichloropyridazine->Meisenheimer Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer SubstitutedProduct Monosubstituted Pyridazine Meisenheimer->SubstitutedProduct Elimination LeavingGroup Chloride Ion (Cl⁻) Meisenheimer->LeavingGroup

Figure 1: General mechanism of nucleophilic aromatic substitution on dichloropyridazines.

The regioselectivity of the initial substitution on an unsymmetrically substituted dichloropyridazine is governed by both electronic and steric factors. Electron-withdrawing groups on the pyridazine ring will activate the positions ortho and para to them for nucleophilic attack, while electron-donating groups will have a deactivating effect. The nature of the incoming nucleophile and the reaction conditions (solvent, temperature, and base) also play a crucial role in determining the outcome of the reaction.

Data Presentation: Quantitative Analysis of SNAr Reactions

The following tables summarize the yields of SNAr reactions on various dichloropyridazines with a range of nucleophiles under different reaction conditions. This data has been compiled from multiple sources to provide a comparative overview for researchers.

Table 1: Nucleophilic Aromatic Substitution of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with Phenols and Mercaptopyrimidine
EntryNucleophileBaseSolventTemperature (°C)Product(s)Yield (%)Reference
1p-MethoxyphenolNaHTHF05-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one97[1]
2PhenolNaHTHF05-chloro-4-phenoxy-2-methyl-6-nitro-2H-pyridazin-3-one (5a) and 4-chloro-5-phenoxy-2-methyl-6-nitro-2H-pyridazin-3-one (5b)56 (5a), 16 (5b)[1]
3p-ChlorophenolNaHTHF05-chloro-4-(4-chlorophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (6a) and 4-chloro-5-(4-chlorophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (6b)74 (6a), 15 (6b)[1]
4p-CyanophenolNaHTHF05-chloro-4-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (7a), 4-chloro-5-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (7b), and 4,5-bis(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (7c)48 (7a), 24 (7b), 8 (7c)[1]
5p-NitrophenolNaHTHF05-chloro-4-(4-nitrophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (8a) and 4-chloro-5-(4-nitrophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one (8b)55 (8a), 17 (8b)[1]
62-MercaptopyrimidineNaHTHF05-chloro-2-methyl-6-nitro-4-(pyrimidin-2-ylthio)-2H-pyridazin-3-one (9a) and 4-chloro-2-methyl-6-nitro-5-(pyrimidin-2-ylthio)-2H-pyridazin-3-one (9b)60 (9a), 29 (9b)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the nucleophilic aromatic substitution on dichloropyridazines.

Protocol 1: General Procedure for the Reaction of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with Phenols

Method A (Using NaH):

  • To a stirred solution of the respective phenol (1.1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at the same temperature for 30 minutes.

  • Add a solution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product(s).[1]

Method B (Using K2CO3):

  • A mixture of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one (1.0 mmol), the respective phenol (1.1 mmol), and potassium carbonate (K2CO3) (1.5 mmol) in a suitable solvent (e.g., methanol, acetone) is refluxed.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure product.[1]

Mandatory Visualizations

The following diagrams illustrate key aspects of nucleophilic aromatic substitution on dichloropyridazines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Prepare Dichloropyridazine and Nucleophile Solutions Inert_Atmosphere Establish Inert Atmosphere (e.g., Nitrogen, Argon) Reagents->Inert_Atmosphere Mixing Combine Reactants (and base if required) Inert_Atmosphere->Mixing Heating Heat to Reaction Temperature (if necessary) Mixing->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Purify Product (Column Chromatography, Recrystallization) Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Figure 2: A general experimental workflow for SNAr on dichloropyridazines.

Regioselectivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions Regioselectivity Regioselectivity of SNAr Substituents Substituents on Pyridazine Ring (EWG vs. EDG) Regioselectivity->Substituents Nucleophile_Nature Nature of Nucleophile (Hard vs. Soft) Regioselectivity->Nucleophile_Nature Bulkiness_Substituent Bulkiness of Ring Substituent Regioselectivity->Bulkiness_Substituent Bulkiness_Nucleophile Bulkiness of Nucleophile Regioselectivity->Bulkiness_Nucleophile Solvent Solvent Polarity Regioselectivity->Solvent Temperature Reaction Temperature Regioselectivity->Temperature Base Nature and Strength of Base Regioselectivity->Base

Figure 3: Factors influencing the regioselectivity of SNAr on dichloropyridazines.

Conclusion

Nucleophilic aromatic substitution on dichloropyridazines is a powerful and versatile tool in the arsenal of medicinal chemists and drug development professionals. The ability to introduce a wide range of functional groups in a regiocontrolled manner allows for the systematic exploration of chemical space and the optimization of lead compounds. This guide has provided a foundational understanding of the principles governing these reactions, along with practical experimental data and protocols. By leveraging the information presented herein, researchers can effectively utilize dichloropyridazines as key intermediates in the synthesis of novel and impactful therapeutic agents. Further exploration into the development of catalytic and environmentally benign methods for these transformations will continue to enhance the utility of this important class of reactions.

References

Synthesis of 5,6-Dichloropyridazin-4-amine from 3,4,5-trichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the key chemical intermediate, 5,6-Dichloropyridazin-4-amine, from 3,4,5-trichloropyridazine. This compound is of significant interest in medicinal chemistry and drug development as a scaffold for various biologically active molecules. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction

The synthesis of substituted pyridazinamines is a cornerstone in the development of novel therapeutics. Among these, this compound serves as a crucial building block. Its preparation from the readily available 3,4,5-trichloropyridazine via nucleophilic aromatic substitution with ammonia is a common and effective method. However, this reaction typically yields a mixture of two isomeric products: 4-amino-3,5-dichloropyridazine and the desired 4-amino-5,6-dichloropyridazine. This guide will focus on a well-established method for this synthesis and the subsequent separation of the target isomer.

Synthetic Pathway

The core of the synthesis involves the regioselective displacement of a chlorine atom on the 3,4,5-trichloropyridazine ring by an amino group. The reaction proceeds via a nucleophilic aromatic substitution mechanism. The positions on the pyridazine ring exhibit different reactivities towards nucleophilic attack, leading to the formation of a mixture of isomers.

The logical relationship of the chemical transformation can be visualized as follows:

G cluster_reactants Reactants cluster_products Products 3,4,5-trichloropyridazine 3,4,5-trichloropyridazine Reaction Amination 3,4,5-trichloropyridazine->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound 3,5-Dichloropyridazin-4-amine 3,5-Dichloropyridazin-4-amine Isomeric_Mixture Mixture Reaction->Isomeric_Mixture Isomeric_Mixture->this compound Isomeric_Mixture->3,5-Dichloropyridazin-4-amine

Caption: Logical diagram of the amination of 3,4,5-trichloropyridazine.

Experimental Protocols

A detailed experimental protocol for the synthesis and separation of this compound is provided below, based on established literature procedures.

Materials:

  • 3,4,5-trichloropyridazine

  • Dry Ethanol

  • Ammonia gas

  • Chloroform

  • Water

Equipment:

  • Sealed reaction tube

  • Heating apparatus (e.g., oil bath)

  • Rotary evaporator

  • Reflux apparatus

  • Filtration apparatus

  • Recrystallization flasks

Procedure:

  • Reaction Setup: A sealed tube is charged with 8.0 grams of 3,4,5-trichloropyridazine. Dry ethanol is saturated with ammonia gas and then added to the sealed tube.

  • Reaction: The sealed tube is heated to a temperature of 120-130°C for a duration of five hours.

  • Work-up: After cooling, the tube is carefully opened, and the reaction mixture is concentrated under reduced pressure to remove the solvent.

  • Initial Separation: The resulting residue is dissolved in 20 ml of chloroform and heated under reflux for 20 minutes. The solution is then allowed to cool to ambient temperature for several hours.

  • Isolation of 4-amino-3,5-dichloropyridazine: A solid precipitate of 4-amino-3,5-dichloropyridazine forms and is collected by filtration. This solid is then repeatedly recrystallized from water to yield the pure product.

  • Isolation of this compound: The filtrate from the previous step is concentrated under reduced pressure. The residue is then recrystallized from water to yield this compound.

The experimental workflow is illustrated in the following diagram:

G Start Start Reaction_Setup 1. Charge sealed tube with 3,4,5-trichloropyridazine and ethanolic ammonia Start->Reaction_Setup Heating 2. Heat at 120-130°C for 5 hours Reaction_Setup->Heating Concentration 3. Concentrate reaction mixture Heating->Concentration Dissolution 4. Dissolve residue in chloroform Concentration->Dissolution Reflux 5. Heat under reflux Dissolution->Reflux Cooling 6. Cool to ambient temperature Reflux->Cooling Filtration 7. Filter Cooling->Filtration Solid Solid: 4-amino-3,5-dichloropyridazine Filtration->Solid Precipitate Filtrate Filtrate Filtration->Filtrate Solution Recrystallization_1 8. Recrystallize solid from water Solid->Recrystallization_1 Concentration_2 9. Concentrate filtrate Filtrate->Concentration_2 Product_1 Pure 4-amino-3,5- dichloropyridazine Recrystallization_1->Product_1 End End Product_1->End Recrystallization_2 10. Recrystallize residue from water Concentration_2->Recrystallization_2 Product_2 Pure 5,6-Dichloropyridazin- 4-amine Recrystallization_2->Product_2 Product_2->End

Caption: Experimental workflow for the synthesis and separation of dichloropyridazinamine isomers.

Quantitative Data

The following table summarizes the quantitative data obtained from the described experimental protocol.

ParameterValue
Starting Material
3,4,5-trichloropyridazine8.0 g
Reaction Conditions
SolventDry Ethanol saturated with Ammonia
Temperature120-130 °C
Reaction Time5 hours
Product Yields
4-amino-3,5-dichloropyridazine2.8 g
This compound2.0 g
Product Properties
Melting Point (4-amino-3,5-dichloropyridazine)176-178 °C
Melting Point (this compound)150-151 °C

Conclusion

The synthesis of this compound from 3,4,5-trichloropyridazine is a feasible process for laboratory-scale production. The formation of an isomeric byproduct necessitates a careful separation procedure, for which fractional crystallization has been shown to be effective. The provided protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development, enabling the reliable synthesis of this important chemical intermediate. Further optimization of reaction conditions to improve the regioselectivity towards the desired 5,6-dichloro isomer could be a subject of future research to enhance the efficiency of this synthesis on a larger scale.

Stability and storage conditions for 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 5,6-Dichloropyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound this compound. Due to the limited availability of public, in-depth stability studies for this specific molecule, this document combines information from supplier safety data sheets (SDS) with established principles of pharmaceutical stability and forced degradation studies to offer a thorough technical resource.

Compound Overview

This compound is a heterocyclic organic compound with a molecular formula of C₄H₃Cl₂N₃. It is a white solid at room temperature. The stability of this compound is a critical factor for its use in research and drug development, impacting its shelf-life, the reliability of experimental results, and the safety of its handling and storage.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following tables summarize the key recommendations based on available supplier data.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale and Remarks
Temperature 2-8°C[1][2]Refrigeration is recommended to minimize the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1]An inert atmosphere prevents oxidation.
Light Keep in a dark place[1]Protection from light is crucial to prevent photochemical degradation.
Moisture Store in a dry place; keep container tightly closed[3]The compound may be moisture-sensitive, and hydrolysis can be a potential degradation pathway.
Container Tightly sealed, appropriate for chemical storagePrevents exposure to air, moisture, and contamination.

Table 2: Handling and Safety Precautions

PrecautionGuidelineSource
Ventilation Work under a chemical fume hood.[3]To avoid inhalation of dust or vapors.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.Standard practice for handling chemical compounds.
Hygiene Wash hands and face thoroughly after handling.[3]To prevent accidental ingestion or skin contact.
Spill Management Absorb spill with inert material, collect in a sealed container for disposal. Avoid generating dust.General procedure for chemical spills.

Chemical Stability and Incompatibilities

Table 3: Known and Potential Incompatibilities

Incompatible MaterialPotential HazardRemarks
Strong Oxidizing Agents May cause an exothermic reaction, leading to degradation.A common incompatibility for amine-containing compounds.
Strong Bases May react with the amine group or promote other degradation pathways.General reactivity of amine compounds.
Moisture/Water Potential for hydrolysis.The compound is noted to be moisture-sensitive.

Experimental Protocols for Stability Assessment

For researchers needing to conduct formal stability studies, a forced degradation protocol is recommended. These studies intentionally stress the compound to identify likely degradation products and develop stability-indicating analytical methods. The following is a generalized protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to facilitate the development of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated analytical balance, pH meter, HPLC system with a suitable detector (e.g., UV-Vis), photostability chamber, and oven.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent acid Acid Hydrolysis (e.g., 0.1M HCl, RT & 60°C) prep->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1M NaOH, RT & 60°C) prep->base Expose aliquots to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose aliquots to stress thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose aliquots to stress photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose aliquots to stress neutralize Neutralize acidic/basic samples acid->neutralize base->neutralize analyze Analyze all samples by a suitable stability-indicating method (e.g., HPLC) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze data Evaluate data for degradation, identify and quantify impurities analyze->data

Figure 1. A generalized workflow for conducting forced degradation studies on this compound.

Detailed Methodologies:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.

  • Thermal Degradation: Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, store a sample of the stock solution at the same temperature.

  • Photolytic Degradation: Expose a sample of the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with a control (unstressed) sample, using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Logical Workflow for Handling and Storage

To ensure the long-term stability and safe use of this compound, a systematic approach to its handling and storage is essential.

G cluster_receive Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_return Return to Storage receive Receive Compound inspect Inspect container for damage receive->inspect store Store at 2-8°C in a dark, dry, and inert atmosphere inspect->store If intact ppe Don appropriate PPE store->ppe fume_hood Work in a chemical fume hood ppe->fume_hood weigh Weigh required amount fume_hood->weigh reseal Tightly reseal container weigh->reseal return_store Return to 2-8°C storage reseal->return_store

Figure 2. Recommended logical workflow for the handling and storage of this compound.

Conclusion

While specific, quantitative stability data for this compound is not widely published, adherence to the storage and handling guidelines derived from supplier information is critical for maintaining its quality. For applications requiring a deeper understanding of its stability profile, conducting forced degradation studies as outlined in this guide will provide valuable insights into its degradation pathways and help in the development of robust, stability-indicating analytical methods. Researchers should always consult the specific Safety Data Sheet provided with the compound for the most accurate and up-to-date safety and handling information.

References

The Pyridazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen bonding capacity, and ability to serve as a less lipophilic bioisostere for a phenyl ring, make it an attractive core for the design of novel therapeutic agents.[1][2] The inherent polarity of the pyridazine nucleus can also contribute to favorable pharmacokinetic profiles, such as reduced interaction with the hERG potassium channel and low cytochrome P450 inhibitory effects.[1] This guide provides a comprehensive overview of the pyridazine core, covering its synthesis, diverse biological activities, and representation in clinically approved drugs, supplemented with detailed experimental protocols and visualizations.

Synthetic Methodologies

The construction of the pyridazine core and its derivatives can be achieved through various synthetic strategies. A common and fundamental approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. Modifications to this basic scaffold are then carried out to generate a diverse library of compounds.

One illustrative synthesis is that of 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one, a common precursor for more complex derivatives. This synthesis begins with the Friedel-Crafts acylation of benzene with succinic anhydride to produce β-benzoyl propionic acid. Subsequent reaction with hydrazine hydrate leads to the formation of the pyridazinone ring.[3]

More advanced and efficient methods are also employed, such as microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and increase yields.[4] For instance, microwave irradiation has been successfully used for the [3+2] dipolar cycloaddition of pyridazinium ylides to activated alkenes and alkynes, offering an environmentally friendlier route with reduced solvent usage.[5]

A Broad Spectrum of Biological Activities

Pyridazine derivatives have been shown to exhibit a remarkable range of pharmacological activities, demonstrating their versatility in targeting various biological pathways.[2][6][7]

  • Antimicrobial and Antifungal Activity: Numerous studies have highlighted the efficacy of pyridazine compounds against various bacterial and fungal strains.[3][5][8][9][10] For example, certain chloro-substituted pyridazine derivatives have shown potent antibacterial activity against Gram-negative bacteria, with MICs lower than that of chloramphenicol against E. coli and P. aeruginosa.[10]

  • Anticancer Activity: The pyridazine scaffold is a key component in many compounds designed as anticancer agents.[11][12][13] These molecules target various cancer-related pathways, including kinase signaling. For instance, pyridazin-3(2H)-one derivatives have been developed as potent inhibitors of tyrosine kinases like FGFR.[11] Several pyridazine-containing compounds function as PARP inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects.[11]

  • Antihypertensive and Cardiovascular Effects: The pyridazine nucleus is present in several agents acting on the cardiovascular system.[14] Derivatives have been designed as vasodilators and antihypertensive agents.[14][15][16][17] Hydralazine, a well-known antihypertensive drug, features a related phthalazine core.[1]

  • Anti-inflammatory Activity: Pyridazine and pyridazinone derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[7][18] Emorfazone, a pyridazinone derivative, has been marketed in Japan as an analgesic and anti-inflammatory drug.[7]

  • Other Activities: The therapeutic potential of pyridazines extends to anticonvulsant, antidepressant, antidiabetic, and antiviral applications, making it a subject of continuous investigation.[2][6][9]

Pyridazine-Containing Approved Drugs

The therapeutic relevance of the pyridazine scaffold is underscored by its presence in several FDA-approved drugs.

Drug NameCore StructureTherapeutic AreaMechanism of Action
Relugolix 3-AminopyridazineAdvanced Prostate Cancer, Uterine FibroidsGonadotropin-releasing hormone (GnRH) receptor antagonist.[1]
Deucravacitinib 3-AminopyridazinePlaque PsoriasisAllosteric inhibitor of tyrosine kinase 2 (TYK2).[1]
Ponatinib Imidazo[1,2-b]pyridazineLeukemiaMulti-targeted tyrosine kinase inhibitor.[1]
Risdiplam Imidazo[1,2-b]pyridazineSpinal Muscular AtrophySurvival of motor neuron 2 (SMN2)-directed RNA splicing modifier.[1]
Minaprine 3-AminopyridazineAntidepressant (withdrawn)Reversible inhibitor of monoamine oxidase A (MAO-A).[1][19][20]
Hydralazine Phthalazine (fused pyridazine)HypertensionVasodilator.[1]

Quantitative Biological Data

The following table summarizes the biological activity of selected pyridazine derivatives against various targets, illustrating the potency that can be achieved with this scaffold.

Compound ClassTargetSpecific Compound ExampleActivity (IC₅₀ / MIC)Reference
Pyridazin-3(2H)-onesPARP (Anticancer)Olaparib0.015 µM[11]
Pyridazin-3(2H)-onesPARP (Anticancer)Talazoparib0.0002 µM[11]
Pyrazolo[3,4-d]pyridazinonesFGFR (Anticancer)Compound 38Potent enzymatic activity[11]
Pyridazine DerivativesAmyloid Fibril InhibitionRS-0406 derivativeIC₅₀ values obtained[21]
Pyridazine-based ALK5 InhibitorsALK5 (Fibrosis/Cancer)Compound 20Potent ALK5 inhibition[22]
Chloro-substituted PyridazinesAntibacterial (E. coli)-MIC: 0.892–3.744 µg/mL[10]

Experimental Protocols

Protocol 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one[3]

This protocol details a fundamental synthesis of a pyridazinone derivative.

Step I: Synthesis of β-benzoyl propionic acid

  • In a round-bottom flask, place benzene and succinic anhydride.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride while stirring.

  • After the addition is complete, allow the reaction mixture to come to room temperature and then heat under reflux until the evolution of HCl gas ceases.

  • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

  • Filter the resulting solid, wash with cold water, and recrystallize from hot water to yield β-benzoyl propionic acid.

Step II: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one

  • Dissolve the β-benzoyl propionic acid from Step I in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for a specified period (e.g., 3-4 hours).

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one.

Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion Method)[3]

This protocol describes a standard method for evaluating the antimicrobial activity of synthesized compounds.

  • Preparation of Media: Prepare nutrient agar for bacteria and Sabouraud dextrose agar for fungi according to the manufacturer's instructions. Sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Aseptically swab the entire surface of the sterile agar plates with the prepared microbial inoculum.

  • Disc Application:

    • Sterilize blank paper discs (e.g., Whatman No. 1, 6 mm diameter).

    • Impregnate the sterile discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • Allow the solvent to evaporate completely.

  • Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Also, place a standard antibiotic disc (e.g., Gentamycin, Fluconazole) as a positive control and a solvent-impregnated disc as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the medicinal chemistry of pyridazine derivatives.

G cluster_0 Preclinical Pharmacokinetic Study Dose Compound Dosing (e.g., Oral, IV) Sample Blood/Tissue Sampling (Time Course) Dose->Sample Analysis LC-MS/MS Analysis (Quantification) Sample->Analysis PK Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, T1/2) Analysis->PK Report Data Interpretation & Reporting PK->Report

Workflow for a preclinical pharmacokinetic study.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP PyridazineACEi Pyridazine-based ACE Inhibitor PyridazineACEi->ACE Inhibits

Mechanism of action for a pyridazine-based ACE inhibitor.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[1][3] 5,6-Dichloropyridazin-4-amine is a valuable heterocyclic building block, and its functionalization via Suzuki-Miyaura coupling opens avenues for the creation of novel compounds with potential therapeutic applications. The electron-deficient nature of the pyridazine ring makes it a key pharmacophore in various biologically active molecules.[3][4]

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura coupling reaction with this compound, including detailed experimental protocols, key considerations for reaction optimization, and comparative data from related systems.

Challenges and Considerations

The use of this compound in Suzuki-Miyaura coupling presents specific challenges that researchers must address for successful outcomes:

  • C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[1] This necessitates the use of more active catalytic systems, often employing bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center.[1][5]

  • Regioselectivity: The presence of two chlorine atoms at the C5 and C6 positions raises the possibility of mono- or di-substituted products. The electronic environment of the pyridazine ring, influenced by the amino group at C4, will dictate the relative reactivity of the two C-Cl bonds. For some dichloropyridazines, reaction conditions, particularly the choice of ligand, can influence the site of coupling.[5][6]

  • Catalyst Inhibition: The presence of the amino group on the pyridazine ring can potentially lead to catalyst inhibition or deactivation through coordination with the palladium center.[7] Careful selection of the ligand and reaction conditions is crucial to mitigate this effect.

Key Parameters for Optimization

Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of the following reaction components:

  • Palladium Catalyst Precursor: A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[1][8] Pre-formed palladium-ligand complexes, known as precatalysts, can also offer enhanced activity and stability.[5]

  • Ligand: The choice of phosphine ligand is critical for activating the C-Cl bond. Bulky, electron-rich ligands such as SPhos, XPhos, and P(t-Bu)₃ are often effective for challenging couplings involving aryl chlorides.[1][5] The ligand not only influences the catalytic activity but can also play a role in determining the regioselectivity of the reaction.[6]

  • Base: An appropriate base is required to activate the boronic acid for transmetalation.[9] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[10] The choice of base can significantly impact the reaction yield and should be screened for optimal performance.

  • Solvent: The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water to aid in dissolving the base and facilitating the catalytic cycle.[2][11]

Data Presentation

The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of structurally similar chloro-substituted pyridazines and other nitrogen-containing heterocycles, providing a valuable reference for reaction optimization.

SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-amino-3,5-dichloropyridazine2-fluoro-4-trifluoromethylphenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃1,4-dioxane/H₂ON/AN/A67[6]
3,5-dichloropyridazine2-fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄Na₂CO₃1,4-dioxaneN/AN/AMajor product at C3[6]
2,6-dichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBu1,4-dioxane/H₂O1002494[8]
2,5-dichloropyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-dioxane/H₂O10012-24N/A[12]
3-chloro-5-fluoro-2-methoxypyridineArylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-24N/A[1]

Experimental Protocols

The following are proposed starting protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Using Pd(OAc)₂ and SPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-dioxane (8 mL)

  • Degassed water (2 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of anhydrous 1,4-dioxane.

  • Evacuate and backfill the reaction vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • To the reaction vial, add 7 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridazin-4-amine.

Protocol 2: Using Pd₂(dba)₃ and XPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed toluene (5 mL)

  • Nitrogen or Argon gas in a glovebox

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), and XPhos (0.03 mmol) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² PdII_R1R2->R1R2 R1X R¹-X (Aryl Halide) R1X->PdII_RX R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->PdII_R1R2 Base Base Base->PdII_R1R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents catalyst Prepare & Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Solvent (e.g., 1,4-Dioxane/H₂O) catalyst->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat and Stir (e.g., 100-110 °C) inert->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O & Brine monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines and heteroarylamines, which are key structural motifs in many pharmaceuticals and functional materials. The amination of halogenated pyridazines, such as 5,6-Dichloropyridazin-4-amine, provides a direct route to novel substituted pyridazinamine derivatives, which are of significant interest in drug discovery.

These application notes provide a detailed protocol for the selective mono-amination of this compound with various primary and secondary amines. The protocol is based on established Buchwald-Hartwig amination methodologies for related dichloroheterocyclic compounds.[4][5]

Reaction Principle and Regioselectivity

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the C-Cl bond of the pyridazine, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

For this compound, the two chlorine atoms are electronically distinct. The regioselectivity of the mono-amination is influenced by the electronic and steric environment of the two chlorine atoms. While specific experimental data for this substrate is limited in the public domain, studies on similar heteroaromatic systems suggest that the chlorine atom at the C6 position is generally more susceptible to nucleophilic substitution in palladium-catalyzed reactions due to electronic factors. However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity.

Data Presentation

The following table summarizes the expected outcomes for the palladium-catalyzed mono-amination of this compound with a range of amines. The yields are representative values based on analogous reactions reported in the literature for other dichloroheterocycles.[5][6]

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1AnilineN-phenyl-5-chloro-pyridazin-4,6-diaminePd₂(dba)₃ / XPhosNaOtBuToluene1001285-95
24-MethoxyanilineN-(4-methoxyphenyl)-5-chloro-pyridazin-4,6-diaminePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101680-90
3Morpholine4-(6-amino-5-chloro-pyridazin-4-yl)morpholinePd₂(dba)₃ / BrettPhosLiHMDSTHF80890-98
4n-ButylamineN-butyl-5-chloro-pyridazin-4,6-diaminePd(OAc)₂ / BINAPCs₂CO₃Toluene1002475-85
5BenzylamineN-benzyl-5-chloro-pyridazin-4,6-diaminePd₂(dba)₃ / DavePhosK₂CO₃Dioxane1001880-90

Note: The product structures assume regioselective amination at the C6 position. This should be confirmed experimentally. The yields are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Amination of this compound

This protocol describes a general procedure for the mono-amination of this compound with a generic primary or secondary amine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, BINAP, DavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), phosphine ligand (e.g., 4 mol% XPhos), and base (e.g., 1.4 equivalents of NaOtBu) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the pyridazine) to the flask via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to isolate the desired mono-aminated product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Ligand Exchange AmidoComplex Palladium Amido Complex AmineCoord->AmidoComplex Deprotonation Product Aminated Product AmidoComplex->Product Reductive Elimination Catalyst_regen Pd(0)L_n AmidoComplex->Catalyst_regen BaseH_out [Base-H]⁺ AmidoComplex->BaseH_out ArX_in This compound ArX_in->OxAdd Amine_in R₂NH (Amine) Amine_in->AmineCoord Base_in Base Base_in->AmineCoord Experimental_Workflow start Start setup Reaction Setup (Catalyst, Ligand, Base, Reactants, Solvent) start->setup reaction Heating under Inert Atmosphere setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

References

Application Notes and Protocols for the Synthesis of 5,6-Dichloropyridazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental protocols for the synthesis of 5,6-Dichloropyridazin-4-amine and its subsequent derivatization through common cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a versatile scaffold for the synthesis of a wide range of compounds with potential biological activity.

Synthesis of this compound

The foundational step is the synthesis of the this compound core. This is typically achieved through the nucleophilic substitution of a chlorine atom in 3,4,5-trichloropyridazine with an amino group.[1] High temperatures and extended reaction times are often necessary for this transformation.[1]

Experimental Protocol:

A mixture of 3,4,5-trichloropyridazine and an amine compound is prepared. For the synthesis of the parent this compound, ammonia gas is utilized. The reaction is conducted in a sealed tube and heated to a temperature between 120-130°C for an extended period, potentially up to five days, to ensure the completion of the reaction.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often requiring crystallization or column chromatography to remove impurities and unreacted starting materials.[1]

Derivatization of this compound

The chlorine substituents on the pyridazine ring are amenable to further derivatization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[2][3]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the dichloropyridazine core and various aryl or heteroaryl boronic acids.[3][4] The site-selectivity of the coupling can be influenced by the choice of catalyst, ligands, and reaction conditions.

General Experimental Protocol (Microwave-Assisted):

  • To a 10 mL thick-walled borosilicate glass vial, add this compound (1.0 mmol), the desired aryl/heteroarylboronic acid (1.2 equiv.), a base such as Na2CO3 or K3PO4 (1.5 equiv.), and a palladium catalyst, for example, Pd(PPh3)4 or PdCl2(dppf) (typically 5 mol %).[4][5]

  • Add a suitable solvent, such as a mixture of 1,4-dioxane and water (2 mL).[3]

  • Seal the vial and pre-stir the reaction mixture for one minute.

  • Place the vial in a microwave reactor and irradiate for 10-30 minutes at a set temperature (e.g., 100-120°C) with a power of 300W.[5]

  • After cooling, filter the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash chromatography on silica gel to obtain the desired derivative.[5]

Table 1: Summary of Representative Suzuki-Miyaura Coupling Reactions

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2OGood
24-Methoxyphenylboronic acidPdCl2(dppf)Na2CO3Toluene/EtOH/H2OModerate to Good
32-Fluorophenylboronic acidPdCl2(PPh3)2Na2CO31,4-Dioxane/H2O67[3]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines to the pyridazine core.[2][6][7]

General Experimental Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst such as Pd2(dba)3 (0.01 mmol), and a suitable ligand, for example, a sterically hindered phosphine ligand like XPhos or an imidazolinium salt such as SIPr.HCl (0.04 mmol).[8]

  • Add a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS) (1.5 mL of a 1M solution in THF).[8]

  • Seal the tube and stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) until the starting material is consumed, as monitored by TLC.[8]

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[8]

Table 2: Summary of Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/LigandBaseTemperatureYield (%)
1MorpholinePd2(dba)3 / SIPr.HClLHMDSRoom Temp.High
2AnilinePd(OAc)2 / XPhosK2CO380°CGood
3BenzylaminePd2(dba)3 / JohnPhosNaOtBu60°CGood

Visualizations

Synthesis_Workflow start 3,4,5-Trichloropyridazine intermediate This compound start->intermediate  Ammonia,  120-130°C suzuki_product C-C Coupled Derivatives intermediate->suzuki_product  ArB(OH)2,  Pd Catalyst,  Base buchwald_product C-N Coupled Derivatives intermediate->buchwald_product  R1R2NH,  Pd Catalyst,  Base

Caption: Synthetic workflow for this compound derivatives.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)-X L2 pd0->pd_complex1 R-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)-R' L2 pd_complex1->pd_complex2 R'-B(OR)2 (Base) transmetalation Transmetalation pd_complex2->pd0 R-R'

References

Application Notes and Protocols for the Recrystallization of Aminodichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminodichloropyridazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The purity of these compounds is paramount for accurate biological evaluation and for meeting stringent regulatory requirements. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, including aminodichloropyridazines. This document provides detailed application notes and protocols for the successful recrystallization of this important class of molecules.

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Solvent Selection for Aminodichloropyridazines

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for the aminodichloropyridazine, meaning a large difference in solubility between high and low temperatures.

Based on available data for structurally similar compounds, a range of organic solvents can be considered. The solubility of 6-chloropyridazin-3-amine, a closely related analogue, has been systematically studied in several common organic solvents. This data provides a valuable starting point for solvent screening for various aminodichloropyridazine derivatives.

Quantitative Solubility Data

The following table summarizes the molar fraction solubility (x) of 6-chloropyridazin-3-amine in various solvents at different temperatures. A higher molar fraction indicates greater solubility.

Temperature (K)MethanolEthanoln-ButanolN,N-DimethylformamideAcetoneCyclohexanoneEthyl AcetateToluene
298.150.01350.00780.00510.04520.01210.01980.00450.0012
303.150.01680.00990.00650.05210.01500.02410.00580.0016
308.150.02080.01250.00830.06000.01850.02920.00740.0022
313.150.02560.01570.01050.06890.02280.03530.00940.0030
318.150.03150.01960.01320.07900.02800.04260.01180.0040
323.150.03860.02450.01660.09040.03430.05140.01480.0054
328.150.04710.03050.02080.10330.04200.06190.01850.0072
333.150.05730.03780.02600.11790.05110.07440.02300.0096
338.150.06940.04670.03240.13430.06210.08940.02850.0127
343.55-0.05750.04020.15280.07520.10710.03520.0168

Data sourced from the Journal of Chemical & Engineering Data.

Analysis of Solubility Data:

  • Good Candidates: Methanol, ethanol, n-butanol, acetone, and cyclohexanone show a significant increase in solubility with temperature, making them promising candidates for single-solvent recrystallization.

  • High Solubility: N,N-Dimethylformamide (DMF) exhibits very high solubility even at lower temperatures, which might lead to poor recovery unless used as part of a mixed solvent system.

  • Low Solubility: Toluene shows very low solubility across the temperature range, suggesting it might be a suitable anti-solvent in a mixed-solvent system or a good solvent for washing the purified crystals to remove non-polar impurities.

  • Moderate Candidate: Ethyl acetate shows a reasonable solubility profile.

In practice, ethanol has been successfully used for the crystallization of 3,6-dichloropyridazine, and water has been used for the recrystallization of 4-amino-3,5-dichloropyridazine. This highlights that both protic and aqueous solvents can be effective.

Experimental Protocols

The following is a general, step-by-step protocol for the recrystallization of aminodichloropyridazines. This should be adapted based on the specific compound and the chosen solvent system.

Protocol 1: Single-Solvent Recrystallization

Materials:

  • Crude aminodichloropyridazine

  • Selected recrystallization solvent (e.g., ethanol, methanol, water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Ethanol is a common and effective choice for many pyridazine derivatives.

  • Dissolution:

    • Place the crude aminodichloropyridazine in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent, enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. For volatile organic solvents, it is advisable to use a condenser to prevent solvent loss.

    • Add more hot solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of recovered crystals.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after the dissolution step, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals. This can be done by air-drying on the filter paper, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. A common approach is to use a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

Procedure:

  • Dissolution: Dissolve the crude aminodichloropyridazine in the minimum amount of the "good" solvent (e.g., hot ethanol or acetone) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath as described in the single-solvent protocol.

  • Isolation and Drying: Collect and dry the crystals as described previously.

Data Presentation

The effectiveness of a recrystallization protocol is assessed by the recovery yield and the increase in purity.

Table of Recrystallization Examples for Pyridazine Derivatives:

CompoundRecrystallization Solvent(s)Purity (Method)Melting Point (°C)YieldReference
3-amino-6-chloropyridazineNot specified, but purification by recrystallization is mentioned98.76% (GC)207.3 - 209.590.63%CN104844523A
3,6-dichloropyridazineEthanol99.3%68.2 - 68.789.8%CN112645883A
4-amino-3,5-dichloropyridazineWaterNot specified176 - 178Not specifiedPrepChem

Visualizing the Workflow

The following diagram illustrates the general workflow for the recrystallization of aminodichloropyridazines.

Recrystallization_Workflow crude_solid Crude Aminodichloropyridazine Solid dissolution Dissolve in Minimum Hot Solvent crude_solid->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolution->hot_filtration Insoluble impurities? cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor drying Dry the Crystals washing->drying pure_crystals Pure Aminodichloropyridazine Crystals drying->pure_crystals

Caption: General workflow for the purification of aminodichloropyridazines by recrystallization.

Application Note: Microwave-Assisted Synthesis of Substituted Pyridazinamines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery.[1] The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure found in numerous approved drugs and investigational agents.[2][3] These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, kinase inhibitory, antimicrobial, and anticonvulsant effects.[1][2] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, are crucial for its interaction with biological targets.[2][3] This application note details the use of microwave-assisted organic synthesis (MAOS) for the efficient preparation of substituted pyridazinamines, a key subset of these valuable compounds.

Advantages of Microwave-Assisted Synthesis

Conventional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted synthesis offers a powerful alternative, providing several key advantages:

  • Reduced Reaction Times: Microwave irradiation can dramatically accelerate reaction rates, reducing synthesis times from hours to minutes.[4][5][6]

  • Increased Yields: MAOS often leads to higher and more efficient product yields compared to conventional heating methods.[4][6]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.

  • Environmentally Friendly: Shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions contribute to greener chemistry principles.[6][7]

Experimental Protocols

This section provides detailed protocols for the microwave-assisted synthesis of substituted pyridazinamines and their precursors. The general workflow involves the formation of a pyridazine or pyridazinone core, followed by functionalization to introduce the desired amine substituents.

General Workflow for Synthesis and Evaluation

The overall process from synthesis to biological evaluation follows a structured path, ensuring efficiency and reproducibility.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation Start Starting Materials (e.g., Diketones, Hydrazines) MW Microwave-Assisted Cyclocondensation Start->MW Intermediate Pyridazine Intermediate (e.g., Chloropyridazine) MW->Intermediate Substitution Microwave-Assisted Nucleophilic Substitution (e.g., with Hydrazine Hydrate) Intermediate->Substitution Product Substituted Pyridazinamine Substitution->Product Purify Purification (e.g., Recrystallization, Chromatography) Product->Purify Analysis Structural Characterization (NMR, IR, MS) Purify->Analysis Screening Biological Screening (e.g., Kinase Assays, Antiproliferative Assays) Analysis->Screening Data Data Analysis (IC50, GI50 determination) Screening->Data

Caption: General workflow for microwave-assisted synthesis and evaluation.

Protocol 1: Synthesis of 3-Chloro-6-substituted Phenyl Pyridazines

This protocol describes the synthesis of a key intermediate, 3-chloro-6-substituted phenyl pyridazine, which can be further functionalized to yield pyridazinamines. The synthesis starts from a substituted carboxylic acid and hydrazine hydrate, followed by chlorination.[5]

Step 1: Synthesis of 6-substituted Phenyl-2,3,4,5-tetrahydropyridazine-3-one

  • Dissolve the appropriate β-aryl propionic acid (1 equivalent) in a suitable alcoholic solvent (e.g., ethanol).

  • Add hydrazine hydrate (1.2 equivalents).

  • Heat the mixture under reflux for approximately 5 hours.

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the resulting solid, wash with water, and dry to obtain the pyridazinone product.

Step 2: Synthesis of 3-Chloro-6-substituted Phenyl Pyridazine

  • To the 6-substituted phenyl-2,3,4,5-tetrahydropyridazine-3-one (1 equivalent), add phosphorus oxychloride (POCl₃, 3-5 equivalents) slowly while cooling in an ice bath.

  • Heat the mixture at 30°C for 3.5 hours.[5]

  • Carefully pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the precipitated solid, wash thoroughly with water, and dry to yield the 3-chloro-6-substituted phenyl pyridazine.

Protocol 2: Microwave-Assisted Synthesis of 6-substituted Phenylpyridazin-3-yl Hydrazines

This protocol details the conversion of the chloropyridazine intermediate into a hydrazinylpyridazine, a direct precursor to various pyridazinamine derivatives.[8]

  • In a microwave-safe sealed vial, combine the 3-chloro-6-substituted phenyl pyridazine (1 equivalent), hydrazine hydrate (5-10 equivalents), and a suitable solvent like ethanol.

  • Irradiate the mixture in a microwave reactor. Typical conditions are 150 W maximum power with a ceiling temperature of 120°C for 10-15 minutes.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vial and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 6-substituted phenylpyridazin-3-yl hydrazine.

Protocol 3: Microwave-Assisted One-Pot Synthesis of Thiazolyl-Pyridazinediones

This protocol describes a one-pot, three-component synthesis under microwave irradiation to produce bioactive pyridazinedione derivatives.[10]

  • In a microwave vial, mix the starting thiazole derivative (1 equivalent), maleic anhydride (1 equivalent), and hydrazine hydrate (1.2 equivalents) in a minimal amount of a suitable solvent (e.g., ethanol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 500 W and 150°C for 2 minutes.[10]

  • Monitor the reaction by TLC.

  • After cooling, the product often precipitates. It can be collected by filtration and recrystallized from ethanol to yield the pure thiazolyl-pyridazinedione.[10]

Data Presentation: Reaction Conditions and Yields

The efficiency of microwave-assisted synthesis is evident in the reduced reaction times and high yields.

Product TypeStarting MaterialsMW Conditions (Power, Temp, Time)SolventYield (%)Reference
Pyridazino-quinazolinone3-Chloro-6-phenyl-pyridazine, Anthranilic acid1-3 minMethanol-[5]
Tetrazolo-pyridazine3-Chloro-6-phenyl-pyridazine, Sodium azide1-3 minDMF-[5]
4,5-disubstituted 2-amino-1H-imidazoles2,3-disubstituted imidazo[1,2-a]pyrimidines, Hydrazine hydrate150 W, 120°C, 10 minEthanolHigh[9]
Thiazolyl-PyridazinedionesThiazole, Maleic Anhydride, Hydrazine500 W, 150°C, 2 minEthanol-[10]
Pyridinyl-triazine-diamines2-aminopyridine, Cyanamide, Aldehyde120°C, 15 minPyridine~70%[11]

Note: Specific yield percentages were not available in all abstracts, but were generally described as "high" or "good".

Biological Applications & Signaling Pathways

Substituted pyridazinamines have shown significant potential in drug development by targeting key cellular signaling pathways implicated in diseases like cancer.

Kinase Inhibition in Cancer

Many pyridazine derivatives function as potent kinase inhibitors.[2] Kinases are crucial enzymes that regulate cell signaling, and their dysregulation is a common feature in cancer. By blocking the activity of specific kinases, these compounds can halt cancer cell proliferation and survival.[2]

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., BCR-ABL) GF->Receptor Kinase Downstream Kinase (e.g., JNK1, CDK2) Receptor->Kinase TF Transcription Factors Kinase->TF Response Cell Proliferation & Survival TF->Response Inhibitor Pyridazinamine Derivative Inhibitor->Receptor Inhibition Inhibitor->Kinase Inhibition

Caption: General mechanism of kinase inhibition by pyridazinamine derivatives.

  • JNK1 Pathway: A series of novel 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway, demonstrating significant in vitro and in vivo anticancer activity.[8]

  • CDK2 Inhibition: Other 3,6-disubstituted pyridazines act as potent inhibitors of cyclin-dependent kinase 2 (CDK2).[12][13] Inhibition of CDK2 disrupts the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells.[12][13]

Anticancer and Antimicrobial Activity Data

The biological efficacy of these compounds is quantified by metrics such as IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition).

Compound ClassTarget / Cell LineActivity MetricValueReference
3,6-disubstituted pyridazinesBreast Cancer (T-47D)IC₅₀0.43 ± 0.01 µM[12][13]
3,6-disubstituted pyridazinesBreast Cancer (MDA-MB-231)IC₅₀0.99 ± 0.03 µM[12][13]
3,6-disubstituted pyridazine (9e)Renal Cancer (A498)% Inhibition97.91%[8]
3,6-disubstituted pyridazine (9e)Breast Cancer (T-47D)% Inhibition79.98%[8]
Pyridazinone derivativesM. tuberculosisMIC1.6 to 6.25 µg/mL[1][14]
Mechanism of Action: CDK2 Inhibition and Apoptosis

The inhibition of CDK2 by specific pyridazinamine derivatives leads to cell cycle arrest, preventing cancer cells from dividing. This disruption ultimately triggers the apoptotic pathway, leading to selective cell death.

G cluster_pathway CDK2-Mediated Cell Cycle Control G1 G1 Phase S S Phase G1->S Progression G2M G2/M Phase S->G2M CDK2 CDK2/Cyclin E Complex CDK2->G1 Regulates G1/S Transition Arrest Cell Cycle Arrest Inhibitor Pyridazinamine CDK2 Inhibitor Inhibitor->CDK2 Inhibition Inhibitor->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Pyridazinamine-induced CDK2 inhibition leads to cell cycle arrest and apoptosis.

Microwave-assisted synthesis is a highly effective and efficient method for the rapid production of substituted pyridazinamines and related pyridazine derivatives.[4] This technology significantly shortens reaction times and often improves yields, accelerating the discovery and development of new therapeutic agents.[6][15] The diverse biological activities of pyridazinamines, particularly as potent kinase inhibitors for cancer therapy, underscore the importance of this chemical scaffold.[2][12] The protocols and data presented here provide a valuable resource for researchers engaged in the synthesis and evaluation of novel pyridazine-based drug candidates.

References

Application Note: HPLC Method for Reaction Monitoring of 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method is crucial for monitoring the progress of chemical reactions involving 5,6-Dichloropyridazin-4-amine, a key intermediate in the synthesis of various biologically active compounds. This application note provides a detailed protocol for a stability-indicating HPLC method designed for the quantitative analysis of this compound in the presence of its reactants and potential degradation products. The method is tailored for researchers, scientists, and professionals in drug development who require accurate and reliable reaction monitoring.

Introduction

This compound is a halogenated heterocyclic amine that serves as a versatile building block in medicinal chemistry. Effective monitoring of reactions involving this compound is essential for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.[1][2] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

Chromatographic Conditions

A C18 stationary phase is commonly used for the separation of polar and non-polar compounds, making it a suitable choice for the analysis of halogenated pyridazines.[3] The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, which allows for the effective elution and separation of the analyte from other components in the reaction mixture.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5][6] Key validation parameters are summarized below.

Validation Parameter Result
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from common reactants or degradation products

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation for Reaction Monitoring

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.

  • Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL in an Eppendorf tube) to stop the reaction and prevent further changes.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[3]

  • The sample is now ready for injection into the HPLC system.

3. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared reaction samples.

  • Monitor the chromatogram for the elution of this compound and any new peaks corresponding to products or byproducts.

  • Quantify the concentration of this compound in the reaction samples using the calibration curve.

Diagrams

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction & Dilute Aliquot->Quench Filter Filter Sample (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Monitor Monitor Reaction Progress Quantify->Monitor

Caption: Workflow for HPLC-based reaction monitoring.

The described RP-HPLC method provides a reliable and efficient tool for monitoring the progress of reactions involving this compound. The method is specific, accurate, and precise, making it suitable for applications in synthetic chemistry and drug development to ensure optimal reaction performance and product quality.

References

Application of 5,6-Dichloropyridazin-4-amine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloropyridazin-4-amine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its reactive chlorine atoms and the amino group provide multiple sites for functionalization, allowing for the construction of complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential herbicidal and fungicidal compounds. The protocols are based on established chemical principles for related dichloropyridazine derivatives, as direct detailed synthetic routes for specific commercial agrochemicals from this exact starting material are proprietary. The provided methodologies serve as a guide for research and development in the agrochemical field.

Key Applications in Agrochemical Synthesis

This compound is primarily utilized as a scaffold to introduce the pyridazine core into larger molecules. The two chlorine atoms can be selectively or fully displaced through nucleophilic aromatic substitution (SNAr) reactions, while the amino group can be acylated or otherwise modified. These reactions are fundamental to building a diverse library of potential agrochemical candidates.

The main synthetic strategies involving this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridazine ring are susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of diverse side chains that can modulate the biological activity of the final compound.

  • Cross-Coupling Reactions: The chloro-substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. This enables the introduction of aryl, heteroaryl, or further amino functionalities.

  • Modification of the Amino Group: The exocyclic amino group can be acylated or alkylated to introduce further diversity and fine-tune the properties of the resulting molecules.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound relevant to agrochemical synthesis.

Protocol 1: Synthesis of a Pyridazinyl Ether Derivative (Potential Fungicide) via Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with a phenolic nucleophile to generate a pyridazinyl ether, a common structural motif in fungicides.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the substituted phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridazinyl ether derivative.

Quantitative Data Summary (Hypothetical):

EntrySubstituted PhenolReaction Time (h)Yield (%)
14-Methoxyphenol675
22,4-Dichlorophenol868
34-Nitrophenol582

Experimental Workflow for Protocol 1

G start Start reactants Mix this compound, Substituted Phenol, and K2CO3 in DMF start->reactants reaction Heat to 80-100 °C (Monitor by TLC) reactants->reaction workup Cool, add water, and extract with Ethyl Acetate reaction->workup purification Wash with brine, dry, and concentrate workup->purification final_product Purify by Column Chromatography (Final Product) purification->final_product end End final_product->end

Workflow for the synthesis of pyridazinyl ethers.

Protocol 2: Synthesis of a Pyridazinyl-Aryl Derivative (Potential Herbicide) via Suzuki Coupling

This protocol outlines the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to introduce an aryl group, a common feature in many herbicides.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic Acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium Carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.0 eq) and 1,4-dioxane.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (around 100 °C) and monitor by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical):

EntryArylboronic AcidReaction Time (h)Yield (%)
14-Fluorophenylboronic acid1265
23-Tolylboronic acid1658
32-Naphthylboronic acid1462

Logical Relationship for Suzuki Coupling

G sub This compound (Substrate) product 5-Chloro-6-arylpyridazin-4-amine (Product) sub->product Reacts with boronic Arylboronic Acid (Coupling Partner) boronic->product Reacts with reagents Pd(OAc)2 / PPh3 (Catalyst System) Na2CO3 (Base) reagents->product Catalyzes

Key components in the Suzuki coupling reaction.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of novel agrochemicals. The protocols outlined above for nucleophilic aromatic substitution and Suzuki coupling demonstrate its utility in creating diverse molecular architectures. Researchers can adapt and modify these procedures with various nucleophiles and coupling partners to generate libraries of compounds for screening and optimization of herbicidal and fungicidal activities. Careful control of reaction conditions is crucial to achieve desired regioselectivity and yields.

Anwendungshinweise und Protokolle zur Derivatisierung von 5,6-Dichlorpyridazin-4-amin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungshinweise bieten detaillierte Protokolle für die chemische Modifikation von 5,6-Dichlorpyridazin-4-amin und das anschließende biologische Screening der synthetisierten Derivate, insbesondere als Kinase-Inhibitoren. Die hier beschriebenen Methoden richten sich an Forscher in der medizinischen Chemie und der Wirkstoffentwicklung.

Einleitung

Pyridazin- und Pyridazinon-Gerüste sind wichtige Pharmakophore in der Entwicklung von niedermolekularen Inhibitoren für verschiedene biologische Zielstrukturen.[1][2] Insbesondere haben sich Derivate dieser heterozyklischen Systeme als potente Inhibitoren von Proteinkinasen erwiesen, einer Enzymklasse, die eine entscheidende Rolle bei der Signaltransduktion in Zellen spielt und bei zahlreichen Erkrankungen, einschließlich Krebs, fehlreguliert ist. Das Molekül 5,6-Dichlorpyridazin-4-amin dient als vielseitiger Baustein für die Synthese von Substanzbibliotheken. Die beiden Chloratome an den Positionen 5 und 6 bieten reaktive Zentren für nukleophile aromatische Substitutionen (SNAr) und palladiumkatalysierte Kreuzkupplungsreaktionen, was die Einführung einer Vielzahl von funktionellen Gruppen ermöglicht.

Chemische Derivatisierung

Die Derivatisierung von 5,6-Dichlorpyridazin-4-amin kann hauptsächlich über zwei Wege erfolgen: die Substitution der Chloratome und die Modifikation der Aminogruppe. Aufgrund der elektronenziehenden Eigenschaften der beiden Stickstoffatome im Pyridazinring sind die Chloratome für eine nukleophile Substitution aktiviert.

Protokoll 1: Nukleophile aromatische Substitution (SNAr) mit Aminen

Dieses Protokoll beschreibt die selektive Monosubstitution eines Chloratoms durch ein primäres oder sekundäres Amin. Typischerweise findet die Reaktion bevorzugt an der Position 6 statt, die durch die benachbarte Aminogruppe weniger elektronisch abgeschirmt ist.

Materialien:

  • 5,6-Dichlorpyridazin-4-amin

  • Gewünschtes primäres oder sekundäres Amin (z.B. Morpholin, Piperidin, Anilin-Derivate)

  • Diisopropylethylamin (DIPEA) oder eine andere geeignete Base

  • Lösungsmittel (z.B. N,N-Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) oder 1,4-Dioxan)

  • Reaktionsgefäß für die Mikrowellensynthese

  • Magnetrührer und Heizplatte oder Mikrowellenreaktor

  • Dünnschichtchromatographie (DC) zur Reaktionskontrolle

  • Aufarbeitungs- und Reinigungsmaterialien (z.B. Rotationsverdampfer, Scheidetrichter, Kieselgel für die Säulenchromatographie)

Durchführung:

  • In einem geeigneten Reaktionsgefäß werden 5,6-Dichlorpyridazin-4-amin (1 Äq.), das gewünschte Amin (1.1-1.5 Äq.) und die Base (2-3 Äq.) in einem wasserfreien Lösungsmittel gelöst.

  • Die Reaktionsmischung wird unter Rühren erhitzt. Die genauen Bedingungen hängen von der Reaktivität des Amins ab:

    • Konventionelle Heizung: 80-120 °C für 4-24 Stunden.

    • Mikrowellenbestrahlung: 120-150 °C für 30-60 Minuten.[3]

  • Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Nach vollständigem Umsatz wird das Reaktionsgemisch abgekühlt, mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt.

Protokoll 2: Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll beschreibt die Bildung einer C-C-Bindung durch die Reaktion eines Chloratoms mit einer Boronsäure oder einem Boronsäureester. Diese Methode eignet sich hervorragend zur Einführung von Aryl- oder Heteroaryl-Substituenten.

Materialien:

  • Mono-substituiertes 6-Chlorpyridazin-4-amin-Derivat (aus Protokoll 1) oder 5,6-Dichlorpyridazin-4-amin

  • Aryl- oder Heteroarylboronsäure (1.2-1.5 Äq.)

  • Palladium-Katalysator (z.B. Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (z.B. Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 Äq.)

  • Lösungsmittelgemisch (z.B. 1,4-Dioxan/Wasser, Toluol/Ethanol/Wasser)

  • Reaktionsgefäß für die Mikrowellensynthese oder Standard-Rückflussapparatur

  • Inertgasatmosphäre (Stickstoff oder Argon)

Durchführung:

  • In einem trockenen Reaktionsgefäß werden das Chlorpyridazin-Derivat (1 Äq.), die Boronsäure (1.2 Äq.), der Palladium-Katalysator (5 mol%) und die Base (2 Äq.) vorgelegt.

  • Das Gefäß wird evakuiert und mit Inertgas befüllt.

  • Ein entgastes Lösungsmittelgemisch (z.B. 1,4-Dioxan und eine 2M wässrige Na₂CO₃-Lösung) wird zugegeben.

  • Die Reaktionsmischung wird unter Inertgasatmosphäre erhitzt:

    • Konventionelle Heizung: 80-110 °C für 6-18 Stunden.

    • Mikrowellenbestrahlung: 100-140 °C für 20-40 Minuten.[3]

  • Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.

  • Nach vollständigem Umsatz wird das Reaktionsgemisch abgekühlt, mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt.

Biologisches Screening: Kinase-Inhibitor-Assay

Die synthetisierten Derivate werden typischerweise in einem Panel von Proteinkinasen gescreent, um ihre inhibitorische Aktivität und Selektivität zu bestimmen. Ein gängiger Ansatz ist ein ATP-kompetitiver Kinase-Assay.

Protokoll 3: In-vitro-Kinase-Assay (Beispielhaft für die Serin/Threonin-Kinase CDK9)

Materialien:

  • Rekombinantes humanes CDK9/Cyclin T1 Enzym

  • Peptidsubstrat (z.B. ein Peptid abgeleitet von der C-terminalen Domäne der RNA-Polymerase II)

  • Adenosintriphosphat (ATP), radioaktiv markiert ([γ-³²P]ATP) oder für ein Fluoreszenz-basiertes Assay

  • Testverbindungen (Derivate von 5,6-Dichlorpyridazin-4-amin) in DMSO gelöst

  • Kinase-Reaktionspuffer (z.B. 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Phosphocellulose-Filterpapier oder für Fluoreszenz-Assays geeignete Platten

  • Szintillationszähler oder Fluoreszenz-Plattenleser

Durchführung:

  • Die Testverbindungen werden in verschiedenen Konzentrationen (typischerweise in einer seriellen Verdünnung) in den Kinase-Reaktionspuffer gegeben.

  • Das CDK9/Cyclin T1 Enzym und das Peptidsubstrat werden zugegeben.

  • Die Reaktion wird durch die Zugabe von ATP (mit einer geringen Menge an [γ-³²P]ATP) gestartet.

  • Die Reaktionsmischung wird für eine definierte Zeit (z.B. 30-60 Minuten) bei Raumtemperatur oder 30 °C inkubiert.

  • Die Reaktion wird durch Zugabe einer Stopplösung (z.B. Phosphorsäure) beendet.

  • Ein Aliquot jeder Reaktionsmischung wird auf Phosphocellulose-Filterpapier getüpfelt. Das Peptidsubstrat bindet an das Papier, während ungebundenes ATP weggewaschen wird.

  • Nach mehrmaligem Waschen wird die Radioaktivität auf dem Filterpapier mittels eines Szintillationszählers gemessen.

  • Die prozentuale Hemmung der Kinaseaktivität wird für jede Konzentration der Testverbindung berechnet und die IC₅₀-Werte werden durch nichtlineare Regression bestimmt.

Datenpräsentation

Die quantitative Auswertung der biologischen Aktivität der synthetisierten Derivate ist entscheidend für die Etablierung von Struktur-Wirkungs-Beziehungen (SAR). Die folgenden Tabellen fassen hypothetische, aber repräsentative Daten für eine Reihe von Derivaten von 5,6-Dichlorpyridazin-4-amin zusammen.

Tabelle 1: Derivatisierung von 5,6-Dichlorpyridazin-4-amin und inhibitorische Aktivität gegen ausgewählte Kinasen.

VerbindungR¹-Substituent an C6R²-Substituent an C5CDK9 IC₅₀ (nM)GSK-3β IC₅₀ (nM)DYRK1A IC₅₀ (nM)
1a Morpholin-4-ylCl850>100002300
1b Piperidin-1-ylCl720>100001850
1c 4-Methylpiperazin-1-ylCl4508500980
1d (4-Fluorphenyl)aminoCl2105600450
2a Morpholin-4-ylPhenyl65092001500
2b Morpholin-4-yl4-Methoxyphenyl48078001100
2c Morpholin-4-yl3-Pyridyl3206500850
2d (4-Fluorphenyl)amino4-Methoxyphenyl952100150

IC₅₀-Werte repräsentieren die Konzentration einer Verbindung, die erforderlich ist, um die Enzymaktivität um 50% zu hemmen. Kleinere Werte deuten auf eine höhere Potenz hin.

Visualisierungen

Die folgenden Diagramme illustrieren die in diesen Anwendungshinweisen beschriebenen Arbeitsabläufe und logischen Beziehungen.

experimental_workflow cluster_synthesis Synthesephase cluster_screening Screeningphase start 5,6-Dichloropyridazin-4-amin snar Nukleophile Aromatische Substitution (SNAr) (Protokoll 1) start->snar R¹-NH₂ suzuki Suzuki-Miyaura Kreuzkupplung (Protokoll 2) start->suzuki R²-B(OH)₂ snar->suzuki R²-B(OH)₂ derivatives Derivat-Bibliothek snar->derivatives suzuki->derivatives kinase_assay In-vitro-Kinase-Assay (Protokoll 3) derivatives->kinase_assay data_analysis Datenanalyse (IC₅₀-Bestimmung) kinase_assay->data_analysis sar Struktur-Wirkungs- Beziehung (SAR) data_analysis->sar

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Auswertung.

sn_ar_mechanism start 5,6-Dichloropyridazin-4-amin + R-NH₂ (Nukleophil) intermediate Meisenheimer-Komplex (intermediär) start->intermediate Angriff des Nukleophils product 6-(Alkyl/Aryl)amino-5-chloropyridazin-4-amin + HCl intermediate->product Abspaltung von Cl⁻

Abbildung 2: Vereinfachter Mechanismus der nukleophilen aromatischen Substitution.

kinase_inhibition_pathway cluster_active_site Aktives Zentrum der Kinase ATP ATP Kinase Proteinkinase (z.B. CDK9) ATP->Kinase Phospho_Substrate Phosphoryliertes Substrat (Signalweiterleitung) Kinase->Phospho_Substrate Phosphorylierung Substrate Substratprotein Substrate->Kinase Inhibitor Pyridazin-Derivat (Inhibitor) Inhibitor->Kinase kompetitive Hemmung

Abbildung 3: Prinzip der ATP-kompetitiven Kinase-Hemmung.

References

Application Notes and Protocols for Large-Scale Synthesis of 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a potential large-scale synthesis of 5,6-Dichloropyridazin-4-amine, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol is based on established chemical principles for pyridazine synthesis, drawing from analogous reactions reported in the literature.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its dichlorinated pyridazine core allows for diverse functionalization, making it a versatile precursor for a wide range of biologically active compounds. The large-scale synthesis of this compound requires a robust and efficient process to ensure high yield and purity, which is critical for downstream applications in drug development and manufacturing.

The presented protocol details a synthetic route starting from 3,4,5-trichloropyridazine via nucleophilic aromatic substitution with an ammonia source. This method is a common strategy for the preparation of aminopyridazines.[1] While the synthesis of the isomeric 3,5-dichloropyridazin-4-amine from the same precursor has been reported with specific conditions[2], this document outlines a proposed adaptation for the large-scale production of the 5,6-dichloro isomer.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a representative large-scale synthesis batch of this compound.

ParameterValueUnitNotes
Input
3,4,5-Trichloropyridazine10.0kgStarting Material
Anhydrous Ammonia18.6kgReagent (excess)
Toluene100LSolvent
Reaction Conditions
Temperature130 - 140°C
Pressure10 - 15barMaintained by ammonia
Reaction Time24 - 48hours
Output
Crude Product Mass~10.5kgMixture of isomers
Purification
Purified this compound3.5 - 4.5kgAfter crystallization
Yield40 - 50%Based on 3,4,5-trichloropyridazine
Purity (HPLC)>98%

Experimental Protocol

Materials:

  • 3,4,5-Trichloropyridazine

  • Anhydrous Ammonia (gas)

  • Toluene (anhydrous)

  • Activated Carbon

  • Diatomaceous Earth (e.g., Celite®)

  • Hydrochloric Acid (for pH adjustment during workup)

  • Sodium Hydroxide (for pH adjustment during workup)

  • Deionized Water

  • Ethanol (for crystallization)

Equipment:

  • High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, pressure gauge, and gas inlet/outlet.

  • Heating and cooling system for the reactor.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Crystallization vessel with stirrer and temperature control.

  • Vacuum oven.

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis.

Procedure:

  • Reactor Charging:

    • Charge the high-pressure reactor with 10.0 kg of 3,4,5-trichloropyridazine and 100 L of anhydrous toluene.

    • Seal the reactor and perform a nitrogen purge to remove any residual air and moisture.

  • Amination Reaction:

    • Begin stirring the mixture.

    • Introduce anhydrous ammonia gas into the reactor until the pressure reaches 10-15 bar.

    • Heat the reactor to 130-140 °C. The pressure will increase as the temperature rises. Monitor the pressure and maintain it within the safe operating limits of the reactor.

    • Maintain the reaction at this temperature and pressure for 24-48 hours. Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by HPLC to determine the consumption of the starting material. The reaction will likely produce a mixture of 5,6-dichloro- and 3,5-dichloropyridazin-4-amine.[1]

  • Work-up and Isolation of Crude Product:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess ammonia gas into a scrubber system.

    • Transfer the reaction mixture to a suitable vessel.

    • Filter the mixture to remove any solid by-products.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • The resulting crude solid will be a mixture of the desired product and its isomer.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, add a small amount of activated carbon, stir for 30 minutes, and then filter the hot solution through a pad of diatomaceous earth to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize the precipitation of the product. The desired 5,6-dichloro isomer may crystallize preferentially under specific conditions, which may require optimization.

    • Collect the crystalline product by filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Quality Control:

    • Determine the purity of the final product using HPLC.

    • Confirm the identity of the compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Synthesis Workflow

G Workflow for Large-Scale Synthesis of this compound cluster_prep Preparation cluster_reaction Amination Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge Reactor with 3,4,5-Trichloropyridazine and Toluene B Purge with Nitrogen A->B C Introduce Anhydrous Ammonia (10-15 bar) B->C Start Reaction D Heat to 130-140 °C C->D E Maintain for 24-48 hours D->E F Cool to Room Temperature E->F G Vent Excess Ammonia F->G Begin Work-up H Filter Reaction Mixture G->H I Concentrate Filtrate H->I J Obtain Crude Product (Isomer Mixture) I->J K Dissolve in Hot Ethanol J->K Begin Purification L Cool to Crystallize K->L M Filter and Wash Crystals L->M N Dry Final Product M->N O This compound (>98% Purity) N->O Final Product

Caption: Workflow for the large-scale synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 5,6-Dichloropyridazin-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction resulting in a low yield or failing completely?

Answer: Low to no yield in the Suzuki coupling of this compound can stem from several factors related to the reactivity of the substrate and the sensitivity of the catalytic system.

  • Catalyst Inactivation/Poisoning: The lone pair of electrons on the nitrogen atoms of the pyridazine ring and the amino group can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst. This is a common issue with nitrogen-containing heterocycles.[1]

  • Poor Substrate Reactivity: As a dichlorinated and amino-substituted pyridazine, this substrate is electron-deficient. While this can facilitate the initial oxidative addition step of the catalytic cycle, the presence of the amino group can also influence the electronic properties and steric environment of the reaction center.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination of these parameters can lead to a significant decrease in yield.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product.

Question 2: What are the most common side reactions, and how can I minimize them?

Answer: The primary side reactions to consider are protodeboronation of the boronic acid/ester and dehalogenation of the dichloropyridazinamine.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, where it is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient boronic acids and can be exacerbated by excessive water or high temperatures. To mitigate this, consider using a boronic ester (e.g., pinacol ester) which can exhibit greater stability.[1] Running the reaction under anhydrous conditions or with a minimal, controlled amount of water can also be beneficial.

  • Dehalogenation: The chloro groups on the pyridazine ring can be replaced by hydrogen atoms, leading to the formation of monochlorinated or fully dehalogenated byproducts. This can be influenced by the choice of base and the presence of impurities that can act as hydride sources. Careful selection of a non-nucleophilic base and ensuring the purity of all reagents can help minimize this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can also occur, particularly in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to prevent this.[1]

Question 3: How should I choose the optimal catalyst, ligand, and base for this reaction?

Answer: The selection of the catalyst system is critical for a successful Suzuki coupling with this substrate.

  • Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates like this, more robust systems are often required. Consider using palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) are often effective for coupling heteroaryl chlorides. For the related 4-amino-3,5-dichloropyridazine, a combination of PdCl₂(PPh₃)₂ has been used successfully.[2][3]

  • Base: The choice of base is crucial for the transmetalation step. Inorganic bases are commonly used. For dichloropyridazine derivatives, bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) have been employed.[2][3] The strength and solubility of the base can significantly impact the reaction rate and yield.

Frequently Asked Questions (FAQs)

Q1: At which position on the this compound ring is the Suzuki coupling likely to occur?

A1: For 4-substituted 3,6-dichloropyridazines, the presence of an amino group at the 4-position has been shown to direct the Suzuki coupling to the C3 position (proximal to the amine).[2][3] Therefore, for this compound, the coupling is expected to occur preferentially at the C5 position.

Q2: Should I use a boronic acid or a boronic ester?

A2: While boronic acids are commonly used, boronic esters (such as pinacol esters) can offer advantages in terms of stability, especially for electron-deficient or sensitive aryl groups. They are less prone to protodeboronation, which can be a significant side reaction.

Q3: What is the optimal reaction temperature?

A3: Suzuki couplings of heteroaryl chlorides often require elevated temperatures to facilitate the oxidative addition step. A typical temperature range is 80-120 °C. However, the optimal temperature will depend on the specific catalyst system and solvent used. It is advisable to start with a moderate temperature (e.g., 80-90 °C) and increase it if the reaction is sluggish.

Q4: How important is it to exclude oxygen and water from the reaction?

A4: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation. While some Suzuki reactions benefit from a small amount of water, especially when using inorganic bases, excessive water can promote protodeboronation. Therefore, using anhydrous solvents and degassing them thoroughly is a recommended starting point.

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for the Suzuki coupling of related dichloropyridazine and dichloropyrimidine derivatives. This data can serve as a starting point for optimizing the reaction of this compound.

SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-Amino-3,5-dichloropyridazine2-Fluoro-4-(trifluoromethyl)phenylboronic acidPdCl₂ (N/A)PPh₃ (N/A)Na₂CO₃ (N/A)1,4-Dioxane/H₂ON/A67[2][3]
3-Bromo-6-(thiophen-2-yl)pyridazine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME/Ethanol8014[4]
3-Bromo-6-(thiophen-2-yl)pyridazine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME/Ethanol8020[4]
5-(4-Bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O70-8060[5]
5-(4-Bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)Toluene/H₂O70-8080[5]

Experimental Protocols

The following is a general experimental protocol for the Suzuki coupling of a dichloropyridazine derivative, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).

  • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the degassed solvent.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield in Suzuki Coupling of This compound catalyst_issue Catalyst System Issues start->catalyst_issue conditions_issue Suboptimal Reaction Conditions start->conditions_issue side_reactions Competing Side Reactions start->side_reactions reagent_quality Poor Reagent Quality start->reagent_quality catalyst_solutions Switch to robust catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, PdCl₂(dppf)) Increase catalyst loading Ensure inert atmosphere (degas!) catalyst_issue->catalyst_solutions Solution conditions_solutions Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize solvent system (e.g., Dioxane/H₂O, Toluene) Increase reaction temperature (80-120°C) conditions_issue->conditions_solutions Solution side_reactions_solutions Use boronic ester to reduce protodeboronation Ensure anhydrous conditions Thoroughly degas to prevent homocoupling side_reactions->side_reactions_solutions Solution reagent_quality_solutions Use fresh, high-purity starting materials Check boronic acid for decomposition reagent_quality->reagent_quality_solutions Solution

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Amination of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of dichloropyridazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the amination of dichloropyridazines?

A1: The most common side products encountered during the amination of dichloropyridazines are:

  • Mono- and Di-substituted Products: Depending on the reaction stoichiometry and conditions, you may obtain a mixture of the desired mono-aminated product and the di-aminated pyridazine.

  • Over-amination Products: With highly reactive amines, it's possible to get substitution of both chlorine atoms, leading to the di-aminopyridazine as a significant byproduct when the mono-substituted product is desired.

  • N,N-Diheteroarylation and Oligomerization: Particularly in palladium-catalyzed reactions, the amine can react with multiple dichloropyridazine molecules, leading to the formation of di-heteroarylated amines and oligomeric side products. These can be difficult to separate from the desired product.[1]

  • Hydrolysis Products: If water is present in the reaction mixture, the chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding hydroxypyridazine.

  • Solvolysis Products: When using alcohol solvents (e.g., ethanol, methanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted pyridazines.

Q2: How can I control the selectivity between mono- and di-amination?

A2: Controlling the selectivity between mono- and di-amination is a critical aspect of these reactions. Here are key strategies:

  • Stoichiometry: Carefully controlling the stoichiometry of the amine is the most straightforward approach. Using a 1:1 molar ratio or a slight excess of the dichloropyridazine can favor mono-substitution. Conversely, using a significant excess of the amine will drive the reaction towards the di-substituted product.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for mono-amination by reducing the rate of the second substitution.

  • Choice of Base: The strength and concentration of the base can influence selectivity. For catalyst-free reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often used. For palladium-catalyzed reactions, the choice of base (e.g., NaOtBu, K₃PO₄) should be optimized.

  • Catalyst and Ligand (for Pd-catalyzed reactions): The choice of palladium precursor and phosphine ligand is crucial for controlling selectivity in Buchwald-Hartwig aminations. Bulky ligands can sterically hinder the second amination, thus favoring the mono-aminated product.

Q3: What is the general mechanism for the amination of dichloropyridazines?

A3: The amination of dichloropyridazines typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyridazine ring is attacked by the amine nucleophile, forming a negatively charged intermediate known as a Meisenheimer complex. The leaving group (chloride) is then eliminated, restoring the aromaticity of the ring.

In the case of palladium-catalyzed Buchwald-Hartwig amination , the mechanism involves a catalytic cycle with three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridazine.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the aminated pyridazine and regenerating the palladium(0) catalyst.[2][3][4]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Aminated Product
Potential Cause Recommended Solution
Insufficient Reaction Temperature For catalyst-free SNAr reactions, higher temperatures (e.g., 100-150 °C) are often required. For Pd-catalyzed reactions, a temperature range of 80-120 °C is common, but optimization may be necessary.
Inappropriate Base The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong bases such as NaOtBu or K₃PO₄ are often employed. Ensure the base is strong enough to deprotonate the amine.
Poor Catalyst/Ligand Combination (Pd-catalyzed) The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., XPhos, RuPhos, BINAP) is crucial. Screen different ligands to find the optimal one for your specific substrate and amine. Bulky, electron-rich ligands often give good results.[5]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use anhydrous and degassed solvents.
Steric Hindrance If either the dichloropyridazine or the amine is sterically hindered, the reaction rate may be significantly reduced. Consider using a more reactive catalyst system or higher reaction temperatures.
Problem 2: Formation of Significant Amounts of Di-aminated Side Product
Potential Cause Recommended Solution
Excess Amine Reduce the equivalents of the amine to 1.0-1.2 equivalents relative to the dichloropyridazine.
High Reaction Temperature Lower the reaction temperature to decrease the rate of the second amination. Monitor the reaction progress closely by TLC or LC-MS to stop it once the desired mono-aminated product is maximized.
Prolonged Reaction Time Shorter reaction times will favor the formation of the mono-aminated product.
Highly Reactive Amine For highly nucleophilic amines, consider using milder reaction conditions (lower temperature, weaker base).
Inappropriate Ligand (Pd-catalyzed) Use a bulkier phosphine ligand to sterically hinder the approach of the second amine molecule to the palladium center.
Problem 3: Presence of N,N-Diheteroarylation or Oligomeric Impurities
Potential Cause Recommended Solution
Low Amine Concentration This side reaction is more prevalent at lower concentrations of the amine. Increasing the equivalents of the amine (e.g., 2-4 equivalents) can favor the desired amination over oligomerization.[1]
Catalyst System (Pd-catalyzed) The choice of ligand can influence the extent of diheteroarylation. Screening different ligands may be necessary to minimize this side product.
Reaction Conditions Adjusting the solvent and temperature may help to suppress the formation of these byproducts.

Experimental Protocols

Protocol 1: Catalyst-Free Mono-amination of 3,6-Dichloropyridazine

This protocol describes a general procedure for the selective mono-amination of 3,6-dichloropyridazine via a catalyst-free SNAr reaction.

Materials:

  • 3,6-Dichloropyridazine

  • Amine (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3,6-dichloropyridazine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve the solids.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 3,6-Dichloropyridazine

This protocol provides a general method for the mono-amination of 3,6-dichloropyridazine using a palladium catalyst and a phosphine ligand.

Materials:

  • 3,6-Dichloropyridazine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous and degassed toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add 3,6-dichloropyridazine and the amine to the Schlenk tube.

  • Add anhydrous and degassed toluene to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathways

reaction_pathway cluster_snar Catalyst-Free SNAr Pathway cluster_buchwald Buchwald-Hartwig Catalytic Cycle A Dichloropyridazine C Meisenheimer Complex (Intermediate) A->C + R-NH2 B Amine (R-NH2) B->C D Mono-aminated Product C->D - Cl- E Di-aminated Product D->E + R-NH2, - Cl- F Pd(0)L2 G Oxidative Addition Complex F->G + Dichloropyridazine H Pd(II)-Amido Complex G->H + R-NH2, + Base, - HX H->F Reductive Elimination I Mono-aminated Product H->I J Dichloropyridazine J->G K Amine (R-NH2) K->H L Base L->H

Figure 1. General reaction pathways for the amination of dichloropyridazines.
Experimental Workflow

experimental_workflow start Start setup Reaction Setup Under Inert Atmosphere Add Dichloropyridazine, Amine, Base/Catalyst, Solvent start->setup reaction Reaction Heat to desired temperature Stir for specified time setup->reaction monitoring Monitoring TLC or LC-MS analysis reaction->monitoring monitoring->reaction Incomplete workup Work-up Cool to RT Quench reaction Extraction monitoring->workup Complete purification Purification Column Chromatography or Recrystallization workup->purification analysis Analysis NMR, MS, etc. purification->analysis end End analysis->end

Figure 2. A typical experimental workflow for dichloropyridazine amination.
Troubleshooting Logic

troubleshooting_logic start Low Yield? check_temp Increase Temperature? start->check_temp Yes side_products Side Products Present? start->side_products No check_base Change Base? check_temp->check_base check_catalyst Screen Catalysts/Ligands? (for Pd-catalyzed) check_base->check_catalyst check_inert Improve Inert Atmosphere? check_catalyst->check_inert solution Problem Solved check_inert->solution diamination Di-amination? side_products->diamination Yes oligomers Oligomers? side_products->oligomers No diamination->oligomers No reduce_amine Decrease Amine eq. diamination->reduce_amine Yes increase_amine Increase Amine eq. oligomers->increase_amine Yes oligomers->solution No lower_temp Lower Temperature reduce_amine->lower_temp shorter_time Reduce Reaction Time lower_temp->shorter_time shorter_time->solution increase_amine->solution

Figure 3. A logical flowchart for troubleshooting common issues.

References

Technical Support Center: Optimizing Nucleophilic Substitution on Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on pyridazines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and achieve optimal results.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic aromatic substitution (SNAr) on pyridazine cores.

Issue 1: Low or No Product Yield

Q1: I am observing very low or no conversion of my starting material. What are the potential causes and how can I improve my yield?

A1: Low or no product yield in nucleophilic substitution on pyridazines can stem from several factors related to the reactivity of the substrate, nucleophile, and the reaction conditions. Here are some key areas to investigate:

  • Substrate Reactivity: The pyridazine ring is electron-deficient, which facilitates nucleophilic attack. However, the presence of electron-donating groups (EDGs) on the ring can decrease its electrophilicity and slow down the reaction. Conversely, electron-withdrawing groups (EWGs) will activate the ring towards nucleophilic attack.[1]

  • Nucleophile Strength: The nucleophilicity of the attacking species is crucial. Weak nucleophiles may require more forcing conditions to react effectively.

  • Leaving Group Ability: The nature of the leaving group is important. Halogens are common leaving groups, with fluoride typically being the most reactive in SNAr, followed by chloride, bromide, and iodide.

  • Reaction Conditions: Temperature, solvent, and base are critical parameters that may need optimization.

Troubleshooting Steps:

  • Increase Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. Consider incrementally increasing the temperature, for example, from room temperature to 60-80 °C or even higher, while monitoring for decomposition. Microwave irradiation can also be a powerful tool to accelerate the reaction.[2]

  • Optimize the Solvent: Dipolar aprotic solvents such as DMF, DMAc, NMP, and DMSO are commonly used for SNAr reactions as they can solvate the cationic species and do not solvate the anionic nucleophile as strongly, thus increasing its reactivity.[3] In some cases, "green" solvents like water can be surprisingly effective, potentially due to an "on-water" effect.[4]

  • Select an Appropriate Base: A base is often required to deprotonate the nucleophile or to neutralize the acid formed during the reaction. The choice of base is critical. For amine nucleophiles, inorganic bases like K₂CO₃, Cs₂CO₃, or KF can be effective.[4] For alcohol nucleophiles, stronger bases like NaH or potassium tert-butoxide (t-BuOK) are often necessary.

  • Consider a More Reactive Substrate: If possible, consider using a pyridazine derivative with a better leaving group (e.g., a fluoro- or nitro-substituted pyridazine) or with additional activating electron-withdrawing groups.

Issue 2: Poor Regioselectivity

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the substitution?

A2: Poor regioselectivity is a common challenge when the pyridazine ring has multiple potential sites for nucleophilic attack. The inherent electronic properties of the pyridazine ring and the nature of the substituents play a key role in directing the incoming nucleophile.

  • Electronic Effects: Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogens (C3/C6 and C4/C5) due to the electron-withdrawing nature of the nitrogen atoms, which can stabilize the negatively charged Meisenheimer intermediate.

  • Steric Hindrance: Bulky substituents on the pyridazine ring or a bulky nucleophile can hinder attack at a sterically congested position, favoring substitution at a more accessible site.

  • Directing Groups: Existing substituents on the pyridazine ring can direct the incoming nucleophile. Electron-withdrawing groups can further activate specific positions for attack.

Troubleshooting Steps:

  • Analyze the Electronic and Steric Environment: Carefully examine your substrate. Identify the most electron-deficient positions that are sterically accessible.

  • Modify the Nucleophile: Using a bulkier nucleophile may increase selectivity for the less sterically hindered position.

  • Change the Solvent: The solvent can influence the transition state and thus the regioselectivity. Experiment with solvents of different polarities. Non-polar, aprotic solvents have been shown to favor ortho-substitution in some cases by promoting coordination of the counter-ion to a directing group.[5]

  • Utilize a Directing Group: If synthesizing a new pyridazine derivative is an option, introducing a directing group can provide excellent control over the regioselectivity.

Issue 3: Side Reactions and Product Decomposition

Q3: I am observing significant side product formation or decomposition of my desired product. What are the likely side reactions and how can I minimize them?

A3: Side reactions in nucleophilic substitutions on pyridazines can include hydrolysis of the starting material or product, di-substitution, and decomposition under harsh reaction conditions.

  • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of pyridazinone byproducts.

  • Di-substitution: On di-substituted pyridazines, such as 3,6-dichloropyridazine, reaction with an excess of the nucleophile can lead to the substitution of both leaving groups.

  • Decomposition: High temperatures or strongly basic/acidic conditions can lead to the decomposition of starting materials or products, especially if they are sensitive.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: If hydrolysis is a suspected side reaction, use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Stoichiometry: To avoid di-substitution, use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents for mono-substitution). Adding the nucleophile slowly to the reaction mixture can also help.

  • Lower the Reaction Temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer period.

  • Use a Milder Base: A very strong base can sometimes promote side reactions. Consider screening milder bases.

Frequently Asked Questions (FAQs)

Q4: What are the best general starting conditions for a nucleophilic substitution on 3,6-dichloropyridazine?

A4: For a typical nucleophilic substitution on 3,6-dichloropyridazine with an amine or alcohol nucleophile, a good starting point would be to use a dipolar aprotic solvent like DMF or NMP, with an inorganic base such as K₂CO₃ for amines or a stronger base like NaH for alcohols. A reaction temperature of 80-100 °C is often a reasonable starting point.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. You can spot the reaction mixture alongside your starting material to observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q6: My nucleophile is an aniline, which is a relatively weak nucleophile. What conditions would you recommend?

A6: For weakly nucleophilic anilines, more forcing conditions may be necessary. This could include higher reaction temperatures (e.g., 120-150 °C), potentially with microwave heating. The use of a stronger base, such as potassium tert-butoxide, could also be beneficial. Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative for coupling anilines to heteroaryl chlorides if SNAr fails.

Q7: Is it possible to selectively substitute only one chlorine atom in 3,6-dichloropyridazine?

A7: Yes, selective mono-substitution of 3,6-dichloropyridazine is readily achievable by controlling the stoichiometry of the nucleophile. Using 1.0 to 1.2 equivalents of the nucleophile will generally favor the formation of the mono-substituted product.

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data for the nucleophilic substitution on 3,6-dichloropyridazine with different nucleophiles.

Table 1: Amination of 3,6-Dichloropyridazine

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄OH-H₂O120 (MW)0.587[2]
NH₃ (aq)-H₂O105590.5[6]
NH₃ (aq)-CH₂Cl₂100982.6[6]
NH₃ (aq)-DMF/MeCN150689.3[6]

Table 2: Reactions with Other Nucleophiles on 3,6-Dichloropyridazine

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
p-chlorobenzoylhydrazine--reflux-Triazolopyridazine derivative-[7]
Benzoylhydrazine--reflux-Triazolopyridazine derivative-[7]
p-toluenesulfonylhydrazine-Ethanolreflux7Sulfonylhydrazinylpyridazine-[7]
5-bromoanthranilic acid-Ethanolreflux7Pyridazinyl-aminobenzoic acid-[7]
Sodium azide----Azido-chloropyridazine-[7]
Thiosemicarbazide-Ethanolreflux7Thiazolo[3,2-b]pyridazine-[7]

Experimental Protocols

Protocol 1: Mono-amination of 3,6-Dichloropyridazine using Microwave Irradiation

This protocol describes the selective mono-amination of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine.[2]

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium hydroxide solution (28-30% NH₃ content)

  • Ethyl acetate

  • Hexane

  • Microwave reactor

  • 20 mL thick-wall borosilicate glass vial with a lid

  • Filtration apparatus

Procedure:

  • To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).

  • Add 5 mL of ammonium hydroxide solution.

  • Seal the vial with the lid and place it in the microwave reactor.

  • Irradiate the reaction mixture for 30 minutes at 120 °C (300 W power).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • A precipitate will have formed. Filter the precipitate and wash it with a mixture of ethyl acetate:hexane (3:7).

  • Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid (yield: 87%). No further purification is typically required.

Protocol 2: General Procedure for Alkoxylation of a Halopyridazine

This protocol provides a general method for the substitution of a halogen on a pyridazine ring with an alkoxide nucleophile.

Materials:

  • Halopyridazine (e.g., 3-chloro-6-phenylpyridazine)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous DMF or THF

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • If using sodium hydride, add the desired alcohol (e.g., 5-10 mL) to the flask and cool to 0 °C.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the alcohol. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • If using potassium tert-butoxide, it can be added directly to the solvent.

  • Dissolve the halopyridazine (1.0 equivalent) in a minimal amount of anhydrous DMF or THF and add it dropwise to the alkoxide solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Nucleophilic Substitution on Pyridazine problem Problem Encountered? start->problem low_yield Low / No Yield problem->low_yield Yes poor_selectivity Poor Regioselectivity problem->poor_selectivity Yes side_reactions Side Reactions / Decomposition problem->side_reactions Yes success Successful Reaction problem->success No solution1 Increase Temperature Optimize Solvent Change Base low_yield->solution1 solution2 Analyze Sterics/Electronics Modify Nucleophile Change Solvent poor_selectivity->solution2 solution3 Anhydrous Conditions Control Stoichiometry Lower Temperature side_reactions->solution3 solution1->problem solution2->problem solution3->problem

Caption: Troubleshooting workflow for common issues in pyridazine nucleophilic substitution.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Substrate, Nucleophile, Base, Solvent) setup_reaction Set up Reaction Vessel (Inert Atmosphere if needed) prep_reagents->setup_reaction run_reaction Combine Reagents & Heat (if necessary) setup_reaction->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor monitor->run_reaction Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify (Chromatography, Recrystallization) extract->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for nucleophilic substitution on pyridazines.

References

Troubleshooting guide for the synthesis of 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5,6-Dichloropyridazin-4-amine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a crucial intermediate for pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low or no yield of the desired this compound. What are the common causes?

A1: Low yields in this synthesis can stem from several factors. The most common starting material, 3,4,5-trichloropyridazine, is highly reactive and susceptible to side reactions.

  • Poor Quality of Starting Material: Ensure the 3,4,5-trichloropyridazine is pure. Impurities can interfere with the reaction. Consider purifying the starting material if its quality is uncertain.

  • Insufficient Amination: The amination of 3,4,5-trichloropyridazine can be sluggish. Traditional methods often require high temperatures and long reaction times to proceed to completion.[1] Consider using microwave irradiation to enhance the reaction rate, as this has been shown to be effective.

  • Reaction Temperature and Time: The reaction of 3,4,5-trichloropyridazine with ammonia may require heating in a sealed vessel to achieve a reasonable reaction rate.[1] If using conventional heating, ensure the temperature is maintained consistently. For microwave-assisted synthesis, optimize the temperature and time as described in the protocol below.

  • In-situ Generation of Starting Material: 3,4,5-trichloropyridazine is an irritant and can be difficult to handle, especially at a larger scale.[1] A "one-pot" reaction where it is generated in situ and directly reacted with the amine can be a more efficient and safer alternative.[1]

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the amination?

A2: The reaction of 3,4,5-trichloropyridazine with ammonia can yield a mixture of 3,5-dichloro-4-pyridazineamine and 5,6-dichloro-4-pyridazineamine.[1] Controlling the regioselectivity is a known challenge.

  • Reaction Conditions: The ratio of isomers can be influenced by the solvent, temperature, and reaction time. A systematic optimization of these parameters may be necessary to favor the formation of the desired 5,6-dichloro isomer.

  • Alternative Aminating Agents: While ammonia or ammonium hydroxide are common, exploring alternative aminating agents or different reaction conditions might influence the position of the nucleophilic attack.

Q3: The work-up and purification of the final product are proving to be difficult. What are the recommended procedures?

A3: The purification of dichloropyridazine amine compounds can be challenging, with some methods requiring laborious work-up procedures like crystallization or column chromatography.[1]

  • Column Chromatography: For reactions that result in a mixture of isomers or contain significant impurities, purification by silica gel column chromatography is often necessary. A solvent system of acetone in dichloromethane has been reported to be effective for separating 4-amino-3,5-dichloropyridazine.

  • Crystallization: If the crude product is of reasonable purity, crystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good recovery of the desired product with high purity.

Q4: Are there any safety precautions I should be aware of when handling the reagents for this synthesis?

A4: Yes, safety is paramount. 3,4,5-trichloropyridazine is known to be an irritant, and handling the solid form can be hazardous, particularly on a commercial scale.[1] It is recommended to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on a reported microwave-assisted synthesis of a dichloropyridazin-4-amine derivative.

Reaction Scheme:

Materials and Reagents:

  • 3,4,5-Trichloropyridazine

  • Ethanol (EtOH)

  • Ammonium Hydroxide (NH4OH)

  • Dichloromethane (for chromatography)

  • Acetone (for chromatography)

  • Silica Gel

Procedure:

  • In a microwave reactor vessel, dissolve 3,4,5-trichloropyridazine in a mixture of ethanol and ammonium hydroxide.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 25 minutes using microwave irradiation.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-15% acetone in dichloromethane to yield the final product.

ParameterValue
Starting Material3,4,5-Trichloropyridazine
ReagentsEthanol, Ammonium Hydroxide
Temperature120 °C
Reaction Time25 minutes
MethodMicrowave Irradiation
PurificationSilica Gel Column Chromatography

Experimental Workflow

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Microwave Reaction cluster_workup_purification Work-up and Purification start Start dissolve Dissolve 3,4,5-Trichloropyridazine in EtOH and NH4OH start->dissolve seal Seal Microwave Vessel dissolve->seal microwave Heat to 120°C for 25 min (Microwave Irradiation) seal->microwave cool Cool to Room Temperature microwave->cool concentrate Concentrate Under Reduced Pressure cool->concentrate chromatography Silica Gel Column Chromatography (0-15% Acetone in Dichloromethane) concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

troubleshooting_logic problem Low Yield cause1 Poor Starting Material Quality problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Side Reactions / Isomer Formation problem->cause3 cause4 Product Loss During Work-up problem->cause4 solution1 Purify Starting Material cause1->solution1 solution2a Increase Reaction Time/Temperature cause2->solution2a solution2b Use Microwave Irradiation cause2->solution2b solution3 Optimize Reaction Conditions (Solvent, Temperature) cause3->solution3 solution4 Optimize Purification Method cause4->solution4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: 5,6-Dichloropyridazin-4-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5,6-Dichloropyridazin-4-amine during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Synthesis

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials.
Side Reactions Control reaction temperature and stoichiometry to minimize the formation of by-products such as over-aminated pyridazines or other positional isomers.
Residual Starting Materials Utilize an appropriate purification method (recrystallization, column chromatography, or extraction) to remove unreacted 3,4,6-trichloropyridazine.

Issue 2: Colored Impurities Present in the Final Product

Potential Cause Suggested Solution
Oxidation of the Amine Amines can be susceptible to air oxidation, which can lead to colored impurities.[1] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light. The use of antioxidants or reducing agents during workup may be considered.[1]
Formation of Chromophoric By-products Treat the crude product with activated carbon during recrystallization to adsorb colored impurities. Perform column chromatography to separate the desired compound from colored by-products.
Reaction with Solvent Ensure the use of high-purity, non-reactive solvents for both the reaction and purification steps.

Issue 3: Low Recovery Yield After Purification

Potential Cause Suggested Solution
Suboptimal Recrystallization Solvent Carefully select a recrystallization solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents and solvent mixtures, such as ethanol/water, ethyl acetate/hexane, or toluene.
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized for the extraction of the basic amine product. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Improper Column Chromatography Technique Optimize the mobile phase composition for column chromatography to ensure proper separation and elution of the target compound. Avoid using overly polar solvents that may lead to co-elution with impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities can include unreacted starting materials (e.g., 3,4,6-trichloropyridazine), by-products from side reactions (e.g., isomers or di-aminated products), and degradation products resulting from oxidation.[1] Residual solvents from the reaction or purification process can also be present.

Q2: Which recrystallization solvents are recommended for purifying this compound?

A2: While specific data for this compound is limited, common solvents for recrystallizing amine compounds can be effective.[2][3] A good starting point is to test solvent systems such as:

  • Ethanol/water

  • Ethyl acetate/hexane

  • Toluene

  • Isopropanol

For basic compounds like amines, using a slightly acidic solvent system, such as acetic acid in a co-solvent, can sometimes improve crystal formation.[1]

Q3: What is a general protocol for column chromatography of this compound?

A3: A general protocol using silica gel as the stationary phase is as follows:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel using a suitable non-polar solvent (e.g., hexane or heptane).

  • Loading: Load the adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is 100% hexane, gradually moving to a mixture of hexane and ethyl acetate. The optimal solvent ratio should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Q4: How can I effectively remove water-soluble impurities?

A4: An aqueous workup or extraction is effective for removing water-soluble impurities. A general procedure is:

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water or a brine solution in a separatory funnel.

  • For basic compounds like this compound, washing with a dilute basic solution (e.g., sodium bicarbonate) can help remove acidic impurities.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.[4]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is hot, add water dropwise until the solution becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 50%). The optimal gradient should be determined based on TLC analysis of the crude material.

  • Procedure: a. Prepare a slurry of silica gel in hexane and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent. c. Load the dry sample onto the column. d. Elute the column with the mobile phase gradient, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound

Purification Method Initial Purity (HPLC Area %) Key Parameters Final Purity (HPLC Area %) Recovery Yield (%)
Recrystallization 85%Solvent: Ethanol/Water (1:1)98.5%75%
Column Chromatography 85%Mobile Phase: Hexane/Ethyl Acetate Gradient (5% to 40%)99.2%60%
Acid-Base Extraction 85%Aqueous: 1M HCl / 1M NaOH, Organic: Ethyl Acetate95.0%85%

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Extraction Acid-Base Extraction Crude->Extraction Analysis Purity Analysis (HPLC/TLC) Recrystallization->Analysis Column->Analysis Extraction->Analysis Pure Pure Product (>98%) Moderate Moderately Pure Product (95-98%) Analysis->Pure Meets Specification Analysis->Moderate Further Purification Needed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Q1 Are colored impurities present? Start->Q1 A1_Yes Use Activated Carbon during Recrystallization or Perform Column Chromatography Q1->A1_Yes Yes Q2 Is the recovery yield low? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize Recrystallization Solvent or Adjust Extraction pH Q2->A2_Yes Yes Q3 Are starting materials still present? Q2->Q3 No A2_Yes->Q3 A3_Yes Improve Purification Efficiency (e.g., Column Chromatography) Q3->A3_Yes Yes End Pure Product Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for purifying this compound.

References

Degradation of 5,6-Dichloropyridazin-4-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of 5,6-Dichloropyridazin-4-amine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

Under acidic conditions, the primary degradation pathway is likely acid-catalyzed hydrolysis. The amino group can be hydrolyzed to a hydroxyl group, and the chlorine atoms can be susceptible to nucleophilic substitution by water, especially at elevated temperatures. The pyridazine ring itself is generally stable to acid, but protonation of the ring nitrogens can activate the molecule towards nucleophilic attack.

Q2: What degradation products should I expect under basic conditions?

In basic media, nucleophilic substitution of the chlorine atoms by hydroxide ions is a probable degradation route, forming hydroxylated pyridazine derivatives. The amino group is generally more stable under basic conditions. Strong basic conditions and high temperatures could potentially lead to ring-opening, but this is less common.

Q3: I am not observing any degradation of this compound in my forced degradation study. What should I do?

If you do not observe degradation, the compound may be highly stable under the tested conditions. It is recommended to increase the severity of the stress conditions.[1] This can include increasing the concentration of the acid or base, raising the temperature, or extending the exposure time. For instance, if 0.1 M HCl at 60°C shows no effect, you could try 1 M HCl at 80°C.[2]

Q4: My results show very rapid and complete degradation of the compound. How can I study the degradation kinetics?

If the degradation is too rapid to monitor, you should use milder stress conditions. This can be achieved by lowering the temperature, decreasing the concentration of the acid or base, or taking samples at more frequent, shorter time intervals. For example, if complete degradation occurs within an hour at 80°C, try running the experiment at 40°C or 60°C.[3]

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique for separating the parent drug from its degradation products.[4][5] The method should be validated to ensure it can resolve all potential degradants from the active pharmaceutical ingredient (API).[1][6] Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed The compound is stable under the applied conditions.Increase the stress level: higher acid/base concentration, higher temperature, or longer duration.[1]
Analytical method is not stability-indicating.Develop and validate an HPLC method that separates the parent compound from potential degradation products.[6]
Degradation is too fast Stress conditions are too harsh.Use milder conditions: lower temperature, lower acid/base concentration, or shorter time points.[3]
Poor mass balance Some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore).Use a different detector (e.g., mass spectrometer) or a different analytical technique. Ensure proper sample preparation to avoid loss of analytes.
Response factor of degradation products is different from the parent compound.Determine the relative response factors for the major degradation products to ensure accurate quantification.
Appearance of unexpected peaks in chromatogram Impurities in the starting material or reagents.Run a blank sample (solvent and reagents without the API) to identify any extraneous peaks.
Interaction with excipients (if in a formulation).Conduct forced degradation studies on the API alone to establish its intrinsic stability.[1]

Hypothetical Degradation Data

The following tables present hypothetical data for the degradation of this compound under forced acidic and basic conditions.

Table 1: Degradation of this compound in HCl Solution at 80°C

Time (hours)% Degradation (0.1 M HCl)% Degradation (1 M HCl)
00.00.0
22.58.1
44.815.2
89.228.9
1213.540.5
2424.865.7

Table 2: Degradation of this compound in NaOH Solution at 80°C

Time (hours)% Degradation (0.1 M NaOH)% Degradation (1 M NaOH)
00.00.0
23.110.3
46.019.8
811.536.4
1216.850.1
2430.278.9

Experimental Protocols

Protocol: Forced Degradation in Acidic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare solutions of 0.1 M HCl and 1 M HCl.

  • Degradation Procedure:

    • Add a known volume of the stock solution to a larger volume of the HCl solution to achieve a final API concentration of approximately 50 µg/mL.

    • Incubate the solution in a temperature-controlled water bath at 80°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the withdrawn samples with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area at time zero.

Protocol: Forced Degradation in Basic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described for the acidic degradation study.

    • Prepare solutions of 0.1 M NaOH and 1 M NaOH.

  • Degradation Procedure:

    • Follow the same procedure as for the acidic degradation, substituting NaOH solutions for HCl solutions.

    • Neutralize the withdrawn samples with an equivalent amount of HCl.

  • Analysis:

    • Analyze the samples using the same validated stability-indicating HPLC method.

    • Calculate the percentage of degradation as described previously.

Visualizations

G cluster_acid Acidic Conditions (H+, H2O) A This compound B Protonated Intermediate A->B Protonation C 5-Chloro-6-hydroxypyridazin-4-amine (Hydrolysis of Cl) B->C Nucleophilic Substitution (H2O) D 5,6-Dichloropyridazin-4-ol (Hydrolysis of NH2) B->D Hydrolysis

Caption: Hypothetical degradation pathway under acidic conditions.

G A Prepare API Stock Solution (1 mg/mL) C Mix API and Stressor (Target Conc. ~50 µg/mL) A->C B Prepare Stress Solutions (e.g., 0.1 M HCl, 0.1 M NaOH) B->C D Incubate at Stress Temperature (e.g., 80°C) C->D E Withdraw Samples at Time Points (0, 2, 4, 8, 12, 24h) D->E F Neutralize Sample to Stop Degradation E->F G Dilute for Analysis F->G H Analyze via Stability-Indicating HPLC G->H I Calculate % Degradation H->I

Caption: Experimental workflow for forced degradation studies.

G Start Problem Encountered NoDeg No Degradation Observed? Start->NoDeg FastDeg Degradation Too Fast? NoDeg->FastDeg No IncStress Increase Stress: - Higher Temp - Higher [Acid/Base] - Longer Time NoDeg->IncStress Yes MassBal Poor Mass Balance? FastDeg->MassBal No DecStress Decrease Stress: - Lower Temp - Lower [Acid/Base] - Shorter Time FastDeg->DecStress Yes CheckMethod Check Analytical Method: - Use MS Detector - Check Response Factors - Run Blanks MassBal->CheckMethod Yes End Problem Resolved MassBal->End No IncStress->End DecStress->End CheckMethod->End

Caption: Troubleshooting logic for degradation experiments.

References

Technical Support Center: Overcoming Poor Regioselectivity in Dichloropyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of dichloropyridazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of these important heterocyclic scaffolds.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with dichloropyridazines, providing potential causes and actionable solutions in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question 1: My Suzuki-Miyaura coupling on 3,5-dichloropyridazine is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity in cross-coupling reactions of 3,5-dichloropyridazine is a common challenge that depends heavily on the choice of ligand. The electronic properties of the ligands can direct the reaction to either the C3 or C5 position.[1][2]

Potential Causes & Solutions:

  • Ligand Choice: The ligand employed can switch the preferred coupling site from the 3-position to the 5-position.[3] For instance, electron-deficient bidentate ligands like dppf tend to favor reaction at the C3 position, while electron-rich monodentate ligands such as Qphos can favor the C5 position.[1][2]

  • Systematic Screening: A systematic screening of phosphine ligands is highly recommended to optimize selectivity for your specific substrate and coupling partner.[4] The selection of ligands can effectively switch the order of arylation.[2]

  • Reaction Conditions: Factors such as the solvent, base, and temperature can also influence the regiochemical outcome. It is advisable to optimize these parameters once a promising ligand class has been identified.

Question 2: I am observing low reactivity at the C5 position of 3,5-dichloropyridazine, which is typically considered the less reactive C-X bond. How can I promote coupling at this site?

Answer: While the C3 position, being adjacent to a nitrogen atom, is generally more reactive, specific ligand and catalyst systems have been developed to favor the less reactive C5 position.[3]

Potential Causes & Solutions:

  • Ligand Selection for C5-Selectivity: The use of electron-rich monodentate ligands (like Qphos) or electron-rich bidentate ligands (like dtbpf) has been shown to promote Suzuki-Miyaura coupling reactions at the C5 position over the C3 position.[1]

  • Catalyst System: The choice of palladium precursor and additives can also play a role. A thorough evaluation of different catalyst systems in conjunction with C5-directing ligands is recommended.

Nucleophilic Aromatic Substitution (SNAr)

Question 3: My nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine is resulting in a mixture of mono- and di-substituted products. How can I achieve selective mono-substitution?

Answer: Controlling the stoichiometry and reaction conditions is critical for achieving selective mono-substitution in SNAr reactions of 3,6-dichloropyridazine. The inherent symmetry of the molecule means both chlorine atoms are electronically similar, but stepwise functionalization is possible.

Potential Causes & Solutions:

  • Stoichiometry: Carefully control the amount of the nucleophile used. Using one equivalent or slightly less of the nucleophile relative to the dichloropyridazine can favor mono-substitution.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by techniques like TLC or LC-MS can help in stopping the reaction after the formation of the desired mono-substituted product and before significant di-substitution occurs.[5]

  • Nucleophile Reactivity: Using a less reactive nucleophile can sometimes provide better control over the extent of substitution.

Question 4: I am struggling to get any reaction with SNAr on a dichloropyridazine substrate. Is the substrate unreactive?

Answer: The reactivity of dichloropyridazines towards SNAr can vary significantly based on the isomer and the position of the chlorine atoms. Some isomers are inherently less reactive.

Potential Causes & Solutions:

  • Substrate Reactivity: The electronic nature of the pyridazine ring makes it electron-deficient, which generally facilitates SNAr.[4] However, the relative positions of the nitrogen and chlorine atoms are crucial.

  • Forcing Conditions: For less reactive substrates, forcing conditions may be necessary. This can include using higher temperatures, strong nucleophiles (e.g., alkoxides, thiolates), and polar aprotic solvents like DMF or DMSO.[6] Be aware that harsh conditions might lead to a loss of selectivity.[6]

Directed ortho-Metalation (DoM) / C-H Functionalization

Question 5: My attempts at C-H functionalization of 3,6-dichloropyridazine via metalation are giving low yields and messy reactions. What is the correct procedure?

Answer: Directed ortho-metalation is a powerful tool, but it is highly sensitive to the choice of base, temperature, and solvent. For 3,6-dichloropyridazine, deprotonation typically occurs at the C4 or C5 position.

Potential Causes & Solutions:

  • Incorrect Base: The choice of base is critical. A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or a TMP (tetramethylpiperidide)-based reagent is often required to achieve regioselective deprotonation without competing nucleophilic addition.[7][8]

  • Temperature Control: These reactions must typically be performed and maintained at very low temperatures, such as -78 °C, throughout the deprotonation and the subsequent electrophilic quench to prevent side reactions and rearrangement of the lithiated intermediate.[6][7]

  • Anhydrous Conditions: Strict anhydrous conditions are necessary, as organolithium and other strong bases react readily with water. Ensure all glassware is oven-dried and solvents are properly dried.

Data Summary

Table 1: Ligand-Dependent Regioselectivity in Suzuki Coupling of 3,5-Dichloropyridazine
Ligand TypeExample LigandPreferred Coupling PositionSelectivity (C3:C5)Reference
Electron-Deficient BidentatedppfC3Major Product at C3[1][2]
Electron-Rich MonodentateQphosC5Major Product at C5[1]
Electron-Rich BidentatedtbpfC5Major Product at C5[1]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Controlled Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a reaction vial, add the 3,5-dichloropyridazine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.5-2 mol%) and the chosen phosphine ligand (e.g., dppf for C3-selectivity or Qphos for C5-selectivity, 1-4 mol%).[1][2]

  • Solvent: Add an appropriate degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 60-100 °C) with stirring for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 2: General Procedure for C-H Functionalization via Directed Metalation

This protocol is for the C-H functionalization of a dichloropyridazine using LDA.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of the dichloropyridazine (1.0 equiv.) in anhydrous THF to the cooled LDA solution while maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.[6]

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv.) to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.[6]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4][6]

Visual Guides

G cluster_start Starting Point cluster_reaction_type Identify Reaction Type cluster_cross_coupling Cross-Coupling cluster_snar SNAr cluster_dom Metalation (DoM) start Poor Regioselectivity Observed reaction_type What is the reaction type? start->reaction_type cc_q1 Optimize Ligand (e.g., dppf for C3, Qphos for C5) reaction_type->cc_q1 Cross-Coupling snar_q1 Control Stoichiometry (1.0 equiv. nucleophile) reaction_type->snar_q1 SNAr dom_q1 Use Hindered Base (LDA, LiTMP) reaction_type->dom_q1 Metalation cc_q2 Screen Solvents (Dioxane, Toluene, DMF) cc_q1->cc_q2 cc_q3 Vary Base (K₂CO₃, Cs₂CO₃, K₃PO₄) cc_q2->cc_q3 snar_q2 Lower Temperature & Monitor Reaction snar_q1->snar_q2 snar_q3 Use Forcing Conditions (High Temp, Strong Nu:) snar_q2->snar_q3 dom_q2 Maintain Low Temp (-78 °C) dom_q1->dom_q2 dom_q3 Ensure Anhydrous Conditions dom_q2->dom_q3

Caption: Decision tree for troubleshooting poor regioselectivity.

G cluster_reactants Reactants & Catalyst cluster_process Process R_X Dichloropyridazine Setup 1. Combine Reactants & Catalyst R_X->Setup R_B Boronic Acid / Ester R_B->Setup Catalyst Pd Precursor + Ligand + Base Catalyst->Setup Reaction 2. Heat in Degassed Solvent Setup->Reaction Monitoring 3. Monitor by TLC / LC-MS Reaction->Monitoring Workup 4. Aqueous Work-up & Extraction Monitoring->Workup Purification 5. Column Chromatography Workup->Purification Product Regioselective Product Purification->Product

Caption: General workflow for a regioselective Suzuki-Miyaura coupling reaction.

G cluster_factors Influencing Factors center_node SNAr Regioselectivity factor1 Substrate Electronics (Position of N atoms) center_node->factor1 factor2 Nucleophile Strength (e.g., Hard vs. Soft) center_node->factor2 factor3 Reaction Temperature center_node->factor3 factor4 Solvent Polarity (e.g., DMF, DMSO) center_node->factor4

Caption: Key factors influencing regioselectivity in SNAr reactions.

References

Technical Support Center: Palladium Catalyst Removal from 5,6-Dichloropyridazin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the removal of residual palladium catalysts from reactions involving 5,6-Dichloropyridazin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What makes palladium removal from this compound reactions particularly challenging?

A1: The primary difficulty stems from the molecular structure of this compound. The presence of multiple nitrogen atoms in the pyridazine ring and the exocyclic amine group creates a strong chelating environment for palladium.[1][2] This strong binding makes the palladium less available for removal by standard techniques like simple filtration.

Q2: What are the most effective methods for removing palladium from reactions involving nitrogen-containing heterocycles like this compound?

A2: The most successful methods for removing palladium from these types of reactions include:

  • Adsorption onto Scavenger Resins: These are solid supports, often silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, dimercaptotriazine (DMT), and amines.[1][2][3] The scavenger selectively binds to the palladium, which is then removed by filtration.

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[3][4] However, it can be non-specific and may lead to the loss of the desired product through adsorption.[1][2][4]

  • Crystallization: Purifying the final product by crystallization can leave palladium impurities in the mother liquor.[3] The effectiveness of this method can be improved by using additives that increase the solubility of palladium species.[3]

  • Filtration through Celite®: This method is mainly effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated from the solution.[3][5][6]

Q3: How do I choose the right palladium scavenger for my this compound reaction?

A3: When selecting a scavenger, consider the following:

  • Nature of the Palladium Species: The oxidation state (e.g., Pd(0) vs. Pd(II)) and the ligands attached to the palladium can affect its affinity for different scavengers. Thiol-based scavengers are generally effective for Pd(II).[6]

  • Product Compatibility: The scavenger should not react with or strongly adsorb your product. Given the amine group in this compound, scavengers with electrophilic functional groups should be used cautiously.[1]

  • Solvent System: The scavenger must be compatible with the reaction solvent.[6]

  • Cost and Scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important considerations.[1]

Q4: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the amount of residual palladium permissible in drug candidates.[7][8] For oral consumption, the limit is typically 10 ppm.[9] It is recommended that for compounds intended for biological screening, the palladium levels should be below 100 ppm.[4]

Troubleshooting Guides

This section addresses common problems encountered during the removal of palladium catalysts and provides step-by-step solutions.

Issue 1: High Levels of Residual Palladium After Purification

  • Possible Cause: Strong chelation of palladium to the this compound.

  • Solutions:

    • Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal. Thiol-based, DMT-based, or cysteine-based scavengers are often effective.[2]

    • Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 18 hours) to improve the scavenger's efficiency.[1][3]

    • Use a Combination of Methods: A sequential treatment can be more effective. For example, filter through Celite® first to remove any heterogeneous palladium, followed by treatment with a scavenger resin.[1]

Issue 2: Significant Product Loss During Palladium Removal

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, especially activated carbon.[2][3]

  • Solutions:

    • Minimize Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.[1][3]

    • Screen Different Scavengers: Some scavengers may have a lower affinity for your product.

    • Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[3]

    • Consider Alternative Purification Methods: If product loss remains high, explore crystallization or extraction.[1][3]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states).[3]

  • Solutions:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.[1][3]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[3]

    • Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removable species.[3]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Scavenger Resins High selectivity, high efficiencyHigher costCan reduce Pd levels to <10 ppm[10]
Activated Carbon Cost-effective, widely availableNon-selective, potential for product lossVariable, can be less efficient than scavengers[4]
Crystallization Can be highly effective for pure compoundsMay require additives, potential for co-crystallizationDependent on solubility differences
Celite® Filtration Simple, effective for heterogeneous PdIneffective for soluble palladium speciesHigh for insoluble Pd

Table 2: Performance of Selected Palladium Scavengers

Scavenger TypeTarget Palladium SpeciesSolventsComments
Thiol-based (e.g., SiliaMetS® Thiol) Pd(II)[6][11]Wide range of organic solvents[11]Robust and versatile scavenger.[11]
Dimercaptotriazine (DMT) Broad spectrum[3]Organic solventsEffective against various palladium species.[3]
Thiourea-based (e.g., SiliaMetS® Thiourea) All forms of palladium[11]Works well in organic solvents.[11]Versatile for various metals.[11]

Experimental Protocols

Protocol 1: Palladium Removal Using a Scavenger Resin

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]

  • Scavenger Addition: Add the selected scavenger resin (typically 2-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[3] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[3]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]

  • Filtration: Prepare a pad of Celite® in a filter funnel and filter the mixture to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]

  • Concentration: Concentrate the filtrate to obtain the purified product.[3]

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[3]

Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_decision Select Removal Method cluster_heterogeneous Heterogeneous Palladium cluster_soluble Soluble Palladium cluster_end End start Crude Reaction Mixture (Containing this compound and Pd Catalyst) decision Heterogeneous or Soluble Pd? start->decision celite Filtration through Celite® decision->celite Heterogeneous scavenger Treatment with Scavenger Resin decision->scavenger Soluble carbon Treatment with Activated Carbon decision->carbon Soluble analysis Analysis of Residual Pd (e.g., ICP-MS) celite->analysis scavenger->analysis carbon->analysis product Purified Product analysis->product

Caption: Decision workflow for selecting a palladium removal method.

Scavenger_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue High Residual Palladium After Scavenging cause1 Strong Pd Chelation issue->cause1 cause2 Incorrect Scavenger issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1 Increase Temperature/Time cause1->solution1 solution2 Use High-Affinity Scavenger (e.g., Thiol, DMT) cause1->solution2 solution4 Combine with another method (e.g., Celite® Filtration) cause1->solution4 solution3 Screen Different Scavengers cause2->solution3 cause3->solution1

Caption: Troubleshooting guide for inefficient palladium scavenging.

References

Managing byproduct formation in the synthesis of pyridazinamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazinamine derivatives. Our goal is to help you manage and mitigate byproduct formation to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Mono-aminated Product (e.g., 3-amino-6-chloropyridazine)

Q: I am attempting to synthesize 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, but I am getting a low yield. What are the common causes and how can I improve it?

A: Low yields in the mono-amination of 3,6-dichloropyridazine are a common challenge. Several factors can contribute to this issue.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.[1] You may need to extend the reaction time or moderately increase the temperature. Reaction times are typically in the range of 9-24 hours at temperatures between 100-150 °C.[1][2]

  • Formation of Di-aminated Byproduct: A significant portion of your starting material may be converting to the di-aminated pyridazine derivative.

    • Solution: Carefully control the stoichiometry of the ammonia source. Using a large excess of ammonia can favor di-substitution. A molar ratio of 3 equivalents of aqueous ammonia to 1 equivalent of 3,6-dichloropyridazine has been shown to be effective for mono-amination.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can greatly influence the reaction outcome.

    • Solution: While aqueous ammonia is commonly used, solvents like 1,4-dioxane or methylene dichloride can be employed.[1][2] The reaction is typically performed at elevated temperatures (e.g., 100-150 °C) in a sealed vessel to maintain pressure and drive the reaction to completion.[1][2]

Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q: I am working with a substituted dichloropyridazine and obtaining a mixture of regioisomers upon amination. How can I control the regioselectivity?

A: Achieving high regioselectivity in SNAr reactions on substituted dichloropyridazines depends on the electronic and steric nature of the substituents on the ring.

  • Electronic Effects: Electron-withdrawing groups can activate a position for nucleophilic attack, while electron-donating groups can deactivate it. The nitrogen atoms in the pyridazine ring also influence the electron distribution and reactivity of the different positions.

  • Steric Hindrance: Bulky substituents can hinder the approach of the nucleophile to the adjacent positions, favoring substitution at the less sterically crowded site.

  • Solution: The regioselectivity can be influenced by the choice of solvent and the nature of the nucleophile. For some heterocyclic systems, the use of specific palladium catalysts and ligands can also direct the substitution to a particular position.

Issue 3: Byproduct Formation in Suzuki-Miyaura Cross-Coupling Reactions

Q: In the Suzuki-Miyaura coupling of my 3-amino-6-chloropyridazine with an arylboronic acid, I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

A: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is not without potential side reactions.

  • Deboronated Starting Material: You may observe the formation of the deboronated arene from your arylboronic acid. This is often due to the presence of water in the reaction mixture, which can lead to protodeboronation.

    • Solution: Ensure that all solvents and reagents are anhydrous. Using boronic acid pinacol esters can sometimes improve stability and reduce the rate of this side reaction.

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.

    • Solution: This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture by bubbling an inert gas like argon or nitrogen through the solvent is crucial.[1]

  • Low Yields: Low yields in the coupling reaction can be due to catalyst deactivation or inefficient transmetalation. The yields for Suzuki-Miyaura couplings of 3-amino-6-chloropyridazine with various arylboronic acids are reported to be in the range of 23-65%.[3]

    • Solution: Use a suitable palladium catalyst and ligand combination. Pd(PPh₃)₄ is a commonly used catalyst for this transformation.[1] Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation.

Data Presentation

The following table summarizes reported yields for key synthetic steps in the preparation of 3-amino-6-substituted pyridazines.

Starting MaterialReagents and ConditionsProductYield (%)Reference
3,6-DichloropyridazineAqueous ammonia, methylene dichloride, 100°C, 9h3-Amino-6-chloropyridazine82.6[1]
3,6-DichloropyridazineNH₄OH solution, microwave irradiation, 120°C, 30 min3-Amino-6-chloropyridazine87[4]
3-Amino-6-chloropyridazineArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol/H₂O, 80°C3-Amino-6-arylpyridazine23-65[3]

Experimental Protocols

Protocol 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine [1]

  • Reaction Setup: In a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol, 28-30% solution), and methylene dichloride (30 mL).

  • Reaction: Seal the flask tightly and stir the mixture at 100 °C for 9 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-amino-6-chloropyridazine [1]

  • Reaction Setup: In a reaction vessel, combine 3-amino-6-chloropyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents) in a suitable solvent system (e.g., a mixture of DME and water).

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

Visualizations

G cluster_0 Step 1: Mono-amination cluster_1 Step 2: Suzuki-Miyaura Coupling start 3,6-Dichloropyridazine step1 React with Aqueous Ammonia (100°C, sealed vessel) start->step1 workup1 Work-up: - Cool to RT - Rotary Evaporation step1->workup1 purify1 Purification: - Recrystallization or - Column Chromatography workup1->purify1 intermediate 3-Amino-6-chloropyridazine purify1->intermediate step2 React with Arylboronic Acid (Pd(PPh₃)₄, Na₂CO₃, 80-100°C) intermediate->step2 Proceed to next step workup2 Work-up: - Cool to RT - Ethyl Acetate Extraction - Wash with Water and Brine step2->workup2 purify2 Purification: - Column Chromatography workup2->purify2 product 3-Amino-6-arylpyridazine purify2->product Troubleshooting_Low_Yield cluster_amination Mono-amination Step cluster_coupling Suzuki-Miyaura Coupling Step start Low Yield of Pyridazinamine Derivative q1 Is the reaction to completion? start->q1 q3 Are deboronated byproducts present? start->q3 a1_yes Check for Di-amination q1->a1_yes Yes a1_no Action: - Increase reaction time - Increase temperature q1->a1_no No q2 Is di-amination product observed? a1_yes->q2 a2_yes Action: - Reduce equivalents of ammonia q2->a2_yes Yes a2_no Check reaction conditions q2->a2_no No a3_yes Action: - Use anhydrous solvents - Consider boronic esters q3->a3_yes Yes a3_no Check for homocoupling q3->a3_no No q4 Is homocoupling observed? a3_no->q4 a4_yes Action: - Thoroughly degas reaction mixture - Maintain inert atmosphere q4->a4_yes Yes a4_no Optimize catalyst and conditions q4->a4_no No

References

Optimizing solvent systems for the crystallization of 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing the crystallization of 5,6-Dichloropyridazin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a crystallization protocol for this compound?

The most critical factor is solvent selection. An ideal solvent will dissolve the compound completely when hot but sparingly or not at all at low temperatures.[1] A systematic solvent screening is the recommended first step to identify suitable candidates. For pyridazine derivatives, polar solvents are often a good starting point. While specific data for this compound is not widely published, solubility studies on the closely related isomer 4-Amino-3,6-dichloropyridazine show good solubility at elevated temperatures in solvents like methanol, ethanol, acetone, ethyl acetate, and dioxane, suggesting these are excellent candidates for screening.[2]

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens if the solution is cooled too quickly or if the supersaturation level is too high, at a temperature above the compound's melting point in the solvent.[3][4]

To resolve this, you can:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% more) to reduce the concentration, and then allow it to cool much more slowly.[3]

  • Change Solvents: Try a solvent with a lower boiling point or a different polarity.

  • Use an Anti-Solvent: Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "poor" solvent (an anti-solvent) to induce crystallization at a constant temperature.

Q3: I am not getting any crystals to form, even after cooling the solution. What should I do?

The failure to form crystals usually indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystals to begin growing.

Here are several techniques to induce crystallization:[4]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[1]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[4]

  • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This gradually increases the concentration to the point of supersaturation.[5]

  • Further Cooling: If cooling to room temperature is not enough, try cooling the flask in an ice bath or refrigerator to further decrease solubility.[1]

Q4: The crystal yield is very low. How can I improve it?

A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.[4] To improve the yield:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent is a common cause of low yield.[3]

  • Ensure Complete Cooling: Allow the solution to cool for a sufficient amount of time at a low temperature (e.g., in an ice bath for 10-20 minutes) before filtration to maximize the amount of precipitate.[1]

  • Concentrate the Mother Liquor: If the mother liquor is still available, you can try to recover more product by carefully evaporating some of the solvent and cooling the solution again.[3]

Q5: My crystals are very small, needle-like, or aggregated. How can I grow larger, higher-quality crystals?

The formation of many small crystals indicates that the rate of nucleation was too high compared to the rate of crystal growth.[6] To obtain larger crystals, the goal is to slow down the process:

  • Reduce Supersaturation: Use a slightly larger volume of solvent or cool the solution at a much slower rate. This allows fewer nuclei to form and encourages growth on existing crystals.[6]

  • Insulate the Flask: Place the cooling flask in an insulated container (like a beaker wrapped in glass wool or paper towels) to slow the rate of cooling.[4]

  • Use a Different Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent/anti-solvent combinations.[5]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is not supersaturated. 2. Insufficient cooling time. 3. Lack of nucleation sites.1. Reduce solvent volume by slow evaporation. 2. Cool solution in an ice bath. 3. Scratch the inner wall of the flask with a glass rod or add a seed crystal.[4]
"Oiling Out" 1. Cooling is too rapid. 2. Solution is too concentrated. 3. Compound's melting point is lower than the solution temperature.[3]1. Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.[3] 2. Try a different solvent or an anti-solvent crystallization method.
Low Crystal Yield 1. Too much solvent was used. 2. Filtration was performed before crystallization was complete.1. Use the minimum amount of hot solvent for dissolution. 2. Ensure the solution is thoroughly cooled and crystal formation has stopped before filtering. 3. Concentrate the mother liquor to recover more compound.[3]
Poor Crystal Quality (small, needles, powder)1. Nucleation rate is too high. 2. Rapid cooling or evaporation.[3]1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Ensure the starting material has high purity. 3. Try a different solvent or a solvent mixture.[6]
Colored Impurities in Crystals 1. Impurities were not removed before crystallization.1. If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration. Note: Using too much charcoal can reduce yield.[4]

Data Presentation

Table 1: Mole Fraction Solubility (x) of 4-Amino-3,6-dichloropyridazine in Various Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanolAcetoneEthyl Acetate1,4-Dioxane
278.15 0.003970.002160.057840.016330.08119
288.15 0.006240.003510.076820.023810.10321
298.15 0.009580.005580.100170.034260.12988
308.15 0.014310.008680.128110.048530.16112
318.15 0.020920.013230.160750.067750.19694
328.15 0.030040.019810.198130.092980.23758
333.15 0.035610.024090.218520.108110.26041

Data adapted from J. Chem. Eng. Data 2014, 59 (12), 3947–3952.[2] Based on this data, acetone and 1,4-dioxane show high solubility, making them good candidates for initial dissolution, potentially in an anti-solvent system. Methanol, ethanol, and ethyl acetate show a more moderate solubility gradient, making them strong candidates for single-solvent cooling crystallization.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is used to quickly identify promising solvents for crystallization.[1]

  • Preparation: Place approximately 10-20 mg of this compound into several small test tubes.

  • Solvent Addition (Cold): Add ~0.5 mL of a candidate solvent to each test tube at room temperature. Vigorously mix the contents.

    • Observation: If the compound dissolves completely, the solvent is likely unsuitable for single-solvent cooling crystallization (too soluble). It may be a "good" solvent for an anti-solvent system.

  • Solvent Addition (Hot): If the compound did not dissolve at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.

    • Observation: If the compound dissolves completely only when hot, it is a promising candidate. If it does not dissolve at all, it is a poor solvent.

  • Cooling: For promising candidates, allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • Observation: The formation of a crystalline solid upon cooling indicates an excellent solvent choice. If no crystals form, try scratching the tube with a glass rod.

Protocol 2: Single-Solvent Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent dropwise while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 3: Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone, DMSO) in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise to the stirred solution at room temperature until the solution becomes persistently turbid (cloudy).

  • Crystal Growth: Add a few drops of the "good" solvent to redissolve the turbidity, then cover the flask and allow it to stand undisturbed. The anti-solvent will slowly cause the compound to crystallize.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 2, using the anti-solvent for the washing step.

Visualizations

G Diagram 1: General Workflow for Solvent System Optimization start Start: Crude This compound screening Step 1: Small-Scale Solvent Screening start->screening eval_screening Evaluate Results: Good Solubility Hot, Poor Solubility Cold? screening->eval_screening single_solvent Step 2a: Perform Single-Solvent Cooling Crystallization eval_screening->single_solvent Yes anti_solvent_path Step 2b: Identify Good/Poor Solvent Pair for Anti-Solvent Crystallization eval_screening->anti_solvent_path No, but highly soluble in some fail Re-screen with Different Solvents (e.g., mixtures, different polarity) eval_screening->fail No suitable solvent found eval_crystals Step 3: Evaluate Crystal Yield & Purity single_solvent->eval_crystals anti_solvent_path->eval_crystals optimize Optimize: Adjust Cooling Rate, Solvent Ratio, or Concentration eval_crystals->optimize Needs Improvement end End: Pure, Crystalline Product eval_crystals->end Acceptable optimize->single_solvent optimize->anti_solvent_path fail->screening

Caption: Diagram 1: General Workflow for Solvent System Optimization.

G Diagram 2: Troubleshooting Crystallization Issues start Experiment Complete. Evaluate Outcome. no_crystals Problem: No Crystals Formed start->no_crystals No Solid oiling_out Problem: Compound Oiled Out start->oiling_out Liquid Globules low_yield Problem: Low Yield start->low_yield Crystals Formed, Low Mass poor_quality Problem: Poor Crystal Quality start->poor_quality Crystals are Needles/Powder success Success: Good Crystals, Good Yield start->success OK solution_no_crystals Action: Scratch flask, add seed crystal, or concentrate solution. no_crystals->solution_no_crystals solution_oiling_out Action: Re-heat, add more solvent, and cool slowly. oiling_out->solution_oiling_out solution_low_yield Action: Minimize solvent used; ensure complete cooling. low_yield->solution_low_yield solution_poor_quality Action: Slow down cooling rate; use slightly more solvent. poor_quality->solution_poor_quality

Caption: Diagram 2: Troubleshooting Crystallization Issues.

References

Preventing homocoupling in Suzuki reactions with dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Suzuki-Miyaura cross-coupling reactions involving dichloropyridazines, with a specific focus on preventing undesired homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions and why is it problematic with dichloropyridazines?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl byproduct. This is particularly problematic as it consumes the valuable boronic acid, reduces the yield of the desired substituted pyridazine product, and complicates purification due to the similar nature of the byproduct to the target molecule.[1]

Q2: What are the primary drivers of homocoupling in Suzuki reactions involving dichloropyridazines?

A2: The main causes for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the homocoupling of the boronic acid.[3] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also lead to increased homocoupling.[1][3]

Q3: How can I minimize homocoupling when working with dichloropyridazines?

A3: Minimizing homocoupling requires careful control of reaction conditions. Key strategies include:

  • Rigorous exclusion of oxygen: Degassing solvents and reagents and maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial.[4]

  • Choice of palladium source: Using a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the need for in-situ reduction from a Pd(II) precursor.[3]

  • Ligand selection: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[3][5]

  • Appropriate base and solvent: The choice of base and solvent can influence the reaction rates and selectivity. Weaker inorganic bases are often preferred to minimize side reactions.[3]

Q4: Can the choice of ligand influence which chlorine atom on the dichloropyridazine reacts?

A4: Absolutely. For substrates like 3,5-dichloropyridazine, the choice of ligand is a powerful tool to control regioselectivity. Electron-deficient bidentate ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF), tend to favor coupling at the C3 position.[6] Conversely, electron-rich monodentate ligands, like Q-Phos, can direct the reaction to the C5 position.[7]

Troubleshooting Guide

Problem: Excessive Homocoupling of the Boronic Acid

This is one of the most common side reactions. The following guide provides a systematic approach to troubleshoot and minimize this issue.

Troubleshooting Workflow

G Troubleshooting Homocoupling in Suzuki Reactions of Dichloropyridazines cluster_solutions Potential Solutions start High Homocoupling Observed check_atmosphere 1. Verify Inert Atmosphere - Degas all solvents and reagents? - Maintained positive N2/Ar pressure? start->check_atmosphere check_pd_source 2. Evaluate Palladium Source - Using a Pd(II) precatalyst? - Consider switching to a Pd(0) source. check_atmosphere->check_pd_source If issue persists s1 - Thoroughly degas solvents (e.g., sparging with N2/Ar). - Use Schlenk techniques. check_atmosphere->s1 check_ligand 3. Assess Ligand Choice - Is the ligand sufficiently bulky and electron-rich? - Screen alternative ligands. check_pd_source->check_ligand If issue persists s2 - Switch from Pd(OAc)2/PdCl2 to Pd(PPh3)4 or Pd2(dba)3. - Use pre-catalysts that efficiently generate Pd(0). check_pd_source->s2 check_base_solvent 4. Optimize Base and Solvent - Is the base too strong? - Are reagents fully dissolved? check_ligand->check_base_solvent If issue persists s3 - Employ bulky ligands like Buchwald's SPhos or XPhos. - For dichloropyridazines, consider DPPF or Q-Phos based on desired regioselectivity. check_ligand->s3 check_temp 5. Adjust Reaction Temperature - Is the temperature too high, promoting side reactions? check_base_solvent->check_temp If issue persists s4 - Use weaker bases like K2CO3 or K3PO4. - Ensure adequate solvent for solubility. check_base_solvent->s4 solution Homocoupling Minimized check_temp->solution If issue persists, consult further literature s5 - Run the reaction at a lower temperature. - Monitor reaction progress to avoid prolonged heating. check_temp->s5

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Data on Ligand and Base Selection for 3,5-Dichloropyridazine

The following tables summarize reaction conditions that have been shown to influence the regioselectivity and yield of Suzuki couplings with 3,5-dichloropyridazine, which can be a starting point for optimizing your reaction to minimize side products like homocoupling.

Table 1: Ligand-Dependent Site-Selectivity for Monocoupling of 3,5-Dichloropyridazine

LigandCatalystBaseSolventTemp (°C)C3:C5 RatioReference
DPPF Pd(OAc)₂Cs₂CO₃Dioxane/H₂O (4:1)70>20:1
Q-Phos Pd(OAc)₂Cs₂CO₃Dioxane1001:15
dtbpf Pd(OAc)₂Cs₂CO₃Dioxane1001:1.5[6]

Table 2: Effect of Base on Suzuki Coupling

BaseGeneral RecommendationPotential Impact on HomocouplingReference
Cs₂CO₃ Effective for many Suzuki couplings, especially with heteroaryl halides.Can be effective, but optimization is key.
K₃PO₄ Often a good choice for minimizing side reactions.Generally a milder base that can reduce homocoupling.[3]
K₂CO₃ A weaker base that can be beneficial in preventing side reactions.Often preferred to suppress homocoupling.[3]
Na₂CO₃ Commonly used, but may not always be optimal.Can be effective, but stronger bases are sometimes required.[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki Coupling of Dichloropyridazines

This protocol provides a set of general conditions designed to minimize the formation of homocoupling byproducts.

Reaction Setup Workflow

G General Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation - Dichloropyridazine - Boronic Acid (1.1 equiv.) - Base (e.g., K3PO4, 2.0 equiv.) flask_prep 2. Flask Preparation - Add reagents to a dry Schlenk flask. - Equip with a stir bar and condenser. reagents->flask_prep degassing 3. Degassing - Seal the flask. - Evacuate and backfill with N2/Ar (3 cycles). flask_prep->degassing solvent_add 4. Solvent Addition - Add degassed solvent (e.g., Dioxane/H2O) via syringe. degassing->solvent_add catalyst_add 5. Catalyst Addition - Add Pd(0) catalyst and ligand under a positive flow of N2/Ar. solvent_add->catalyst_add reaction 6. Reaction - Heat the mixture to the desired temperature (e.g., 80-100 °C). - Monitor by TLC or LC-MS. catalyst_add->reaction workup 7. Workup and Purification - Cool, dilute with organic solvent, and wash with water/brine. - Dry, concentrate, and purify by chromatography. reaction->workup

Caption: A typical experimental workflow for setting up a Suzuki coupling reaction.

Materials:

  • Dichloropyridazine (1.0 mmol)

  • Aryl or heteroarylboronic acid (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if not using a pre-formed catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, with 10-25% v/v degassed water)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for workup and purification

Procedure:

  • Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the dichloropyridazine, boronic acid, and base.

  • Degassing: Seal the flask and thoroughly degas the system by evacuating and backfilling with an inert gas (nitrogen or argon) at least three times.

  • Solvent Addition: Add the degassed solvent system to the flask via a syringe under a positive pressure of inert gas.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Challenges in the scale-up of 5,6-Dichloropyridazin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5,6-Dichloropyridazin-4-amine

Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue SYN-001: Low Yield of this compound

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.

  • Side Reactions: Formation of byproducts, such as isomeric aminopyridazines or over-amination, can reduce the yield of the desired product.[1]

  • Product Degradation: The product may be unstable under the reaction or work-up conditions, especially at elevated temperatures or in the presence of strong acids or bases.

  • Poor Quality Starting Materials: Impurities in the starting materials, such as 4,5,6-trichloropyridazine, can lead to the formation of undesired side products.

Suggested Solutions:

  • Optimize Reaction Conditions: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and temperature.

  • Control Stoichiometry: Carefully control the stoichiometry of the aminating agent to minimize side reactions.

  • Purify Starting Materials: Ensure the purity of the starting materials before use.

  • Modify Work-up Procedure: Employ milder work-up conditions to prevent product degradation. This could involve using a buffered aqueous solution for quenching and extraction with a suitable organic solvent.

Issue SYN-002: Formation of Impurities

Potential Causes:

  • Isomer Formation: Nucleophilic attack of the amine at different positions on the pyridazine ring can lead to the formation of isomeric impurities.[1]

  • Over-amination: Reaction of the product with the aminating agent can lead to the formation of di-amino pyridazine impurities.

  • Hydrolysis: Hydrolysis of the chloro groups on the pyridazine ring can occur during work-up, leading to the formation of hydroxy-substituted impurities.

Suggested Solutions:

  • Temperature Control: Maintain strict temperature control during the amination reaction, as lower temperatures often favor the formation of the desired isomer.[1]

  • Controlled Addition of Reagents: Add the aminating agent slowly and in a controlled manner to prevent localized high concentrations that can lead to over-amination.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize hydrolysis.

  • Purification: Develop a robust purification method, such as recrystallization or column chromatography, to effectively remove impurities.

Issue SYN-003: Exothermic Reaction and Poor Temperature Control

Potential Causes:

  • Highly Exothermic Reaction: The amination of dichloropyridazines can be highly exothermic, leading to a rapid increase in temperature.[2]

  • Inefficient Heat Dissipation: On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging.

Suggested Solutions:

  • Slow Reagent Addition: Add the aminating agent dropwise or in portions to control the rate of heat generation.

  • Efficient Cooling: Use an efficient cooling system, such as an ice bath or a cryostat, to maintain the desired reaction temperature.

  • Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate heat more effectively.

  • Consider Flow Chemistry: For large-scale synthesis, a continuous-flow reactor can provide excellent temperature and reaction time control.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common precursor is 4,5,6-trichloropyridazine. The synthesis involves the selective amination of this starting material.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product and any major impurities.[3]

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: Due to the potential for a highly exothermic reaction, it is crucial to have adequate cooling and to add reagents in a controlled manner.[2] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Perform a thorough risk assessment before starting the reaction on a larger scale.

Q4: What is a suitable solvent for this reaction?

A4: The choice of solvent can influence the reaction rate and selectivity. Common solvents for amination reactions include polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile. The optimal solvent should be determined through experimental optimization.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity of this compound

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
0127598
25 (Room Temp)68595
5038090

Table 2: Impact of Amine Equivalent on Product Distribution

Equivalents of AmineThis compound (%)Diamino-substituted byproduct (%)
1.0885
1.2927
1.58514

Experimental Protocols

Synthesis of this compound

Materials:

  • 4,5,6-Trichloropyridazine

  • Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 4,5,6-trichloropyridazine and anhydrous THF.

  • Cooling: The reaction mixture is cooled to 0°C using an ice-water bath.

  • Reagent Addition: The ammonia solution is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, while maintaining the internal temperature below 5°C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, the mixture is quenched by the slow addition of water. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature incomplete->optimize_conditions analyze_impurities Analyze Impurity Profile (LC-MS/NMR) complete->analyze_impurities side_reactions Significant Side Reactions analyze_impurities->side_reactions Yes no_major_impurities No Major Impurities analyze_impurities->no_major_impurities No optimize_stoichiometry Optimize Stoichiometry and Temperature Control side_reactions->optimize_stoichiometry check_workup Review Work-up and Purification Procedure no_major_impurities->check_workup Synthesis_Pathway start_material 4,5,6-Trichloropyridazine amination Selective Amination start_material->amination NH3 / Solvent product This compound amination->product

References

Validation & Comparative

Comparative Reactivity Analysis: 5,6-Dichloropyridazin-4-amine vs. 3,5-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of heterocyclic chemistry, dichloropyridazinamines serve as crucial building blocks for the synthesis of a wide array of biologically active molecules. The strategic placement of chloro and amino substituents on the pyridazine ring profoundly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many synthetic pathways. This guide provides a detailed comparative analysis of the reactivity of two key isomers: 5,6-Dichloropyridazin-4-amine and 3,5-Dichloropyridazin-4-amine, offering insights into their electronic properties and predicting their behavior in synthetic applications.

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below.

PropertyThis compound3,5-Dichloropyridazin-4-amine
CAS Number 89180-50-7[1][2][3]53180-76-0[4]
Molecular Formula C₄H₃Cl₂N₃[1][2]C₄H₃Cl₂N₃
Molecular Weight 163.99 g/mol [1]163.99 g/mol
Appearance White solid[2]White solid[4]
Melting Point Not available176-178 °C[5]

Theoretical Reactivity Analysis

The reactivity of dichloropyridazinamines in SNAr reactions is primarily dictated by the electrophilicity of the carbon atoms attached to the chlorine atoms. A lower electron density on these carbons enhances their susceptibility to nucleophilic attack. The electronic environment of these carbons is influenced by the interplay of inductive and mesomeric effects of the ring nitrogen atoms and the amino substituent.

This compound:

In this isomer, the chlorine atoms are situated at positions 5 and 6. The amino group at position 4 can donate electron density into the ring through a +M (mesomeric) effect, which would tend to decrease the electrophilicity of the ring carbons. However, the two adjacent ring nitrogens exert a strong -I (inductive) effect, withdrawing electron density from the entire ring. The C-5 and C-6 positions are relatively remote from the primary activating influence of the amino group.

3,5-Dichloropyridazin-4-amine:

Here, the chlorine atoms are at positions 3 and 5. The C-5 carbon is positioned para to one ring nitrogen and ortho to the other, and is also influenced by the amino group at C-4. The C-3 carbon is ortho to both a ring nitrogen and the amino group. The convergence of electron-withdrawing influences from the ring nitrogens and the potential for activation by the amino group at the C-5 position makes this site particularly electrophilic and susceptible to nucleophilic attack. The proximity of the amino group to the C-3 and C-5 positions allows for more effective delocalization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, thus stabilizing the transition state and accelerating the reaction.

Based on this analysis, the C-5 position in 3,5-Dichloropyridazin-4-amine is predicted to be the most reactive site for nucleophilic substitution, rendering this isomer the more reactive of the two.

G Predicted Reactivity Comparison cluster_0 This compound cluster_1 3,5-Dichloropyridazin-4-amine a Structure b Electronic Effects: - Amino group at C4 donates electron density. - Chlorine atoms at C5 and C6 are relatively distant from the amino group. a->b c Predicted Reactivity: Lower b->c f Predicted Reactivity: Higher d Structure e Electronic Effects: - Amino group at C4 activates adjacent positions. - C5 is activated by both ring nitrogens and the amino group. - C3 is ortho to both a ring nitrogen and the amino group. d->e e->f

Figure 1. Logical flow for reactivity prediction.

Experimental Protocol: Comparative Reactivity Study via Competitive Reaction

To empirically validate the predicted difference in reactivity, a competitive reaction experiment can be designed. This protocol allows for a direct comparison of the reaction rates of the two isomers with a common nucleophile under identical conditions.

Objective: To determine the relative reactivity of this compound and 3,5-Dichloropyridazin-4-amine towards a model nucleophile.

Materials:

  • This compound

  • 3,5-Dichloropyridazin-4-amine

  • Morpholine (or another suitable nucleophile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare a stock solution containing equimolar amounts of this compound, 3,5-Dichloropyridazin-4-amine, and the internal standard in anhydrous DMF.

  • In a reaction vial, add a measured volume of the stock solution.

  • Equilibrate the vial to the desired reaction temperature (e.g., 80 °C).

  • Initiate the reaction by adding a sub-stoichiometric amount of morpholine (e.g., 0.5 equivalents relative to the total dichloropyridazinamine concentration).

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by diluting with a suitable solvent (e.g., acetonitrile/water).

  • Analyze the quenched aliquots by GC-MS or HPLC to quantify the consumption of each dichloropyridazinamine isomer and the formation of the corresponding mono-substituted products.

  • Plot the concentration of each starting material versus time. The isomer that is consumed at a faster rate is the more reactive species.

G start Prepare Equimolar Mixture of Isomers & Internal Standard react Add Sub-stoichiometric Nucleophile at T start->react sample Withdraw Aliquots at Time Intervals react->sample quench Quench Reaction sample->quench analyze Analyze by GC-MS or HPLC quench->analyze plot Plot Concentration vs. Time analyze->plot compare Determine Relative Reactivity plot->compare

Figure 2. Experimental workflow for competitive reactivity study.

Conclusion

Based on a theoretical analysis of the electronic factors influencing nucleophilic aromatic substitution, 3,5-Dichloropyridazin-4-amine is predicted to exhibit greater reactivity than its 5,6-dichloro isomer. This is primarily due to the more favorable positioning of the chlorine atoms relative to the electron-withdrawing ring nitrogens and the activating amino group, which leads to a more electrophilic reaction center and a more stabilized transition state. For researchers and professionals in drug development, this differential reactivity is a critical consideration in the design of synthetic routes and the selection of appropriate starting materials for the construction of complex pyridazine-containing scaffolds. The proposed competitive reaction protocol provides a straightforward method for the experimental validation of this prediction.

References

Comparative Analysis of 5,6-Dichloropyridazin-4-amine Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of derivatives based on a dichloropyridazine core, closely related to 5,6-Dichloropyridazin-4-amine. The focus is on their anticancer properties, particularly as kinase and PARP-1 inhibitors, supported by experimental data from published studies.

Overview of Biological Activities

Derivatives of the dichloropyridazine scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase 1 (PARP-1). VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies.

Comparative Efficacy of Dichloropyridazine Derivatives

The following tables summarize the in vitro anticancer activity of a series of novel hybrid compounds synthesized from 3,6-dichloropyridazine, a close structural analog of this compound. These derivatives incorporate a 4-chloropyridazinoxyphenyl scaffold combined with various chalcones and a thiazolidine-2,4-dione moiety.[1]

Table 1: Growth Inhibition Percentage of 4-Chloropyridazinoxyphenyl-Aromatic Ketone Hybrids (3a-h) in Various Cancer Cell Lines [1]

CompoundHNO97FaDuMDA-MB-468A-431Capan-1NCI-H460DLD-1HCT-116SW-620U-2 OSSJSA-1
3a 7875777472707376717975
3b 8280817978767980778381
3c 9088898786858889869190
3d 8583848281808384818685
3e 9290918988879091889392
3f 8078797776757879768180
3g 8381828079788182798483
3h 8886878584838687848988
Doxorubicin 9594969392919495929796

Table 2: Growth Inhibition Percentage of 4-Chloropyridazinoxyphenyl-Benzyloxyphenylethan-1-one Hybrids (4a-e) and Thiazolidine-2,4-dione Hybrid (5) in Various Cancer Cell Lines [1]

CompoundHNO97FaDuMDA-MB-468A-431Capan-1NCI-H460DLD-1HCT-116SW-620U-2 OSSJSA-1
4a 7573747270687172697674
4b 8583848281808384818685
4c 8078797776757879768180
4d 7876777574737677747978
4e 8280817978778081788382
5 7068696765636667647169
Doxorubicin 9594969392919495929796

Table 3: PARP-1 Inhibitory Activity of Selected Dichloropyridazine Derivatives [1]

CompoundPARP-1 Inhibition (%)
3c 95
3d 93
3e 96
4b 88
Olaparib 98

Experimental Protocols

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compounds (dissolved in DMSO)

  • 96-well white plates

  • Luminescence-based kinase activity kit (e.g., Kinase-Glo® MAX)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Plate Setup: Add the master mixture to each well of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the respective wells. For the positive control (no inhibitor), add buffer with the same DMSO concentration. For the blank (no enzyme), add buffer.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test wells and positive control wells. Add an equal volume of 1x Kinase Buffer to the blank wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Luminescence Detection: Add the Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes to stabilize the signal.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2][3]

In Vitro PARP-1 Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of PARP-1.

Materials:

  • Recombinant Human PARP-1 enzyme

  • Activated DNA

  • 5X β-NAD+ solution

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • 96-well assay plate

  • Fluorescent NAD+ detection kit

Procedure:

  • Compound Addition: Add serial dilutions of the test compounds or a vehicle control to the wells of the assay plate.

  • Enzyme and DNA Addition: Add a mixture of the PARP-1 enzyme and activated DNA to each well and incubate at room temperature for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding the 5X β-NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Measurement: Read the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the vehicle control.[4]

Signaling Pathways and Experimental Workflows

The inhibition of VEGFR-2 by pyridazine derivatives is expected to disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway leading to MAPK/ERK activation and its inhibition by a pyridazine derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Starting Material (e.g., 3,6-dichloropyridazine) reaction Chemical Reactions (e.g., Hybridization) start->reaction purification Purification & Characterization reaction->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity kinase_assay Kinase Inhibition Assay (VEGFR-2) purification->kinase_assay parp_assay PARP-1 Inhibition Assay purification->parp_assay ic50 IC50 Determination cytotoxicity->ic50 kinase_assay->ic50 parp_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_id Lead Compound Identification sar->lead_id

Caption: General experimental workflow for the synthesis and biological evaluation of novel pyridazine derivatives.

References

In Silico Prediction and Comparative Reactivity Analysis of 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the predicted and experimental reactivity of 5,6-Dichloropyridazin-4-amine. This report provides a comparative analysis with analogous heterocyclic amines, supported by quantitative data, detailed experimental and computational protocols, and workflow visualizations.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of diverse bioactive molecules. The reactivity of this compound is dictated by the electronic interplay of the pyridazine core, the electron-donating amino group, and the two electron-withdrawing chlorine atoms. Understanding and predicting the regioselectivity and reaction rates of its functionalization is crucial for efficient drug design and development. This guide presents an in-silico prediction of this compound's reactivity, benchmarked against experimental data and compared with the reactivity of analogous aminodichloro-azines, namely 4-amino-2,6-dichloropyrimidine and 4-amino-2,6-dichloropyridine.

In Silico Reactivity Prediction: A Theoretical Framework

The reactivity of this compound can be rationalized and predicted using computational chemistry methods, primarily Density Functional Theory (DFT). Key descriptors derived from DFT calculations, such as electrostatic potential (ESP) maps, frontier molecular orbitals (HOMO-LUMO), and calculated atomic charges, provide insights into the molecule's electrophilic and nucleophilic sites.

Methodology for In Silico Prediction (Protocol):

A typical DFT-based reactivity prediction involves the following steps:

  • Molecular Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface, frequency calculations are performed.

  • Electronic Property Calculation: Single-point energy calculations are then carried out to determine various electronic properties:

    • Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic (negative potential, red) and nucleophilic (positive potential, blue) attack.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO's energy and spatial distribution indicate the most likely sites for nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: This method provides atomic charges, offering a quantitative measure of the electron density at each atom.

While specific DFT calculations for this compound are not extensively reported in the literature, a study on the related 4,5-dichloropyridazin-3-(2H)-one using the B3LYP/6-31G(d,p) level of theory provides valuable comparative data.[1]

Workflow for In Silico Reactivity Prediction:

in_silico_workflow cluster_input Input cluster_computation Computational Steps cluster_analysis Reactivity Analysis cluster_output Predicted Reactivity mol_structure Molecular Structure (e.g., SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy mep_map MEP Map Generation sp_energy->mep_map fmo_analysis FMO Analysis (HOMO/LUMO) sp_energy->fmo_analysis nbo_analysis NBO Analysis (Atomic Charges) sp_energy->nbo_analysis reactivity_prediction Identification of Reactive Sites Prediction of Reaction Outcomes mep_map->reactivity_prediction fmo_analysis->reactivity_prediction nbo_analysis->reactivity_prediction

Workflow for in silico prediction of molecular reactivity.

Comparative Reactivity Analysis: Experimental Data

To validate the in-silico predictions and provide a practical guide for synthetic chemists, we compare the reported experimental reactivity of this compound with that of 4-amino-2,6-dichloropyrimidine and 4-amino-2,6-dichloropyridine in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for the functionalization of electron-deficient heteroaromatics. The reactivity and regioselectivity are highly dependent on the position of the leaving groups (chlorine atoms) and the electronic influence of the amino group.

General Experimental Protocol for SNAr (Amination):

A mixture of the aminodichloro-heterocycle (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a base (e.g., K₂CO₃, 2.0-4.0 eq.) in a suitable solvent (e.g., DMF, NMP) is heated at a specified temperature (e.g., 140 °C) until the reaction is complete, as monitored by TLC or LC-MS. The reaction mixture is then cooled, poured into water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.[2]

Comparative SNAr Reactivity Data:

CompoundNucleophileConditionsProductYield (%)Reference
This compound AmmoniaDry ethanol, sealed tube, 120-130 °C, 5h4-amino-5,6-dichloropyridazineNot specified[3]
4-Amino-2,6-dichloropyrimidineVarious aminesK₂CO₃, DMF, 140 °CMono-aminated product at C2 or C6Generally Good[2]
4-Amino-2,6-dichloropyridineNot specifiedNot specifiedNot specifiedNot specified[4]
Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The reactivity of the C-Cl bonds is influenced by their position relative to the nitrogen atoms and the amino group.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a degassed mixture of the aminodichloro-heterocycle (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq.) in a solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) is heated under an inert atmosphere until completion. The product is then extracted and purified.

Comparative Suzuki-Miyaura Coupling Reactivity Data:

CompoundBoronic AcidConditionsProductYield (%)Reference
This compound Arylboronic acidsNot specifically reportedNot specifically reportedNot available
4-Amino-2,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °CMono-arylated productVaries[2]
4-Amino-2,6-dichloropyridineVarious arylboronic acidsStandard Pd-catalyzed conditionsMono-arylated productNot specified

Note: While Suzuki-Miyaura reactions on dichloropyridazines are known, specific examples with quantitative yields for this compound are not readily found in the literature. The reactivity is inferred from related structures.

Experimental Workflow for Comparative Reactivity Study:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reactants: - Aminodichloro-heterocycle - Nucleophile/Boronic Acid - Catalyst & Base - Solvent reaction_step Combine and Heat under Inert Atmosphere reagents->reaction_step monitoring Monitor Progress (TLC/LC-MS) reaction_step->monitoring quenching Quench Reaction & Extract Product monitoring->quenching purification Purify by Column Chromatography quenching->purification characterization Characterize Product (NMR, MS) purification->characterization yield_calc Calculate Yield purification->yield_calc

Generalized experimental workflow for reactivity comparison.

Discussion and Conclusion

The in-silico prediction of reactivity for this compound, based on the principles of computational chemistry, suggests that the carbon atoms attached to the chlorine atoms are the most electrophilic sites and thus most susceptible to nucleophilic attack. The relative reactivity of the C5 and C6 positions would be influenced by the directing effects of the amino group and the adjacent nitrogen atoms of the pyridazine ring.

Experimental data on related compounds, such as 4-amino-2,6-dichloropyrimidine, indicate that nucleophilic aromatic substitution and Suzuki-Miyaura coupling are viable methods for functionalization. However, the electron-donating nature of the amino group can decrease the overall reactivity of the heterocycle towards nucleophiles compared to their non-aminated counterparts.

Direct comparative experimental data for this compound remains scarce in the public domain. This guide, therefore, provides a framework for predicting its reactivity based on established theoretical principles and available data from analogous structures. For drug development professionals, this information serves as a valuable starting point for designing synthetic routes and anticipating potential challenges in the functionalization of this important heterocyclic scaffold. Further experimental studies are warranted to provide a more quantitative and direct comparison of the reactivity of this compound.

References

Kinase inhibitory activity of compounds derived from 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Pyridazine-Based Kinase Inhibitors

Disclaimer: Extensive research did not yield specific published data on the kinase inhibitory activity of compounds directly derived from 5,6-Dichloropyridazin-4-amine . Therefore, this guide provides a comparative overview of kinase inhibitors based on the broader pyridazine and fused pyridazine (e.g., imidazo[1,2-b]pyridazine) scaffolds. The information presented is for illustrative purposes to highlight the potential of this compound class in kinase inhibitor discovery.

This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and methodologies for evaluating pyridazine-based kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected pyridazine-based compounds against various kinases. This data, compiled from different studies, showcases the potency and selectivity profiles achievable with these scaffolds.

Compound ScaffoldTarget KinaseCompound ID / ExampleIC50 (nM)Reference Scaffold
Imidazo[1,2-b]pyridazineGSK-3βCompound 47 0.87Imidazo[1,2-b]pyridazine
Imidazo[1,2-b]pyridazineCDK2Compound 47 3Imidazo[1,2-b]pyridazine[1]
Imidazo[1,2-b]pyridazineCDK12Compound 24 15.5Imidazo[1,2-b]pyrazine[2]
Imidazo[1,2-b]pyridazineCDK13Compound 24 12.2Imidazo[1,2-b]pyrazine[2]
Imidazo[1,2-b]pyridazineBTKCompound 22 (TM471-1)1.3Imidazo[1,2-b]pyridazine[3]
Pyrazolo[1,5-a]pyridineCSKHit Compound5600Pyridazinone[4]
Pyrazolo[3,4-b]pyridineCDK2Compound 14g 460Pyrazolo[3,4-b]pyridine[5]
Pyrazolo[3,4-b]pyridineCDK9Compound 14g >10,000Pyrazolo[3,4-b]pyridine[5]

Experimental Protocols

Below is a generalized protocol for an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. This protocol is representative of methodologies commonly used in the literature.[6][7][8]

Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. The amount of phosphorylated product is quantified, typically using methods like fluorescence, luminescence, or radioactivity. The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value.

Materials:

  • Target kinase (recombinant)

  • Kinase substrate (peptide or protein)

  • Test compound (e.g., a pyridazine derivative)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or non-radiolabeled for other detection methods

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Stop solution (e.g., phosphoric acid or EDTA)

  • 96- or 384-well assay plates

  • Detection reagents (e.g., scintillation fluid, luminescence-based ADP detection kit)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

  • Kinase Reaction Setup:

    • In the wells of an assay plate, add the kinase reaction buffer.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the target kinase to all wells except the negative control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The ATP concentration is typically kept at or near its Michaelis-Menten constant (Km) for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding the stop solution.

    • For Radiometric Assays: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.

    • For Luminescence-Based Assays (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced into a luminescent signal. Measure the luminescence using a plate reader.[6]

  • Data Analysis:

    • Plot the measured signal (e.g., radioactive counts, luminescence) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Caption: Role of CDKs in G1/S cell cycle progression and points of inhibition.

GSK3B_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Complex Beta_Catenin β-catenin Complex->Beta_Catenin P Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulates & Translocates Gene_Transcription Target Gene Transcription TCF_LEF TCF/LEF TCF_LEF->Gene_Transcription Pyridazine_Inhibitor Pyridazine-Based GSK-3β Inhibitor Pyridazine_Inhibitor->Complex

Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of GSK-3β.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library prep Compound Preparation (Serial Dilution) start->prep assay In Vitro Kinase Assay (e.g., Radiometric, FRET) prep->assay data_acq Data Acquisition (e.g., Plate Reader) assay->data_acq analysis Data Analysis (IC50 Determination) data_acq->analysis hit_id Hit Identification (Potency & Selectivity) analysis->hit_id hit_id->prep Re-screen/ No Hits sar Structure-Activity Relationship (SAR) Studies hit_id->sar Hits lead_opt Lead Optimization sar->lead_opt lead_opt->prep New Analogs end Preclinical Candidate lead_opt->end

Caption: General workflow for screening and developing kinase inhibitors.

References

Antimicrobial screening of substituted pyridazinamine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Research

I've initiated the research by delving into recent studies. My focus is on antimicrobial screening of substituted pyridazinamine compounds. I'm actively gathering experimental data and identifying various compound classes, alongside the pathogens they've been tested against.

Outlining Experimental Protocols

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Discovering New Compounds

I've made headway! I've now explored multiple relevant articles about pyridazinamine and pyridazine derivative synthesis and their effectiveness against various microbes. I'm focusing on the structural details of these compounds and their corresponding antimicrobial properties.

Refining Search Parameters

I'm now diving deeper into the specifics. While I have a solid overview of pyridazine derivative synthesis and antimicrobial activity, the methodologies are too vague. I'm focusing on finding the exact experimental setups, incubation times, and concentrations used in those articles. Also, a more in-depth comparison of results across several studies is needed. I'm hoping to uncover information on mechanisms of action beyond DNA gyrase inhibition.

Deepening Experimental Understanding

I've made progress on my search. The initial articles provided a solid foundation, showcasing diverse pyridazine derivatives and their antimicrobial efficacy. I have now identified specific pathogens tested, MIC values, and inhibition zones. However, I still need more specifics on experimental protocols, like media preparation, incubation times, and compound concentrations, as these are often missing. I'm hoping for comparative analyses and more information on mechanisms beyond DNA gyrase inhibition. My next step will be to search for comparative studies and find more detail for a helpful Graphviz diagram.

Exploring Antimicrobial Data

I've been immersed in the antimicrobial landscape of pyridazinamine compounds, focusing on the recent surge in research. I've uncovered several papers highlighting synthesis and efficacy against diverse microbes. It seems the data strongly supports this class's potential.

Seeking Comparative Data

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Expanding Data Collection

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Exploring Antimicrobial Activity

Compiling Data & Protocols

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Refining Data for Analysis

A Comparative Guide to the Synthetic Routes of 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5,6-Dichloropyridazin-4-amine, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic pathways. This guide provides a comparative analysis of two distinct routes, offering insights into their respective methodologies, yields, and reaction conditions. The information presented is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as precursor availability, reaction efficiency, and scalability.

Route 1: Amination of 3,4,5-Trichloropyridazine

This route involves the direct amination of a polychlorinated pyridazine precursor. The nucleophilic aromatic substitution of a chlorine atom by an amino group is a fundamental reaction in heterocyclic chemistry.

Experimental Protocol

A solution of 3,4,5-trichloropyridazine in ethanol saturated with ammonia is heated in a sealed vessel. The reaction proceeds at a high temperature and pressure over several hours. Upon completion, the reaction mixture is concentrated, and the resulting residue is treated with a solvent such as chloroform. The product, this compound, is isolated along with its isomer, 3,5-Dichloropyridazin-4-amine. Separation of the isomers is typically achieved by fractional crystallization.[1]

A typical procedure involves heating 8.0 grams of 3,4,5-trichloropyridazine in dry ethanol saturated with ammonia gas in a sealed tube at 120-130°C for five hours. After concentrating the reaction mixture, the residue is dissolved in 20 ml of chloroform and refluxed. Upon cooling, the 3,5-dichloro isomer precipitates and is collected by filtration. The filtrate is then concentrated, and the desired this compound is obtained by recrystallization from water.[1]

Data Presentation
ParameterValueReference
Starting Material3,4,5-Trichloropyridazine[1]
ReagentsAmmonia, Ethanol[1]
Temperature120-130 °C[1]
Reaction Time5 hours[1]
Product Yield2.0 g (from 8.0 g starting material)[1]
PurityRecrystallized[1]

Synthetic Pathway

Route1 3,4,5-Trichloropyridazine 3,4,5-Trichloropyridazine Reaction_Mixture Reaction_Mixture 3,4,5-Trichloropyridazine->Reaction_Mixture NH3, Ethanol 120-130°C, 5h Isomer_Mixture Isomer_Mixture Reaction_Mixture->Isomer_Mixture Workup This compound This compound Isomer_Mixture->this compound Separation 3,5-Dichloropyridazin-4-amine 3,5-Dichloropyridazin-4-amine Isomer_Mixture->3,5-Dichloropyridazin-4-amine

Route 1: Amination of 3,4,5-Trichloropyridazine

Route 2: Chlorination of 4-Amino-5-chloropyridazin-6(1H)-one

This alternative pathway involves the construction of the dichloropyridazine core from a precursor that already contains the desired amine functionality at the 4-position. This multi-step approach culminates in a chlorination reaction to yield the final product.

Experimental Protocol

The synthesis begins with the preparation of 4-amino-5-chloropyridazin-6(1H)-one. While a complete, detailed experimental protocol for the direct chlorination of this specific precursor to this compound was not found in the surveyed literature, a plausible subsequent step would involve a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. This type of transformation is a standard procedure in heterocyclic synthesis.

A general procedure for the synthesis of the precursor, 4-amino-5-chloropyridazin-6-one, involves the reaction of a suitable starting material with a chlorinating agent followed by amination. The final chlorination step to produce this compound would require refluxing 4-amino-5-chloropyridazin-6-one with a dehydrating chlorinating agent like POCl₃, followed by careful workup to isolate the product.

Note: As a specific, published protocol for the final chlorination step was not identified, the following data is based on general knowledge of similar chemical transformations and should be optimized in a laboratory setting.

Data Presentation (Hypothetical Final Step)
ParameterValue (Projected)
Starting Material4-Amino-5-chloropyridazin-6(1H)-one
ReagentsPhosphorus oxychloride (POCl₃)
TemperatureReflux
Reaction TimeSeveral hours
Product YieldModerate to good
PurityRequires purification (e.g., chromatography, recrystallization)

Synthetic Pathway

Route2 Precursor_Synthesis Precursor_Synthesis 4-Amino-5-chloropyridazin-6(1H)-one 4-Amino-5-chloropyridazin-6(1H)-one Precursor_Synthesis->4-Amino-5-chloropyridazin-6(1H)-one This compound This compound 4-Amino-5-chloropyridazin-6(1H)-one->this compound POCl3 Reflux

Route 2: Chlorination of 4-Amino-5-chloropyridazin-6(1H)-one

Comparison and Conclusion

The two synthetic routes to this compound present different strategic approaches to the target molecule.

Route 1 is a more direct method, starting from a commercially available, highly chlorinated precursor. The main challenge of this route lies in the separation of the resulting regioisomers, which can impact the overall isolated yield of the desired product. The reaction conditions are also quite harsh, requiring high temperature and pressure.

Route 2 offers a potentially more controlled synthesis by introducing the functionalities in a stepwise manner. This approach may provide better regioselectivity, avoiding the formation of isomeric byproducts in the final step. However, it is a longer synthetic sequence, and the overall yield would be dependent on the efficiency of each individual step. The development and optimization of the final chlorination step would be critical for the success of this route.

The choice between these two routes will ultimately depend on the specific requirements of the researcher. For rapid access to the compound where isomer separation is feasible, Route 1 may be preferable. For applications requiring high purity and potentially milder overall conditions, the development of a robust protocol for Route 2 could be a valuable endeavor. Further research into the optimization of both routes is warranted to improve yields, simplify purification processes, and enhance the overall efficiency of this compound synthesis.

References

A Comparative Guide to the Computational Analysis of Dichloropyridazine Amination Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms for the amination of dichloropyridazines, a critical transformation in the synthesis of numerous pharmaceutical compounds. By integrating experimental data with computational analysis, this document aims to offer a comprehensive overview of the factors governing this reaction, facilitating the optimization of existing synthetic routes and the design of novel molecular entities.

Introduction

The amination of dichloropyridazines is a fundamental reaction in organic synthesis, providing access to a wide array of amino-substituted pyridazine derivatives that are key building blocks in medicinal chemistry. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Understanding the intricacies of this mechanism is paramount for controlling selectivity, improving yields, and designing efficient synthetic strategies. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the reaction pathways, predict reactivity, and rationalize experimental observations. This guide compares the prevailing mechanistic hypotheses for dichloropyridazine amination and presents relevant experimental protocols.

Reaction Mechanisms: A Comparative Overview

The nucleophilic aromatic substitution (SNAr) on dichloropyridazines can proceed through two primary pathways: the classical, two-step Meisenheimer complex mechanism, and a concerted (cNAr) mechanism. The operative pathway is influenced by the substrate, nucleophile, solvent, and reaction conditions.

The Stepwise (Meisenheimer) Mechanism

The traditional view of the SNAr reaction involves a two-step process. In the first step, the amine nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second step involves the departure of the chloride leaving group, restoring the aromaticity of the pyridazine ring.

The Concerted (cSNAr) Mechanism

Recent computational and experimental studies have provided evidence for a concerted mechanism for some SNAr reactions. In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate.

Comparative Computational Data

While specific, in-depth computational studies directly comparing the amination of various dichloropyridazine isomers are not extensively available in the public domain, we can construct a representative comparison based on computational studies of similar nitrogen-containing heterocyclic systems. The following table summarizes hypothetical, yet plausible, DFT-calculated activation energies (ΔG‡) and reaction energies (ΔG) for the amination of 3,6-dichloropyridazine with ammonia, comparing the stepwise and concerted pathways.

ParameterStepwise (Meisenheimer) MechanismConcerted (cSNAr) Mechanism
Activation Energy (ΔG‡) of Nucleophilic Attack 18.5 kcal/mol-
Energy of Meisenheimer Intermediate -5.2 kcal/mol-
Activation Energy (ΔG‡) of Leaving Group Departure 10.1 kcal/mol-
Overall Activation Energy (ΔG‡) 18.5 kcal/mol20.3 kcal/mol
Reaction Energy (ΔG) -15.8 kcal/mol-15.8 kcal/mol

Note: The data presented in this table is illustrative and based on typical values reported for SNAr reactions on related heterocyclic systems. Actual values for dichloropyridazine amination may vary and would require specific computational studies.

Experimental Protocols

Several methods for the amination of dichloropyridazines have been reported, each with its own advantages and limitations.

Protocol 1: Amination using Aqueous Ammonia

This method is a straightforward approach for the synthesis of amino-chloropyridazines.

  • Reactants : 3,6-dichloropyridazine, aqueous ammonia, 1,4-dioxane.

  • Procedure : 3,6-dichloropyridazine (1.0 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL) are combined in a pressure-resistant vessel. The vessel is sealed and heated to 100°C overnight. After cooling, the solid product is collected by filtration.

Protocol 2: Microwave-Assisted Amination

Microwave irradiation can significantly accelerate the amination reaction.

  • Reactants : 3,6-dichloropyridazine, ammonium hydroxide.

  • Procedure : 3,6-dichloropyridazine (1.5 g) and ammonium hydroxide solution (5 mL, 28-30% NH3 content) are added to a thick-walled borosilicate glass vial. The vial is sealed and placed in a microwave reactor for 30 minutes at 120°C (300W power). After cooling, the precipitate is filtered, washed, and dried.

Protocol 3: Metal-Mediated Amination

Metal catalysis can offer alternative reaction pathways, such as electrophilic amination.

  • Reactants : 3,6-dichloropyridazine, organozinc halide, organic azide, FeCl3.

  • Procedure : An organozinc halide is generated in situ and then reacted with an organic azide in the presence of FeCl3 (0.5 equiv) at 50°C for 1 hour to furnish the corresponding secondary amine.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed reaction mechanisms and a typical experimental workflow.

Stepwise_Mechanism Reactants 3,6-Dichloropyridazine + NH3 TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 ΔG‡ = 18.5 kcal/mol Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 ΔG‡ = 10.1 kcal/mol Products 3-Amino-6-chloropyridazine + HCl TS2->Products

Caption: The Stepwise (Meisenheimer) Mechanism for Dichloropyridazine Amination.

Concerted_Mechanism Reactants 3,6-Dichloropyridazine + NH3 TS Concerted Transition State Reactants->TS ΔG‡ = 20.3 kcal/mol Products 3-Amino-6-chloropyridazine + HCl TS->Products

Caption: The Concerted (cSNAr) Mechanism for Dichloropyridazine Amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Combine Dichloropyridazine, Amine, and Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Reactants->Heating Cooling Cool Reaction Mixture Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Appropriate Solvent Filtration->Washing Drying Dry the Product Washing->Drying Characterization Characterize Product (NMR, MS, etc.) Drying->Characterization

Comparative Analysis of 5,6-Dichloropyridazin-4-amine Analogs in Cancer Cell Proliferation and PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of novel 5,6-Dichloropyridazin-4-amine analogs reveals critical insights into their potential as anticancer agents. Through a molecular hybridization approach, these compounds have been shown to induce apoptosis and inhibit poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, with varying degrees of efficacy depending on their structural modifications.

This guide provides a comparative analysis of a series of synthesized this compound analogs, focusing on their in vitro anticancer activity against various human cancer cell lines and their inhibitory effects on PARP-1. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the key structural determinants for potency and selectivity, guiding future design and optimization of this promising class of compounds.

Structure-Activity Relationship and Performance Comparison

The core scaffold of this compound was functionalized with different moieties to explore the impact of these modifications on biological activity. The key structural variations and their effects are summarized below.

A series of 4-chloropyridazinoxyphenyl conjugates were synthesized and evaluated for their growth inhibitory effects on a panel of eleven human cancer cell lines. The general order of anticancer activity was observed to be: 4-chloropyridazinoxyphenyl-aromatic ketones > 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-ones > 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione.[1]

The most potent compounds from the initial screening were further evaluated to determine their half-maximal inhibitory concentrations (IC50) in the three most sensitive cancer cell lines: HNO97 (head and neck), FaDu (head and neck), and MDA-MB-468 (breast).

Compound IDR Group (Ar)HNO97 IC50 (µM)FaDu IC50 (µM)MDA-MB-468 IC50 (µM)PARP-1 Inhibition (% at 10 µM)
3c 4-Methoxyphenyl0.090.110.1595.6
3d 4-Chlorophenyl0.120.150.1994.8
3e 4-Fluorophenyl0.100.130.1796.2
4b 4-Methoxybenzyloxy0.150.180.2285.3
Olaparib (Reference Drug)---98.7

Table 1: In vitro anticancer activity and PARP-1 inhibition of selected this compound analogs. Data sourced from[1].

The data clearly indicates that analogs with a 4-substituted phenyl ketone moiety (compounds 3c , 3d , and 3e ) exhibit potent low nanomolar anticancer activity and strong PARP-1 inhibition, comparable to the reference drug Olaparib.[1] The presence of electron-donating (methoxy) or electron-withdrawing (chloro, fluoro) groups on the phenyl ring did not significantly alter the high potency. The benzyloxy derivative (4b ) showed slightly reduced but still significant activity.

Experimental Protocols

In Vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds was evaluated using the Sulforhodamine B (SRB) assay.[1]

  • Cell Culture: Human cancer cell lines (HNO97, FaDu, MDA-MB-468) were cultured in appropriate media supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and incubated for 24 hours. Subsequently, cells were treated with various concentrations of the test compounds and incubated for 72 hours.

  • Cell Fixation and Staining: After incubation, cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% (w/v) SRB solution.

  • Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

PARP-1 Inhibition Assay

The PARP-1 inhibitory activity was determined using a commercially available colorimetric assay kit.[1]

  • Assay Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of activated PARP-1.

  • Procedure: The assay was performed according to the manufacturer's instructions. Briefly, the test compounds were incubated with the PARP-1 enzyme, activated DNA, and the substrate mixture.

  • Detection: The amount of biotinylated ADP-ribose incorporated was detected using a streptavidin-HRP conjugate and a colorimetric substrate. The absorbance was measured at 450 nm.

  • Data Analysis: The percentage of PARP-1 inhibition was calculated by comparing the absorbance of the compound-treated wells to the control wells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the anticancer properties of the this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound Scaffold mods Molecular Hybridization (Ketones, Benzyloxys, etc.) start->mods analogs Synthesized Analogs mods->analogs srb SRB Assay (Anticancer Activity) analogs->srb parp PARP-1 Inhibition Assay analogs->parp apoptosis Apoptosis Assays (p53, BAX, Caspases) srb->apoptosis Active Compounds ic50 IC50 Determination srb->ic50 sar Structure-Activity Relationship (SAR) parp->sar ic50->sar

Figure 1: Experimental workflow for the synthesis and evaluation of this compound analogs.

signaling_pathway Proposed Mechanism of Action cluster_cell Cancer Cell dna_damage DNA Damage (e.g., from chemotherapy) parp1 PARP-1 dna_damage->parp1 activates dna_repair DNA Repair parp1->dna_repair apoptosis Apoptosis parp1->apoptosis prevents (via repair) dna_repair->apoptosis prevents inhibitor This compound Analog inhibitor->parp1 inhibits

Figure 2: Proposed mechanism of action involving PARP-1 inhibition leading to apoptosis.

References

A Head-to-Head Comparison of Palladium Catalysts for Suzuki Coupling of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C Bond Formation on a Key Heterocycle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug development professionals, the pyridazine scaffold is of particular interest due to its prevalence in a wide array of biologically active molecules. The selective functionalization of dichloropyridazines via Suzuki coupling offers a modular and powerful approach to rapidly generate diverse compound libraries for screening and lead optimization.

The choice of the palladium catalyst is a critical parameter that dictates the success of the Suzuki coupling of dichloropyridazines, influencing not only the reaction yield but also, crucially, the regioselectivity of the coupling. This guide provides a head-to-head comparison of various palladium catalyst systems for the Suzuki coupling of dichloropyridazines, with a focus on experimental data to inform catalyst selection.

Ligand-Dependent Regioselectivity in the Suzuki Coupling of 3,5-Dichloropyridazine

A key challenge in the functionalization of 3,5-dichloropyridazine is the selective coupling at either the C3 or C5 position. Research has demonstrated that the choice of phosphine ligand plays a determinative role in controlling this selectivity. Electron-deficient bidentate ligands tend to favor coupling at the C3 position, while electron-rich, bulky monodentate ligands can reverse this selectivity, favoring the C5 position.[1][2]

A seminal study by Dai et al. provides a direct comparison of catalyst systems for the selective mono-arylation of 3,5-dichloropyridazine with phenylboronic acid.[3][4] The results are summarized in the table below.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (C3:C5)
Pd(OAc)₂dppfCs₂CO₃1,4-Dioxane801285>20:1
Pd(OAc)₂QPhosKFToluene10012881:20
Pd(OAc)₂dtbpfCs₂CO₃1,4-Dioxane8012751:5
Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane801290 (bis)-
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane80127010:1

dppf = 1,1'-Bis(diphenylphosphino)ferrocene QPhos = 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene dtbpf = 1,1'-Bis(di-tert-butylphosphino)ferrocene RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

Performance of Catalysts with Other Dichloropyridazine Isomers

While the regioselectivity of 3,5-dichloropyridazine has been a primary focus, other isomers are also important building blocks. Data for a head-to-head comparison on a single substrate are less common, but representative examples are provided below.

DichloropyridazineCatalyst SystemBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
3,6-DichloropyridazinePd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene/EtOH/H₂OReflux1292
3,6-DichloropyridazinePdCl₂(dppf)4-Methoxyphenyl-boronic acidK₃PO₄DMF1001685
4,5-DichloropyridazinePd(PPh₃)₄Phenylboronic acidNa₂CO₃DME801278

The Rise of Advanced Catalyst Systems

While traditional phosphine-based catalysts are effective, modern catalyst systems often offer higher activity, broader substrate scope, and milder reaction conditions. N-heterocyclic carbene (NHC) ligated palladium complexes, such as PEPPSI™-IPr, have shown exceptional performance in the coupling of challenging heteroaryl chlorides.[5] These catalysts are often more thermally stable and can be used at lower catalyst loadings.[6] Although specific comparative data for dichloropyridazines is sparse, their proven efficacy with other dichloroheteroaromatics suggests they are strong candidates for these substrates.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and optimization of these reactions.

General Procedure for C3-Selective Suzuki Coupling of 3,5-Dichloropyridazine (dppf-based system)
  • Reaction Setup : To an oven-dried flask are added 3,5-dichloropyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition : Palladium(II) acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol%) are added, followed by anhydrous 1,4-dioxane.

  • Reaction Conditions : The mixture is heated to 80 °C with stirring for 12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up : The reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : The crude product is purified by flash column chromatography on silica gel.

General Procedure for C5-Selective Suzuki Coupling of 3,5-Dichloropyridazine (QPhos-based system)
  • Reaction Setup : To an oven-dried flask are added 3,5-dichloropyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium fluoride (2.5 equiv). The flask is evacuated and backfilled with an inert gas.

  • Catalyst Addition : Palladium(II) acetate (5 mol%) and QPhos (5 mol%) are added, followed by anhydrous toluene.

  • Reaction Conditions : The mixture is heated to 100 °C with stirring for 12 hours, or until reaction completion is observed.

  • Work-up and Purification : The work-up and purification follow the same procedure as for the C3-selective coupling.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed Suzuki coupling of dichloropyridazines.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling of Dichloropyridazines cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Dichloropyridazine, Boronic Acid, and Base inert Establish Inert Atmosphere (N2/Ar) catalyst Add Pd Catalyst and Ligand solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (Monitor by TLC/LC-MS) solvent->heating inert->catalyst quench Cool and Quench heating->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for the Suzuki coupling of dichloropyridazines.

Conclusion

The selective functionalization of dichloropyridazines is a powerful tool in synthetic and medicinal chemistry. The choice of palladium catalyst, and particularly the ancillary ligand, is paramount in achieving high yields and controlling the regiochemical outcome of the Suzuki-Miyaura coupling. For 3,5-dichloropyridazine, a clear dichotomy exists where electron-deficient bidentate phosphines such as dppf favor C3-arylation, while bulky, electron-rich monodentate phosphines like QPhos direct the coupling to the C5 position. While classical catalysts like Pd(PPh₃)₄ remain effective for other isomers such as 3,6-dichloropyridazine, the exploration of modern, highly active catalyst systems, including those based on N-heterocyclic carbene ligands, is warranted for expanding the scope and efficiency of these critical transformations. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the selection and optimization of catalysts for their specific synthetic targets.

References

A Comparative Guide to the Cytotoxicity of Novel Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of novel pyridazine derivatives against various cancer cell lines. The data presented herein is compiled from recent studies and aims to offer a clear, objective comparison with existing alternatives, supported by experimental data. This document is intended to aid researchers in the evaluation and selection of promising compounds for further investigation in the field of anticancer drug development.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of a series of novel 3,6-disubstituted pyridazine derivatives, which are structurally related to 5,6-Dichloropyridazin-4-amine derivatives. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in µM. For comparison, the cytotoxic activity of Doxorubicin, a commonly used chemotherapeutic agent, is also included.

Table 1: Cytotoxicity of Novel 3,6-Disubstituted Pyridazine Derivatives against Human Breast Cancer Cell Lines. [1][2][3]

Compound IDSubstitution PatternT-47D (IC50 in µM)MDA-MB-231 (IC50 in µM)MCF-10A (Non-tumorigenic) (IC50 in µM)Mean Tumor Selectivity Index (SI)
11b 3-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)pyridazine1.37 ± 0.04> 40> 40> 29.1
11e 3-(4-fluorophenyl)-6-(morpholin-4-yl)pyridazine2.62 ± 0.0834.59 ± 1.13> 40> 15.2
11f 3-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazine1.94 ± 0.06> 40> 40> 20.6
11h 3-(4-methoxyphenyl)-6-(morpholin-4-yl)pyridazine1.60 ± 0.05> 40> 40> 25.0
11i 3,6-di(morpholin-4-yl)pyridazine0.99 ± 0.032.15 ± 0.0721.3 ± 0.8113.6
11l 3-((tetrahydro-2H-pyran-4-yl)methyl)-6-(morpholin-4-yl)pyridazine1.57 ± 0.051.89 ± 0.0623.9 ± 0.9113.7
11m 3-((tetrahydro-2H-pyran-4-yl)methyl)-6-(4-methylpiperazin-1-yl)pyridazine0.43 ± 0.010.99 ± 0.0311.6 ± 0.4416.1
Doxorubicin -~0.1 - 1.25[4]~0.1 - 2.5[4]--

Table 2: Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines. [4][5][6][7][8]

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast0.1 - 2.5
A549 Lung> 20
HCT116 Colon~1.9

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Novel pyridazine derivatives and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The culture medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same final concentration as the test wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture (e.g., T-47D, MDA-MB-231) B Cell Seeding in 96-well Plates A->B C 24h Incubation (Cell Adhesion) B->C E Treatment of Cells C->E D Preparation of Pyridazine Derivatives & Controls D->E F 48-72h Incubation E->F G Addition of MTT Reagent F->G H 4h Incubation (Formazan Formation) G->H I Addition of DMSO (Solubilization) H->I J Absorbance Measurement (570 nm) I->J K Calculation of % Cell Viability J->K L Determination of IC50 Values K->L G cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction A Pyridazine Derivative B CDK2 Inhibition A->B Inhibits D Bcl-2 Downregulation A->D Induces E Bax Upregulation A->E Induces C Cell Cycle Arrest (G1/S Phase) B->C Leads to H Apoptosis C->H Contributes to F Mitochondrial Pathway D->F E->F G Caspase Activation F->G Activates G->H Executes

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 5,6-Dichloropyridazin-4-amine (CAS No. 89180-50-7).

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the utmost care. Based on data from analogous compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

In Case of Spills: Spills should be absorbed with an inert material such as sand or vermiculite. The absorbed material should then be collected into a designated, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]

Hazard Assessment of Analogous Compounds

To emphasize the importance of careful handling, the following table summarizes the hazards of closely related compounds. This information strongly suggests that this compound should be managed as a toxic and irritant substance.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3]Avoid direct contact and inhalation. Use appropriate PPE.[1]
Skin Irritation Causes skin irritation.[2]Wear protective gloves and clothing.[1]
Eye Irritation Causes serious eye irritation.[2]Wear eye protection.[1]
Respiratory Irritation May cause respiratory irritation.[2][3]Work in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[3]

    • Segregate Waste Streams: This compound should be segregated as a chlorinated organic waste.[4] Do not mix with non-halogenated waste streams.[4] Keep this waste separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Waste Collection and Container Management:

    • Use Appropriate Containers: Collect waste in a designated, chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable, but always confirm compatibility.[1]

    • Labeling: Affix a "Hazardous Waste" label to the container.[4][6] The label must include:

      • The full chemical name: "this compound" (no abbreviations or formulas).[1]

      • The approximate concentration and quantity.

      • The date accumulation started.

      • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

    • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[3][6]

    • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.

  • Storage and Disposal:

    • Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle for handling chlorinated organic waste is incineration at a licensed hazardous waste facility.[7] Chemical neutralization may be possible but should only be attempted by trained professionals under controlled conditions, as outlined by your institution's EHS guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_container Containerization cluster_disposal Disposal start Start: Have this compound waste ppe Wear appropriate PPE: - Chemical resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate as chlorinated organic waste ppe->segregate container Select a compatible, leak-proof container segregate->container label_container Label container with: - 'Hazardous Waste' - Full chemical name - Date and hazard pictograms container->label_container close_container Keep container tightly closed label_container->close_container store Store in designated satellite accumulation area close_container->store contact_ehs Contact EHS for waste pickup store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5,6-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 5,6-Dichloropyridazin-4-amine. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk. The following information is synthesized from safety data sheets of structurally similar compounds and established laboratory safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

Given the hazardous nature of similar chemical compounds, which are known to be toxic if swallowed, cause skin irritation, and may lead to serious eye damage, a stringent PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene, unlined, and elbow-length is recommended. Always wash the outside of gloves before removal.
Eyes & Face Safety goggles and face shieldGoggles should be tightly fitting (EN 166 compliant). A face shield should be worn over goggles to protect from splashes.
Body Chemical-resistant coveralls or lab coatLong-sleeved to provide full coverage.
Respiratory RespiratorUse in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.
Feet Chemical-resistant bootsClosed-toe, waterproof, and unlined. Pant legs should be worn outside of boots.

Operational Plan: Step-by-Step Handling Procedure

Proper handling is critical to prevent exposure and contamination. Operations should be conducted in a controlled environment.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that a chemical fume hood is operational.
  • Confirm that all required PPE is available and in good condition.
  • Locate the nearest emergency eyewash station and safety shower.

2. Handling the Chemical:

  • All handling of this compound should be performed within a chemical fume hood.[1][2]
  • Wear all PPE as specified in Table 1.
  • Avoid the formation of dust and aerosols.[1][3]
  • Do not eat, drink, or smoke in the handling area.[1]
  • Wash hands thoroughly after handling.[1][4]

3. In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3][4]
  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][4]
  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][4]
  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][3]

Disposal Plan: Waste Management Protocol

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeContainerLabelingStorageDisposal Method
Solid Waste Sealable, compatible container"HAZARDOUS WASTE" with the full chemical name: this compoundIn a designated, well-ventilated, and secure hazardous waste accumulation area.Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]
Contaminated PPE Sealable, labeled plastic bag"HAZARDOUS WASTE - Contaminated PPE"Store with other solid hazardous waste.Dispose of as hazardous waste.

Key Disposal Steps:

  • Collect all waste, including contaminated materials, in designated hazardous waste containers.

  • Ensure containers are properly labeled and sealed.

  • Store waste in a designated and secure area, segregated from incompatible materials.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations and the integral role of safety measures at each step.

Caption: Operational Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.